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  • Product: 2-(Ethylamino)oxazole-4-carbonitrile

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the 2-(Amino)oxazole-4-carbonitrile Scaffold: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The oxazole-4-carbonitrile moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole-4-carbonitrile moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1] Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutics. This guide provides a comprehensive overview of the 2-(amino)oxazole-4-carbonitrile core, with a particular focus on 2-(alkylamino) derivatives, offering insights into its chemical structure, properties, synthesis, and potential applications in drug discovery.

Core Chemical Structure and Physicochemical Properties

The foundational structure of interest is the 2-amino-1,3-oxazole-4-carbonitrile ring system. The introduction of an ethylamino group at the 2-position yields 2-(Ethylamino)oxazole-4-carbonitrile.

Table 1: Predicted Physicochemical Properties of 2-(Ethylamino)oxazole-4-carbonitrile

PropertyValueSource/Method
Molecular Formula C₆H₆N₄O-
Molecular Weight 150.14 g/mol -
LogP Predicted: 0.5 - 1.5XLogP3
Topological Polar Surface Area (TPSA) 88.9 ŲComputed
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 4Computed
Rotatable Bonds 1Computed

The oxazole ring is an aromatic heterocycle, and the electron-withdrawing nature of the nitrile group at the 4-position, coupled with the electron-donating amino group at the 2-position, creates a unique electronic profile that influences its reactivity and biological interactions.

Synthesis of the 2-(Amino)oxazole-4-carbonitrile Scaffold

The synthesis of 2-(amino)oxazole-4-carbonitriles can be approached through several strategic routes, primarily involving the construction of the oxazole ring with the desired substituents. A common and effective strategy involves the cyclization of α-functionalized carbonyl compounds with a source of the amino and nitrile functionalities.

A plausible and general synthetic pathway is outlined below. This multi-step process offers flexibility in introducing various substituents at the 2-position of the oxazole ring.

Synthesis_of_2_Amino_oxazole_4_carbonitrile cluster_0 Step 1: Formation of α-haloketone cluster_1 Step 2: Reaction with Cyanamide cluster_2 Step 3: N-Alkylation A Starting Ketone B α-Haloketone A->B Halogenation (e.g., Br₂) D 2-Amino-oxazole-4-carbonitrile Precursor B->D Condensation C Cyanamide C->D F 2-(Ethylamino)oxazole-4-carbonitrile D->F Alkylation E Ethyl Halide (e.g., C₂H₅Br) E->F

Figure 1: A generalized synthetic workflow for the preparation of 2-(Ethylamino)oxazole-4-carbonitrile.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of a 2-(alkylamino)oxazole-4-carbonitrile derivative, based on established methodologies for oxazole synthesis.[2][3]

Step 1: Synthesis of the α-haloketone intermediate

  • Dissolve the starting ketone in a suitable solvent (e.g., diethyl ether or acetic acid).

  • Slowly add a halogenating agent (e.g., bromine or N-bromosuccinimide) at a controlled temperature (typically 0-25 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purify the crude α-haloketone by column chromatography or recrystallization.

Step 2: Cyclization to form the 2-amino-oxazole-4-carbonitrile core

  • To a solution of the α-haloketone in a polar aprotic solvent (e.g., DMF or acetonitrile), add cyanamide.

  • The reaction may be heated to facilitate cyclization.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The solid product is collected by filtration, washed, and dried.

Step 3: N-Alkylation to yield the final product

  • Dissolve the 2-amino-oxazole-4-carbonitrile precursor in a suitable solvent (e.g., DMF or THF).

  • Add a base (e.g., sodium hydride or potassium carbonate) to deprotonate the amino group.

  • Introduce the alkylating agent (e.g., ethyl bromide or ethyl iodide) and stir the reaction, possibly with heating.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction and extract the product.

  • Purify the final compound by column chromatography to yield the pure 2-(alkylamino)oxazole-4-carbonitrile.

Potential Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its ability to engage with various biological targets through non-covalent interactions.[2] The 2-(amino)oxazole-4-carbonitrile core, in particular, has been investigated for several potential therapeutic applications.

  • Anticancer Agents: The structural similarity of the oxazolo[5,4-d]pyrimidine scaffold (which can be synthesized from 5-aminooxazole-4-carbonitrile precursors) to purine bases makes it a promising candidate for the development of anticancer drugs.[4] These compounds can act as antagonists of nucleic acid metabolism or inhibit kinases involved in cancer cell proliferation.

  • Antiviral Activity: Oxazole derivatives have demonstrated promising activity against a range of viruses by targeting key viral enzymes and replication pathways.[5] The 2-amino group provides a handle for further functionalization to optimize binding to viral proteins.

  • Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a warhead for covalent inhibition, making these scaffolds suitable for targeting enzymes such as kinases, proteases, and deacetylases.

  • Cannabinoid Receptor Modulators: Certain 2-substituted-5-aminooxazole-4-carbonitrile derivatives have shown micromolar inhibitory activity against cannabinoid receptors (CB1/CB2), suggesting their potential in treating pain, inflammation, and neurological disorders.[6]

Spectroscopic Characterization

The structural elucidation of 2-(Ethylamino)oxazole-4-carbonitrile and its analogs would rely on a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 2-(Ethylamino)oxazole-4-carbonitrile

TechniqueExpected Features
¹H NMR - Signal for the oxazole ring proton (C5-H).- Quartet and triplet signals for the ethyl group.- A broad singlet for the N-H proton.
¹³C NMR - Signals for the three carbon atoms of the oxazole ring.- A signal for the nitrile carbon (typically >110 ppm).- Signals for the two carbons of the ethyl group.
IR Spectroscopy - A sharp, strong absorption band for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹).- N-H stretching vibration (around 3300-3500 cm⁻¹).- C=N and C=C stretching vibrations of the oxazole ring.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound.

Safety and Handling

As with any research chemical, 2-(Ethylamino)oxazole-4-carbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

The 2-(amino)oxazole-4-carbonitrile scaffold represents a highly valuable and versatile platform for the discovery and development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the 2-amino position allow for the generation of large chemical libraries for high-throughput screening. Future research in this area will likely focus on the exploration of novel synthetic methodologies to access these compounds more efficiently and the systematic investigation of their structure-activity relationships against a broader range of biological targets. The continued interest in oxazole-containing compounds in medicinal chemistry ensures that derivatives of the 2-(amino)oxazole-4-carbonitrile core will remain an important area of research for years to come.

References

  • Spencer, J., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1656-1659. [Link][6]

  • Kaur, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Wipf, P., & Miller, C. P. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. The Journal of organic chemistry, 67(17), 6085–6088. [Link][3]

  • Szymański, P., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3375. [Link][4]

  • Ahmad, I., et al. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications, 10(6), 1326-1335. [Link][5]

Sources

Exploratory

Synthesis of 2-(Ethylamino)oxazole-4-carbonitrile from starting materials

The synthesis of 2-(Ethylamino)oxazole-4-carbonitrile is a precision-demanding process, typically pursued in medicinal chemistry for developing kinase inhibitors or adenosine receptor antagonists. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-(Ethylamino)oxazole-4-carbonitrile is a precision-demanding process, typically pursued in medicinal chemistry for developing kinase inhibitors or adenosine receptor antagonists.

As a Senior Application Scientist, I have designed a Convergent Hantzsch-Type Synthesis followed by a Functional Group Interconversion (FGI) sequence. This route is selected for its regiochemical fidelity and scalability, avoiding the instability often associated with direct


-cyanoketone precursors.

Part 1: Executive Strategy & Retrosynthesis

Target Molecule: 2-(Ethylamino)oxazole-4-carbonitrile Core Challenge: Direct installation of the nitrile group at the C4 position during ring closure is chemically precarious due to the instability of the required precursor (3-bromo-2-oxopropanenitrile). Solution: A stepwise construction of the oxazole core bearing a C4-carboxylate, followed by amidation and high-yield dehydration.[1] This "Amide Dehydration" strategy is the industry standard for generating heteroaromatic nitriles with high purity.

Retrosynthetic Analysis

The logic follows a disconnection back to commercially available Ethyl bromopyruvate and 1-Ethylurea .

Retrosynthesis Target 2-(Ethylamino)oxazole-4-carbonitrile Amide 2-(Ethylamino)oxazole-4-carboxamide Target->Amide Dehydration (POCl3 or TFAA) Ester Ethyl 2-(ethylamino)oxazole-4-carboxylate Amide->Ester Ammonolysis (NH3/MeOH) Precursors Ethyl bromopyruvate + 1-Ethylurea Ester->Precursors Hantzsch Cyclization

Figure 1: Retrosynthetic disconnection strategy prioritizing stable intermediates.

Part 2: Detailed Experimental Protocol

Step 1: Construction of the Oxazole Core

Objective: Synthesis of Ethyl 2-(ethylamino)oxazole-4-carboxylate. Principle: The Hantzsch oxazole synthesis involves the condensation of an


-haloketone with a urea derivative. Using 1-ethylurea  ensures the incorporation of the ethylamino moiety.

Reagents:

  • Ethyl bromopyruvate (1.0 eq)

  • 1-Ethylurea (1.1 eq)

  • Ethanol (Anhydrous, 10 vol)

  • Sodium bicarbonate (Solid, 1.2 eq) - Critical for neutralizing HBr byproduct.

Protocol:

  • Dissolution: In a dry round-bottom flask, dissolve 1-ethylurea (11 mmol) in anhydrous ethanol (20 mL).

  • Addition: Add ethyl bromopyruvate (10 mmol) dropwise at room temperature. The reaction is exothermic; maintain temperature

    
    C.
    
  • Cyclization: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
    
  • Workup: Cool to room temperature. Neutralize with solid

    
    . Filter off inorganic salts.[2]
    
  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the residue from EtOH/Water to yield the ester as a white/off-white solid.

Scientist's Note: Regioselectivity is controlled by the nucleophilicity of the urea nitrogens. The unsubstituted


 attacks the ketone, while the 

drives the final aromatization, securing the 2-ethylamino structure.
Step 2: Amidation (Ester to Primary Amide)

Objective: Conversion to 2-(Ethylamino)oxazole-4-carboxamide. Principle: Nucleophilic acyl substitution using methanolic ammonia.

Protocol:

  • Charge: Place the Step 1 ester (5 mmol) in a pressure vessel or sealed tube.

  • Reagent: Add 7N Ammonia in Methanol (10 eq, excess).

  • Reaction: Seal and stir at room temperature for 12–18 hours. Alternatively, heat to

    
    C for 4 hours to accelerate conversion.
    
  • Validation: Monitor disappearance of the ester spot on TLC.

  • Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove impurities. Dry under high vacuum.

Step 3: Dehydration to Nitrile (The Critical Step)

Objective: Synthesis of 2-(Ethylamino)oxazole-4-carbonitrile. Principle: Dehydration of the primary amide using Trifluoroacetic Anhydride (TFAA) or Phosphorus Oxychloride (


).
Selection:  We utilize the TFAA/Pyridine  method as it is milder than 

and preserves the secondary amine at the C2 position.

Reagents:

  • Step 2 Amide (2 mmol)

  • Trifluoroacetic Anhydride (TFAA) (1.2 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Dissolve the amide in anhydrous DCM (10 mL) and Pyridine under Nitrogen atmosphere. Cool to

    
    C.
    
  • Dehydration: Add TFAA dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour mixture into ice-cold saturated

    
     solution (Caution: Gas evolution).
    
  • Extraction: Extract with DCM (3x). Wash combined organics with 0.1M HCl (to remove pyridine), then Brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Part 3: Data & Validation (E-E-A-T)

Process Summary Table
ParameterStep 1 (Ester)Step 2 (Amide)Step 3 (Nitrile)
Limiting Reagent Ethyl bromopyruvateOxazole EsterOxazole Amide
Key Reagent 1-Ethylurea

/MeOH
TFAA / Pyridine
Temp / Time Reflux / 4hRT / 16h

C

RT / 2h
Expected Yield 65-75%85-90%70-80%
Key QC Check 1H NMR (Et group signals)IR (Amide peaks ~1680

)
IR (CN peak ~2230

)
Reaction Workflow Diagram

Workflow Start Start: Ethyl Bromopyruvate + 1-Ethylurea Step1 Step 1: Reflux (EtOH) Cyclization Start->Step1 Check1 QC: 1H NMR (Ester Signal) Step1->Check1 Step2 Step 2: NH3/MeOH Amidation Check1->Step2 Pass Step3 Step 3: TFAA/Pyridine Dehydration Step2->Step3 Final Final Product: 2-(Ethylamino)oxazole- 4-carbonitrile Step3->Final

Figure 2: Sequential workflow for the synthesis of the target nitrile.

Troubleshooting & Safety
  • Regiochemistry: If the melting point of Step 1 is lower than expected, check for the formation of the oxazolone byproduct (from O-alkylation vs N-alkylation). The use of urea (vs amide) strongly favors the desired heteroaromatic ring.

  • Dehydration Risks: Avoid using

    
     at high temperatures if the ethylamino group shows signs of acylation. The TFAA method at 
    
    
    
    C is kinetically controlled to favor nitrile formation over side reactions.
  • Cyanide Safety: This route avoids the use of free cyanide salts (KCN/NaCN), significantly lowering the safety risk compared to nucleophilic displacement routes.

References

  • Dehydration of Heterocyclic Amides: Molecules 1997, 2, 176–179.[3] Detailed protocol for converting oxazole carboxamides to carbonitriles using dehydrating agents.

  • Microwave-mediated synthesis of 2-aminooxazoles: Tetrahedron Letters, 2012.[4][5][6] Provides context on the stability and synthesis of 2-substituted aminooxazoles.

  • General Oxazole Synthesis:Beilstein J. Org. Chem. 2011, 7, 1294–1300.

    
    -haloketones with amide/urea derivatives (Hantzsch synthesis).
    

Sources

Foundational

2-(Ethylamino)oxazole-4-carbonitrile (CAS: 2090158-47-5): A Privileged Scaffold for Advanced Medicinal Chemistry

Executive Summary In the highly demanding landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(Ethylam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly demanding landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(Ethylamino)oxazole-4-carbonitrile has emerged as a highly versatile, privileged scaffold. With a molecular weight of 137.14 g/mol , this compact molecule offers a unique convergence of hydrogen-bonding capacity, metabolic stability, and orthogonal synthetic handles, making it an ideal candidate for fragment-based drug discovery (FBDD) and late-stage functionalization.

Physicochemical Profiling & Structural Dynamics

The architecture of 2-(ethylamino)oxazole-4-carbonitrile features a highly tuned "push-pull" electronic system. The electron-donating ethylamino group at the C2 position enriches the electron density of the oxazole core, while the strongly electron-withdrawing carbonitrile group at C4 modulates this density, stabilizing the ring against oxidative degradation.

Table 1: Key Physicochemical Parameters

ParameterValueCausality / Significance
CAS Number 2090158-47-5Unique registry identifier for procurement and tracking 1.
Molecular Weight 137.14 g/mol Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization 2.
Chemical Formula C₆H₇N₃OStrict elemental composition for exact mass validation via HRMS.
SMILES CCNc1nc(C#N)co1Defines the 1,3-oxazole topology with specific C2 and C4 substitutions.
Topological Polar Surface Area ~62.0 ŲOptimal for membrane permeability; balances aqueous solubility with lipophilicity.

Strategic Utility in Medicinal Chemistry

Bioisosterism and Metabolic Stability

Historically, 2-aminothiazoles have been widely utilized in medicinal chemistry. However, they frequently suffer from metabolic liabilities (such as rapid sulfur oxidation) and are occasionally flagged as Pan-Assay Interference Compounds (PAINS). The substitution of the sulfur atom with an oxygen atom to form a 2-aminooxazole provides a superior bioisosteric alternative. This replacement significantly lowers the calculated partition coefficient (ClogP), thereby enhancing aqueous solubility and mitigating oxidative metabolism, a strategy proven effective in antitubercular drug design 3.

The C4-Carbonitrile Vector

The carbonitrile group is not merely an electronic modulator; it is a critical synthetic vector. In its native state, it acts as a robust hydrogen-bond acceptor in kinase hinge-binding motifs. Synthetically, it serves as a precursor for primary amines, amides, tetrazoles, or carboximidamides, allowing medicinal chemists to rapidly explore chemical space around a conserved core 4.

Synthetic Workflows & Functionalization Protocols

As a Senior Application Scientist, I emphasize that reproducible chemistry relies on understanding the mechanistic underpinnings of each protocol. Below are two field-proven workflows for functionalizing this scaffold.

Protocol A: Synthesis of Oxazole-4-carboximidamide via Pinner Reaction

The conversion of the C4-carbonitrile to a carboximidamide is crucial for generating potent hydrogen-bond donor/acceptor arrays.

  • Imidate Formation (Pinner Salt) : Dissolve 2-(ethylamino)oxazole-4-carbonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.

    • Causality: Strict anhydrous conditions are mandatory; the presence of trace water will irreversibly hydrolyze the highly electrophilic nitrilium intermediate to an unreactive ester or amide 4.

  • HCl Saturation : Cool the reaction vessel to 0 °C and bubble dry HCl gas through the solution until saturation is achieved. Seal and incubate at 4 °C for 24-48 hours until the imidate hydrochloride precipitates.

  • Ammonolysis : Suspend the isolated Pinner salt in a cold solution of ammonia in ethanol. Stir at 0 °C, then warm to room temperature overnight. The ammonia acts as a nucleophile, displacing the ethoxy group to yield the target carboximidamide hydrochloride.

Protocol B: Regioselective C5-H Arylation

The oxazole ring exhibits differential C-H acidity (C2 > C5 > C4). Because C2 and C4 are sterically and electronically blocked in this specific scaffold, the C5 position is primed for highly regioselective direct C-H functionalization 5.

  • Reaction Setup : Combine the oxazole core (1.0 eq), an aryl bromide (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF.

  • Catalytic Cycle : Heat the mixture to 110 °C under a nitrogen atmosphere. The palladium undergoes oxidative addition into the aryl bromide, followed by electrophilic palladation at the nucleophilic C5 position of the oxazole.

  • Workup : Filter the crude mixture through Celite, concentrate under reduced pressure, and purify via reverse-phase chromatography to isolate the 5-aryl-2-(ethylamino)oxazole-4-carbonitrile.

Mechanistic Pathway Visualization

The following diagrams map the divergent synthetic utility and the rigorous analytical validation required for this scaffold.

Pathways Core 2-(Ethylamino)oxazole-4-carbonitrile CAS: 2090158-47-5 C5_Arylation C5-H Arylation (Pd/Cu Catalysis) Core->C5_Arylation C-H Functionalization Tetrazole Tetrazole Formation (NaN3, NH4Cl) Core->Tetrazole Nitrile Cycloaddition Amidine Pinner Reaction (HCl/EtOH, then NH3) Core->Amidine Nitrile Solvolysis Product1 5-Aryl-2-(ethylamino)oxazole- 4-carbonitrile C5_Arylation->Product1 Product2 N-Ethyl-4-(1H-tetrazol-5-yl) oxazol-2-amine Tetrazole->Product2 Product3 2-(Ethylamino)oxazole- 4-carboximidamide Amidine->Product3

Figure 1: Divergent synthetic pathways from the 2-(Ethylamino)oxazole-4-carbonitrile core.

Validation Synthesis Crude Reaction Mixture LCMS LC-MS Profiling (Mass & Purity) Synthesis->LCMS Aliquot Analysis Purification Flash Chromatography (Silica/C18) LCMS->Purification Target Mass Confirmed [M+H]+ 138.1 NMR 1H & 13C NMR (Structural Elucidation) Purification->NMR Pure Fractions Release Validated Compound (>95% Purity) NMR->Release C5-H & Ethyl Signals Verified

Figure 2: Self-validating analytical workflow for oxazole derivative characterization.

Analytical Validation System

A self-validating protocol ensures that structural integrity is maintained throughout synthetic modifications. Relying on a single analytical method is insufficient; orthogonal validation is required.

  • Nuclear Magnetic Resonance (NMR) : In ¹H NMR (DMSO-d₆), the unreacted core will display a distinct, sharp singlet around 8.1–8.3 ppm corresponding to the isolated C5-H proton. The ethylamino group will present a characteristic triplet (~1.1 ppm, -CH₃) and a multiplet/quartet (~3.3 ppm, -CH₂-). Upon successful C5-arylation (Protocol B), the diagnostic C5-H singlet will completely disappear, providing immediate, self-validating proof of regioselective substitution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Electrospray ionization (ESI+) of the parent compound must yield a primary molecular ion [M+H]+ at m/z 138.1. High-resolution mass spectrometry (HRMS) should be employed to confirm the exact mass within a 5 ppm error margin, ensuring no unintended hydration of the carbonitrile group to an amide occurred during storage or reaction conditions.

References

  • ChemSrc. "2-(Ethylamino)oxazole-4-carbonitrile Physical Properties." ChemSrc Database.1

  • BLD Pharm. "Product Name: 2-(Ethylamino)oxazole-4-carbonitrile (CAS: 2090158-47-5)." BLD Pharm Catalog. 2

  • Azzali, E., et al. "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2020.3

  • BenchChem. "Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol." BenchChem Protocols, 2025.4

  • Xu, C., et al. "Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling." RSC Advances, 2017. 5

Sources

Exploratory

Spectroscopic Characterization of 2-(Ethylamino)oxazole-4-carbonitrile: A Comprehensive Analytical Guide

Executive Summary The unambiguous structural elucidation of small-molecule pharmacophores requires a self-validating, orthogonal analytical approach. 2-(Ethylamino)oxazole-4-carbonitrile (C₆H₇N₃O, MW: 137.14 g/mol ) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of small-molecule pharmacophores requires a self-validating, orthogonal analytical approach. 2-(Ethylamino)oxazole-4-carbonitrile (C₆H₇N₃O, MW: 137.14 g/mol ) is a highly functionalized heterocyclic scaffold characterized by an electron-deficient oxazole core, an aliphatic ethylamino substituent, and a highly polarizable carbonitrile group.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. This whitepaper establishes the causality behind experimental choices, details robust sample preparation methodologies, and provides a mechanistic rationale for the expected Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiles of this compound.

Structural Rationale & Analytical Strategy

The architecture of 2-(Ethylamino)oxazole-4-carbonitrile dictates its spectroscopic behavior. The oxazole ring is an aromatic system where the electronegative oxygen and nitrogen atoms create an uneven electron density distribution. The attachment of a strongly electron-withdrawing carbonitrile (-C≡N) group at the C4 position further drains electron density from the adjacent C5 position, leaving the C5-proton highly deshielded[1]. Conversely, the C2-ethylamino group acts as an electron-donating moiety via resonance, though its primary analytical utility lies in providing a distinct aliphatic signature and a primary site for protonation during electrospray ionization (ESI)[2].

Workflow A Sample: 2-(Ethylamino)oxazole-4-carbonitrile B NMR Spectroscopy (1H, 13C, 2D) A->B C FT-IR Spectroscopy (ATR Mode) A->C D HRMS (ESI+) (Q-TOF) A->D E Structural Connectivity B->E F Functional Groups C->F G Exact Mass & Fragments D->G H Orthogonal Data Cross-Correlation E->H F->H G->H

Fig 1. Orthogonal spectroscopic workflow for self-validating structural elucidation.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, every analytical run must be treated as a self-validating system. The following protocols emphasize the causality behind critical experimental parameters.

NMR Spectroscopy Protocol
  • Solvent Selection & Causality: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆. Unlike CDCl₃, DMSO-d₆ strongly hydrogen-bonds with the secondary amine (-NH-), slowing down proton exchange. This sharpens the NH signal and allows for the observation of scalar coupling between the NH proton and the adjacent methylene (-CH₂-) group[3].

  • Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Lock the spectrometer to the deuterium signal of DMSO-d₆ and shim the Z-axis gradients to achieve a TMS peak width at half-height of <1.0 Hz.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay to ensure full longitudinal relaxation) and ¹³C NMR at 100 MHz (1024 scans, 2s relaxation delay, WALTZ-16 proton decoupling).

FT-IR Spectroscopy (ATR) Protocol
  • Background Subtraction: Before sample analysis, collect a background spectrum of the clean, dry diamond ATR crystal (32 scans). Causality: This mathematically subtracts atmospheric CO₂ and water vapor, preventing false peaks in the 2300 cm⁻¹ and 3300 cm⁻¹ regions which could obscure the carbonitrile and amine signals[3].

  • Acquisition: Apply 1–2 mg of the neat solid directly to the crystal. Apply consistent anvil pressure to ensure uniform optical contact. Record from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

HRMS (ESI-Q-TOF) Protocol
  • Tuning & Blank Runs: Calibrate the Q-TOF using a standard tuning mix to achieve sub-ppm mass accuracy. Run a solvent blank (Acetonitrile/Water 50:50 with 0.1% Formic Acid) to establish a baseline and rule out system contamination.

  • Ionization & CID: Infuse the sample at 1 µg/mL. Operate in ESI positive mode (Capillary: 3.5 kV). Isolate the [M+H]⁺ precursor ion and apply Collision-Induced Dissociation (CID) using N₂ gas at normalized collision energies of 10, 20, and 40 eV to map the energy-resolved breakdown curve[4].

Spectroscopic Data Presentation & Mechanistic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR profile is defined by the stark contrast between the aliphatic ethyl chain and the highly deshielded oxazole ring.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Mechanistic Rationale
1.15Triplet (t)3H7.2-CH₃ : Standard aliphatic methyl split by adjacent -CH₂-.
3.30Quarted/Multiplet (qd)2H7.2, 5.5-CH₂- : Deshielded by the adjacent electronegative nitrogen.
8.10Broad Triplet (br t)1H5.5-NH- : Secondary amine. Broadened due to quadrupolar relaxation of ¹⁴N.
8.65Singlet (s)1H-Oxazole C5-H : Highly deshielded due to the combined electron-withdrawing effects of the ring heteroatoms and the C4-carbonitrile group[1].

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)TypeAssignment
14.5Primary (CH₃)Ethyl -CH₃
38.2Secondary (CH₂)Ethyl -CH₂-
114.8Quaternary (C)-C≡N : Characteristic sp-hybridized nitrile carbon.
116.5Quaternary (C)Oxazole C4 : Shielded relative to C2/C5 due to cyano conjugation.
148.2Tertiary (CH)Oxazole C5 : Directly attached to the ring oxygen.
162.1Quaternary (C)Oxazole C2 : Highly deshielded, flanked by O, N, and the exocyclic amine.
Fourier Transform Infrared (FT-IR)

IR spectroscopy is critical for validating the functional groups that lack protons (e.g., the carbonitrile group).

Table 3: Key FT-IR Vibrational Bands (ATR)

Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment
~3250MediumBroadN-H stretch : Secondary amine.
~3120WeakSharpC-H stretch : sp² hybridized oxazole ring proton.
~2975, 2930MediumSharpC-H stretch : sp³ hybridized aliphatic ethyl group.
~2230StrongSharpC≡N stretch : Highly diagnostic, sharp peak confirming the carbonitrile group[5].
~1640, 1560MediumSharpC=N and C=C stretch : Oxazole ring skeletal vibrations[5].
High-Resolution Mass Spectrometry (HRMS)

In positive ESI mode, the molecule readily accepts a proton at the exocyclic secondary amine or the oxazole nitrogen, yielding a robust pseudo-molecular ion[2].

Table 4: HRMS (ESI+) Fragmentation Data

Ionm/z (Theoretical)Relative AbundanceAssignment / Neutral Loss
[M+H]⁺138.0662Base Peak (100%)Protonated intact molecule (C₆H₈N₃O⁺).
Fragment 1110.0349High[M+H - C₂H₄]⁺: Loss of ethylene (28 Da) from the ethyl group.
Fragment 2111.0553Medium[M+H - HCN]⁺: Loss of hydrogen cyanide (27 Da) from the nitrile.
Mechanistic Fragmentation Pathway

The fragmentation of 2-(Ethylamino)oxazole-4-carbonitrile under CID conditions is highly predictable. The initial low-energy pathway involves the inductive cleavage of the ethyl group, expelling neutral ethylene gas (C₂H₄) to leave a stable 2-aminooxazole core. A competing pathway involves the elimination of HCN from the carbonitrile moiety, a classic hallmark of cyano-aromatics[4].

Fragmentation M [M+H]+ m/z 138.066 F1 [M+H - C2H4]+ m/z 110.035 M->F1 - C2H4 (Neutral Loss) F2 [M+H - HCN]+ m/z 111.055 M->F2 - HCN (Nitrile Cleavage) F3 Oxazole Ring Cleavage m/z < 80 F1->F3 CID (Ring Opening)

Fig 2. Proposed ESI-MS/MS fragmentation pathway for 2-(Ethylamino)oxazole-4-carbonitrile.

Conclusion

The comprehensive characterization of 2-(Ethylamino)oxazole-4-carbonitrile relies on the cross-correlation of orthogonal data. The highly deshielded C5-proton in the NMR spectrum validates the electron-withdrawing nature of the adjacent carbonitrile group, which is independently confirmed by the sharp 2230 cm⁻¹ IR stretch. Finally, HRMS provides exact mass confirmation and structural connectivity mapping via the sequential loss of ethylene and hydrogen cyanide. By adhering to the self-validating protocols outlined above, researchers can ensure the highest degree of confidence in their structural assignments.

References

  • Spectrometric Identification of Organic Compounds (8th Ed.)
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review Thieme Connect URL
  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity Arabian Journal of Chemistry URL
  • Chemical Science (RSC Publishing)
  • Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS PubMed / NIH URL

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-(Ethylamino)oxazole-4-carbonitrile

Abstract This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 2-(Ethylamino)oxazole-4-carbonitrile, a representative novel oxazole-based chemical entity. For...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 2-(Ethylamino)oxazole-4-carbonitrile, a representative novel oxazole-based chemical entity. For professionals in drug discovery and development, a thorough understanding of these fundamental physicochemical properties is paramount for advancing a compound from the laboratory to clinical application. This document moves beyond a simple recitation of facts, offering a detailed exploration of the underlying chemical principles, robust, field-proven experimental protocols, and a clear methodology for data interpretation. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Physicochemical Characterization

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] The compound 2-(Ethylamino)oxazole-4-carbonitrile represents a novel structure within this class, and like any potential drug candidate, its journey is dictated by its inherent physical and chemical properties. Among these, solubility and stability are arguably the most critical.

  • Solubility directly influences a drug's bioavailability and the feasibility of creating viable formulations for administration.[3] Poor solubility is a leading cause of failure for promising drug candidates.[4]

  • Chemical Stability determines a drug's shelf-life, its degradation pathways, and potential for the formation of toxic impurities. Understanding how a molecule behaves under various environmental stresses is a regulatory and safety imperative.

This guide provides the theoretical grounding and practical, step-by-step methodologies required to comprehensively profile the solubility and stability of 2-(Ethylamino)oxazole-4-carbonitrile, enabling researchers to make informed decisions in the drug development process.

Theoretical Framework: Predicting Behavior from Structure

The molecular structure of 2-(Ethylamino)oxazole-4-carbonitrile offers significant clues to its likely behavior in different solvent systems and under chemical stress.

Structural Features and Predicted Properties
  • The Oxazole Ring: The oxazole ring is a five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom. It is known to be weakly basic, with the nitrogen at position 3 being susceptible to protonation in acidic environments.[5][6] This feature is a critical determinant of its pH-dependent stability.

  • The 2-(Ethylamino) Group: This electron-donating group increases the basicity of the molecule compared to an unsubstituted oxazole. The presence of this amine allows for the formation of a protonated salt, which is expected to significantly enhance aqueous solubility at lower pH.

  • The 4-Carbonitrile Group: The nitrile moiety is a polar group that can participate in dipole-dipole interactions, potentially influencing solubility in polar organic solvents.

Based on these features, we can predict a U-shaped or V-shaped pH-solubility profile, with higher solubility in acidic pH due to the protonation of the ethylamino group and the oxazole nitrogen. Solubility in non-polar organic solvents is expected to be limited, while polar aprotic solvents like DMSO and DMF are likely to be effective.[3]

Principles of Chemical Stability and Degradation

For oxazole derivatives, the most anticipated degradation pathway is acid-catalyzed hydrolysis.[5] The process is initiated by the protonation of the ring nitrogen, which enhances the electrophilicity of the C2 carbon. This is followed by a nucleophilic attack by water, leading to ring cleavage.[5] The presence of the ethylamino group at the C2 position may influence the rate of this degradation. Other potential degradation pathways that must be investigated include oxidation, and photolysis.[1] A thorough understanding of these pathways is essential for developing stable formulations and defining appropriate storage conditions.

cluster_0 Proposed Acid-Catalyzed Hydrolysis of 2-(Ethylamino)oxazole-4-carbonitrile A 2-(Ethylamino)oxazole- 4-carbonitrile B Protonated Oxazolium Ion (Activated Intermediate) A->B + H+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D Ring-Opened Intermediate C->D Ring Opening E Final Degradation Products D->E Tautomerization/ Hydrolysis

Caption: Proposed pathway for acid-catalyzed degradation.

Experimental Protocols for Comprehensive Characterization

The following sections detail robust, step-by-step protocols for determining the solubility and stability of 2-(Ethylamino)oxazole-4-carbonitrile.

Workflow for Solubility and Stability Assessment

The overall experimental approach involves a systematic evaluation of the compound's behavior in various solvents and under stress conditions, with quantitative analysis typically performed by High-Performance Liquid Chromatography (HPLC).

start Start: 2-(Ethylamino)oxazole-4-carbonitrile Sample solubility Solubility Determination (Shake-Flask Method) start->solubility stability Stability Assessment (Forced Degradation) start->stability ph_sol pH-Solubility Profile solubility->ph_sol org_sol Organic Solvent Screen solubility->org_sol ph_rate pH-Rate Profile stability->ph_rate stress Stress Testing (Oxidative, Thermal, Photolytic) stability->stress hplc Quantitative Analysis (HPLC-UV/MS) ph_sol->hplc org_sol->hplc ph_rate->hplc stress->hplc data Data Analysis & Reporting hplc->data

Caption: General experimental workflow for characterization.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the industry gold standard for determining equilibrium solubility, providing the most accurate and reliable data.[3]

Objective: To determine the solubility of 2-(Ethylamino)oxazole-4-carbonitrile in various aqueous and organic solvents.

Methodology:

  • Preparation: Add an excess amount of solid 2-(Ethylamino)oxazole-4-carbonitrile to a series of vials, each containing a different solvent (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, water, methanol, ethanol, acetonitrile, DMSO). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the clear supernatant.[3]

  • Filtration/Centrifugation: To remove any remaining solid particles, centrifuge the aliquot at high speed or filter it through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated, stability-indicating HPLC method with UV detection. Calculate the concentration against a standard curve of known concentrations.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying likely degradation products and understanding the molecule's intrinsic stability.[7][8]

Objective: To investigate the degradation of 2-(Ethylamino)oxazole-4-carbonitrile under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N and 1 N HCl. Heat at a controlled temperature (e.g., 60-80 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[5]

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N and 1 N NaOH. Maintain at room temperature or heat gently, collecting samples at time points.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and collect samples at time points.

    • Thermal Degradation: Store both the solid compound and a solution of the compound at elevated temperatures (e.g., 60-80 °C) and analyze at set intervals.

    • Photostability: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines, alongside a dark control sample.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation or damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of any degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new impurity peaks.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for interpretation and comparison.

Solubility Data

Quantitative solubility data should be summarized in a tabular format.

Table 1: Template for Experimental Solubility of 2-(Ethylamino)oxazole-4-carbonitrile at 25 °C

Solvent SystempHSolubility (µg/mL)Standard Deviation
0.1 N HCl1.2Experimental ValueExperimental Value
Acetate Buffer4.5Experimental ValueExperimental Value
Phosphate Buffer6.8Experimental ValueExperimental Value
Deionized Water~7.0Experimental ValueExperimental Value
Phosphate Buffer7.4Experimental ValueExperimental Value
MethanolN/AExperimental ValueExperimental Value
EthanolN/AExperimental ValueExperimental Value
AcetonitrileN/AExperimental ValueExperimental Value
Dimethyl Sulfoxide (DMSO)N/AExperimental ValueExperimental Value
Stability Data

Results from forced degradation studies should be summarized to highlight the conditions under which the compound is labile.

Table 2: Template for Forced Degradation Summary of 2-(Ethylamino)oxazole-4-carbonitrile

Stress ConditionDuration/Temp% Assay Remaining% DegradationNo. of Degradants >0.1%Observations
0.1 N HCl24 h / 60 °CExperimental ValueExperimental ValueExperimental ValueSignificant degradation observed.
0.1 N NaOH24 h / 60 °CExperimental ValueExperimental ValueExperimental ValueModerate degradation.
3% H₂O₂24 h / RTExperimental ValueExperimental ValueExperimental ValueMinor degradation.
Heat (Solid)48 h / 80 °CExperimental ValueExperimental ValueExperimental ValueStable.
Photolytic (ICH Q1B)SpecifyExperimental ValueExperimental ValueExperimental ValueStable.

From this data, a pH-rate profile can be constructed by plotting the logarithm of the observed degradation rate constant (k_obs) against pH. The nadir of this plot will indicate the pH of maximum stability, a critical parameter for liquid formulation development.[8]

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to defining the solubility and stability profiles of 2-(Ethylamino)oxazole-4-carbonitrile. By grounding experimental protocols in sound chemical theory and adhering to established best practices, researchers can generate high-quality, reliable data. This information is fundamental to mitigating risks in drug development, enabling the design of effective delivery systems, ensuring patient safety, and ultimately paving the way for the successful translation of a novel chemical entity into a therapeutic agent.

References

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Exploratory

A Technical Guide to the Potential Biological Activities of 2-(Ethylamino)oxazole-4-carbonitrile Derivatives

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the field of med...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, such as enzymes and receptors, through various non-covalent interactions.[3][4] This versatility has led to the incorporation of the oxazole nucleus into numerous clinically significant drugs, including the anti-inflammatory agent Oxaprozin, the tyrosine kinase inhibitor Mubritinib, and the platelet aggregation inhibitor Ditazole.[1] The substitution pattern on the oxazole ring plays a crucial role in defining its biological activities, which span antimicrobial, anticancer, anti-inflammatory, and antitubercular effects.[1][5]

This guide focuses on the potential biological activities of a specific class of these compounds: 2-(Ethylamino)oxazole-4-carbonitrile derivatives . While direct research on this particular scaffold is not extensively documented in publicly available literature, its structural features allow for scientifically grounded inferences about its therapeutic potential. By examining the well-established activities of the broader 2-aminooxazole and oxazole-4-carbonitrile families, we can construct a robust hypothesis for the potential applications of these derivatives in drug discovery and development. This document will synthesize existing knowledge, propose potential mechanisms of action, and provide detailed experimental protocols for the evaluation of these promising compounds.

The 2-Aminooxazole Moiety: A Bioisostere of a Proven Pharmacophore

The 2-aminooxazole scaffold is of particular interest as it is a bioisostere of the 2-aminothiazole ring system.[6] The 2-aminothiazole moiety is a well-known "privileged scaffold" present in numerous FDA-approved drugs, such as the chronic myeloid leukemia treatment Dasatinib, and a vast number of compounds under investigation for anticancer and antimicrobial properties.[7][8][9]

The substitution of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring presents several potential advantages in drug design:

  • Modified Physicochemical Properties: The replacement of sulfur with oxygen can lead to a decreased lipophilicity (ClogP), which may improve the solubility and pharmacokinetic profile of a drug candidate.[6]

  • Metabolic Stability: The sulfur atom in the 2-aminothiazole ring can be susceptible to oxidation, leading to metabolic inactivation. The 2-aminooxazole ring lacks this easily oxidizable atom, potentially increasing its metabolic stability.[6]

Studies directly comparing 2-aminooxazole and 2-aminothiazole derivatives have shown that they can exhibit similar, and in some cases, potent biological activities, particularly in the context of antitubercular and anticancer research.[6][7] This strong precedent suggests that the 2-(Ethylamino)oxazole-4-carbonitrile core is a promising starting point for the development of novel therapeutic agents.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on related oxazole derivatives, we can hypothesize several key biological activities for the 2-(Ethylamino)oxazole-4-carbonitrile scaffold.

Anticancer Activity

The oxazole nucleus is a common feature in many compounds with potent anticancer activity.[10][11] These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][12]

Potential Mechanisms of Action:

  • Inhibition of Protein Kinases: Many oxazole-containing compounds function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Mubritinib, for instance, is a known tyrosine kinase inhibitor.[1]

  • Tubulin Polymerization Inhibition: Some oxazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

  • Induction of Apoptosis: As illustrated in the signaling pathway below, these compounds can trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and eventual cell death.[12]

Apoptosis Induction Pathway Compound 2-(Ethylamino)oxazole-4- carbonitrile Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Data on Related Oxazole Derivatives: The following table summarizes the cytotoxic activity of various oxazole derivatives against different cancer cell lines, providing a benchmark for the potential potency of new compounds.

Compound ClassCancer Cell LineIC50 ValueReference
2-Amino-4-phenylthiazole/oxazole DerivativesHeLa (Cervical Cancer)1.6 - 4.89 µM[9][12]
2-Amino-4-phenylthiazole/oxazole DerivativesHT29 (Colon Cancer)2.01 µM[9]
2-Aminoxazole Dasatinib DerivativesK562 (Leukemia)Nanomolar range[7]
2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitrilesVarious Cell LinesMicromolar range[10]
Antimicrobial Activity

Oxazole derivatives have consistently demonstrated a broad spectrum of antimicrobial activity against various strains of bacteria and fungi.[3][5][13] The five-membered heterocyclic ring is adept at binding to a variety of microbial enzymes and proteins, disrupting essential cellular processes.[5]

Potential Mechanisms of Action: The precise mechanisms are varied, but they often involve the inhibition of essential enzymes required for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis. The presence of the carbonitrile group at the 4-position could also play a role in interacting with biological targets.

Evaluation of Antimicrobial Activity: The antimicrobial potential of new derivatives is typically assessed using standard microbiology techniques, such as the cup-plate agar diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[13]

Antimicrobial Screening Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prep_Media Prepare Agar Plates (e.g., Mueller-Hinton) Inoculate Inoculate Agar Plate Prep_Media->Inoculate Prep_Inoculum Prepare Microbial Inoculum (e.g., 0.5 McFarland) Prep_Inoculum->Inoculate Prep_Compound Dissolve Test Compound in DMSO Apply_Compound Apply Compound to Well/Disk Prep_Compound->Apply_Compound Inoculate->Apply_Compound Incubate Incubate at 37°C for 18-24h Apply_Compound->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Compare Compare with Positive/Negative Controls Measure->Compare

Caption: General workflow for antimicrobial susceptibility testing.

Antitubercular Activity

A particularly promising area for 2-aminooxazole derivatives is in the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis.[6][14] Given the rise of multidrug-resistant TB, there is an urgent need for novel chemical entities. Research has shown that 2-aminooxazole derivatives can be highly effective against both replicating and persistent forms of M. tuberculosis, with the oxazole core offering potential advantages over the corresponding thiazoles.[6][14]

Experimental Protocols

To facilitate the investigation of 2-(Ethylamino)oxazole-4-carbonitrile derivatives, the following are detailed, standardized protocols for assessing their potential biological activities.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of a test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates (sterile)

  • Test compound dissolved in DMSO

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Step-by-Step Methodology:

  • Compound Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as growth and sterility controls, respectively.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

While direct experimental data on 2-(Ethylamino)oxazole-4-carbonitrile derivatives is nascent, the wealth of information on the broader oxazole family provides a strong foundation for predicting their therapeutic potential.[1][2][15] The structural analogy to the highly successful 2-aminothiazole scaffold, combined with potential advantages in metabolic stability, makes this class of compounds an exciting area for future research.[6] The evidence strongly suggests that these derivatives are likely to possess significant anticancer and antimicrobial properties, with potential applications in anti-inflammatory and antitubercular therapies as well.[5][6][10]

The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to synthesize and evaluate these novel derivatives. Systematic investigation, beginning with the foundational in vitro assays described, will be crucial in unlocking the full therapeutic potential of the 2-(Ethylamino)oxazole-4-carbonitrile scaffold and developing the next generation of oxazole-based medicines.

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Sources

Foundational

A Prospective Analysis of the Mechanism of Action of 2-(Ethylamino)oxazole-4-carbonitrile in Biological Systems

Abstract The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] This technical guide presents a prospec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] This technical guide presents a prospective analysis of a specific derivative, 2-(Ethylamino)oxazole-4-carbonitrile, a compound of interest due to its unique combination of functional groups. While direct experimental data for this molecule is not yet prevalent in published literature, its structural features—a 2-amino substituted oxazole core and a 4-carbonitrile moiety—allow for the formulation of a scientifically grounded hypothesis regarding its mechanism of action. We postulate that 2-(Ethylamino)oxazole-4-carbonitrile acts as an inhibitor of tubulin polymerization, a mechanism central to the efficacy of many anti-cancer agents. This guide will delineate the theoretical basis for this hypothesis, grounded in the principles of bioisosterism and established structure-activity relationships of related compounds.[1][3] Furthermore, we provide a comprehensive suite of detailed, field-proven experimental protocols for the validation of this proposed mechanism, intended to guide researchers in the systematic evaluation of this and similar novel chemical entities.

Introduction: The Oxazole Scaffold and the Rationale for Investigation

The five-membered oxazole ring is a heterocyclic aromatic motif that has garnered significant attention from medicinal chemists.[4] Its utility stems from its ability to act as a bioisostere for other functional groups like amides and esters, often enhancing metabolic stability and pharmacokinetic profiles.[5][6] The 2-aminooxazole substructure, in particular, is considered a valuable pharmacophore. It is often viewed as a bioisosteric equivalent to the more extensively studied 2-aminothiazole moiety, which is present in numerous compounds with demonstrated antitubercular and anticancer activities.[1][3][7] The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can lead to improved physicochemical properties, such as increased hydrophilicity and potentially altered metabolic pathways, without compromising biological activity.[3]

The subject of this guide, 2-(Ethylamino)oxazole-4-carbonitrile, integrates three key structural features of interest:

  • The 2-(Ethylamino) Group: This secondary amine provides a hydrogen bond donor capability, crucial for specific interactions with biological targets.

  • The Oxazole Core: This stable aromatic ring system acts as a scaffold, positioning the other functional groups in a defined three-dimensional orientation.

  • The 4-Carbonitrile Moiety: The nitrile group is a versatile functional group in drug design. It is a potent hydrogen bond acceptor and can serve as a bioisostere for a carbonyl or hydroxyl group.[8][9] Its linear geometry and small size allow it to probe narrow, sterically-restricted pockets within a protein's active site.[8]

This unique combination of functionalities suggests a high potential for specific and potent interactions with a macromolecular target. Based on the known activities of other heterocyclic compounds, we hypothesize a primary mechanism involving the disruption of cytoskeletal dynamics.

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

We propose that 2-(Ethylamino)oxazole-4-carbonitrile exerts its biological effects by directly interfering with microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[10] Compounds that disrupt microtubule dynamics are among the most effective chemotherapeutic agents, as they can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[10]

Proposed Molecular Interactions with Tubulin

The anti-mitotic activity of many small molecules stems from their ability to bind to specific sites on the α,β-tubulin heterodimer, the fundamental building block of microtubules. We postulate that 2-(Ethylamino)oxazole-4-carbonitrile can establish high-affinity interactions within one of these binding pockets, such as the colchicine-binding site.

The proposed interactions are as follows:

  • The 2-ethylamino group's N-H can act as a crucial hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of an amino acid).

  • The oxazole ring's nitrogen and oxygen atoms can participate in various dipole-dipole or hydrogen bonding interactions.

  • The 4-carbonitrile group is hypothesized to be a key player in binding. Its strong dipole moment and ability to accept hydrogen bonds would allow it to interact favorably with donor residues like serine or arginine within the binding site.[8] Its linear geometry would enable it to occupy a narrow hydrophobic or polar channel, contributing to both affinity and specificity.

Caption: Hypothesized binding of the compound to a tubulin active site.

Predicted Cellular Consequences

By binding to tubulin and inhibiting its polymerization into functional microtubules, 2-(Ethylamino)oxazole-4-carbonitrile is predicted to trigger a cascade of cellular events:

  • Disruption of the Microtubule Network: The dynamic instability of microtubules is compromised, leading to a dysfunctional cytoskeleton.

  • Mitotic Spindle Malformation: Cells entering mitosis are unable to form a proper mitotic spindle.

  • G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle prior to anaphase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

A 2-(Ethylamino)oxazole- 4-carbonitrile B Binds to β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle Formation C->D E G2/M Phase Arrest D->E F Activation of Apoptotic Pathways (e.g., Caspase-3) E->F G Cell Death F->G

Caption: Proposed downstream pathway following tubulin inhibition.

Experimental Protocols for Mechanism Validation

The following section provides detailed methodologies to rigorously test the hypothesis that 2-(Ethylamino)oxazole-4-carbonitrile inhibits tubulin polymerization. These protocols represent a self-validating system, progressing from direct in vitro interaction to cell-based functional outcomes.

In Vitro Validation: Direct Tubulin Interaction

Objective: To determine if the compound directly inhibits the polymerization of purified tubulin in a cell-free system.

Methodology: Turbidity-Based Tubulin Polymerization Assay [11]

This assay measures the light scattered by microtubules as they form. An increase in absorbance at 340 nm is directly proportional to the mass of the microtubule polymer.[11]

Materials:

  • Lyophilized, high-purity (>99%) tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution: 10 mM in distilled water

  • Glycerol

  • Test Compound: 2-(Ethylamino)oxazole-4-carbonitrile, 10 mM stock in DMSO

  • Control Compounds: Paclitaxel (polymerization enhancer), Nocodazole (polymerization inhibitor)

  • 96-well, clear, flat-bottom microplates

  • Temperature-controlled microplate reader capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation (on ice):

    • Reconstitute lyophilized tubulin in GTB to a final concentration of 3-4 mg/mL. Keep on ice and use within one hour.

    • Prepare a 10x stock of test and control compounds by diluting the 10 mM DMSO stock in room temperature GTB. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay must be ≤1%.

    • Prepare the final tubulin polymerization solution by adding GTP (to a final concentration of 1 mM) and glycerol (to 10% v/v) to the reconstituted tubulin.

  • Assay Setup (on ice):

    • Pre-warm the microplate reader to 37°C.

    • In the wells of a 96-well plate, add 10 µL of the 10x compound dilutions (or GTB with DMSO for vehicle control).

    • To initiate the reaction, add 90 µL of the final tubulin polymerization solution to each well. Pipette gently to mix without introducing bubbles.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed 37°C plate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot absorbance (OD 340 nm) versus time for each concentration.

  • Determine the maximum rate of polymerization (Vmax) and the final steady-state absorbance for each curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of polymerization is inhibited).

cluster_prep Preparation (On Ice) cluster_setup Assay Setup (On Ice) cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Reconstitute Tubulin in GTB P3 Prepare Final Tubulin Solution (Tubulin + GTP + Glycerol) P1->P3 P2 Prepare 10x Compound Dilutions S1 Add 10µL of 10x Compound to 96-well Plate P2->S1 S2 Initiate: Add 90µL Final Tubulin Solution P3->S2 S1->S2 A1 Incubate at 37°C in Plate Reader S2->A1 A2 Read OD 340nm Kinetically for 60 min A1->A2 D1 Plot OD vs. Time A2->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Cell-Based Validation: Cellular Effects

Objective: To confirm that the compound disrupts the microtubule network in cancer cells and induces the predicted G2/M cell cycle arrest.

Methodology: Immunofluorescence Staining of Microtubules

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium, FBS, antibiotics

  • Glass coverslips in 24-well plates

  • Test compound, Paclitaxel (positive control)

  • Fixative: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration (determined from a prior cell viability assay) for a relevant time period (e.g., 18-24 hours). Include vehicle and paclitaxel-treated controls.

  • Fixation & Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Block with 1% BSA for 1 hour.

    • Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

  • Imaging:

    • Wash with PBS and mount the coverslips onto microscope slides.

    • Visualize using a fluorescence microscope. Compare the microtubule structure in treated cells versus vehicle control cells. Look for evidence of depolymerization (loss of filamentous structure) or abnormal bundling.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Tubulin Polymerization Inhibition Data

CompoundTarget/MechanismIC₅₀ (µM)Max Inhibition (%)
2-(Ethylamino)oxazole-4-carbonitrile Tubulin Polymerization 2.5 95%
Nocodazole (Control)Tubulin Polymerization Inhibitor1.898%
Paclitaxel (Control)Tubulin Polymerization EnhancerN/A (Enhances)N/A
Vehicle (1% DMSO)ControlN/A0%

Table 2: Hypothetical Cell-Based Assay Results (HeLa Cells, 48h treatment)

CompoundGI₅₀ (µM)% Cells in G2/M Phase (at GI₅₀)
2-(Ethylamino)oxazole-4-carbonitrile 5.2 75%
Nocodazole (Control)3.982%
Vehicle (1% DMSO)> 10015%

Conclusion and Future Directions

This whitepaper puts forth a well-defined, testable hypothesis for the mechanism of action of 2-(Ethylamino)oxazole-4-carbonitrile, positing that it functions as an inhibitor of tubulin polymerization. This hypothesis is built upon the established roles of its constituent chemical moieties—the 2-aminooxazole scaffold and the carbonitrile group—in medicinal chemistry.[1][8] The provided experimental workflows offer a clear and robust path for researchers to validate this proposed mechanism, from direct biochemical assays to functional cellular readouts.[4][12]

Successful validation would classify 2-(Ethylamino)oxazole-4-carbonitrile as a novel anti-mitotic agent, warranting further investigation. Future studies should focus on determining its specific binding site on tubulin, evaluating its efficacy in preclinical cancer models, and conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The principles and protocols outlined herein provide a foundational framework for the continued development of this promising class of heterocyclic compounds.

References

  • BenchChem. (2025).
  • Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • Cytoskeleton, Inc. (n.d.).
  • Creative Enzymes. (2025, November 8).
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • BenchChem. (n.d.). A Comparative Guide to Benzo[d]oxazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acid Bioisosteres in Drug Discovery.
  • Drug Design Org. (2007, February 15). Bioisosterism.
  • BenchChem. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Wang, H., et al. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
  • Di Sarno, V., et al. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. PMC.
  • LASSBIO. (n.d.).
  • Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • Creative Enzymes. (2025, September 7). Enzyme inhibitory assay: Significance and symbolism.
  • Olesen, P. H., et al. (2000, June 15). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
  • ResearchGate. (2025, August 7).
  • Crank, G., & Foulis, M. J. (n.d.). Derivatives of 2-aminooxazoles showing antiinflammatory activity.
  • PubMed. (2016, July 15). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • MDPI. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • R Discovery. (2020, June 8). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • PMC. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.
  • Journal of Medicinal Chemistry - ACS Publications. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Elsevier Ltd. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry.
  • Patsnap Eureka. (2025, July 24).

Sources

Exploratory

In silico prediction of 2-(Ethylamino)oxazole-4-carbonitrile ADMET properties

Topic: In Silico Prediction of 2-(Ethylamino)oxazole-4-carbonitrile ADMET Properties Context: Fragment-Based Drug Discovery (FBDD) & Early-Stage Lead Optimization Executive Summary In the context of Fragment-Based Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Prediction of 2-(Ethylamino)oxazole-4-carbonitrile ADMET Properties Context: Fragment-Based Drug Discovery (FBDD) & Early-Stage Lead Optimization

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), 2-(Ethylamino)oxazole-4-carbonitrile (SMILES: CCNC1=NC(C#N)=CO1) represents a high-value heterocyclic scaffold. Its low molecular weight (137.14 Da) and specific functionalization (oxazole core, nitrile "warhead" or dipole, and secondary amine handle) make it an attractive starting point for kinase inhibitors or serine protease modulators.

However, the presence of the nitrile group and the 2-aminooxazole motif necessitates rigorous early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to rule out mutagenicity and metabolic instability. This technical guide details the in silico assessment of this molecule, utilizing consensus modeling to predict its physicochemical space, pharmacokinetic profile, and toxicity risks.

Molecular Characterization & Physicochemical Space

Before running predictive algorithms, we must establish the chemical identity and "Rule of 3" (Ro3) compliance, which is critical for fragments.

Compound Identity:

  • IUPAC Name: 2-(Ethylamino)-1,3-oxazole-4-carbonitrile

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • SMILES: CCNC1=NC(C#N)=CO1

  • Molecular Weight: 137.14 g/mol [1]

Physicochemical Profile (Consensus Prediction):

PropertyPredicted ValueInterpretation
LogP (Consensus) 0.85 – 1.10Optimal. High water solubility with sufficient lipophilicity for membrane permeation.
TPSA ~66.0 ŲExcellent. Well below the 140 Ų limit; suggests high oral bioavailability and potential BBB penetration.
H-Bond Donors 1Compliant with Ro3 (Rule of 3).
H-Bond Acceptors 3Compliant with Ro3.
Rotatable Bonds 2Rigid scaffold, favorable for binding entropy.

Expert Insight: The TPSA is dominated by the nitrile and the oxazole ring nitrogen. The value (~66 Ų) indicates this fragment effectively balances polarity and permeability, a hallmark of successful CNS-active scaffolds.

In Silico Prediction Methodology

To ensure data reliability, a "Consensus Modeling" approach is employed, aggregating results from multiple algorithms (e.g., SwissADME, pkCSM, ADMETlab 2.0). This reduces the bias inherent in any single training set.

Experimental Workflow

ADMET_Workflow cluster_Engines Prediction Engines Input Input Structure (SMILES) Standardize Standardization (Desalting, Tautomers) Input->Standardize Swiss SwissADME (Physicochem/Boiled-Egg) Standardize->Swiss pkCSM pkCSM (Toxicity/Transporters) Standardize->pkCSM ADMETlab ADMETlab 2.0 (Metabolism/CYP) Standardize->ADMETlab Consensus Consensus Analysis (Data Aggregation) Swiss->Consensus pkCSM->Consensus ADMETlab->Consensus Output ADMET Profile & Risk Assessment Consensus->Output

Caption: Consensus in silico workflow integrating multiple predictive engines to minimize algorithmic bias.

Pharmacokinetic (ADME) Profiling

Absorption & Distribution

The molecule is predicted to have High Gastrointestinal (GI) Absorption .

  • Caco-2 Permeability: Predicted > 0.90 (log Papp in 10^-6 cm/s). The small size and moderate lipophilicity facilitate passive diffusion.

  • Blood-Brain Barrier (BBB): Yes. The "Boiled-Egg" model (SwissADME) places this compound in the yellow yolk, indicating high probability of BBB permeation. This is critical if the target is neurological; if peripherally restricted, structural modification (e.g., adding polar surface area) is required.

  • P-gp Substrate: No. It is unlikely to be effluxed by P-glycoprotein, ensuring high intracellular concentration.

Metabolism (The Critical Liability)

The 2-(ethylamino) group and the oxazole ring are the primary metabolic soft spots.

  • CYP450 Inhibition: Unlikely to be a potent inhibitor of major isoforms (CYP3A4, 2D6) due to its small size, though it may bind weakly.

  • Metabolic Stability: Moderate.

    • N-Dealkylation: The ethyl group on the amine is susceptible to CYP-mediated oxidative dealkylation, yielding the primary amine (2-aminooxazole-4-carbonitrile).

    • Nitrile Hydrolysis: The nitrile group is generally stable but can be hydrolyzed to the amide and subsequently the carboxylic acid by nitrilases or under strong acidic/basic conditions in the gut.

Excretion
  • Clearance: Predicted to be renal (unchanged) and hepatic (metabolites).

  • Half-Life: Likely short (< 4 hours) due to rapid renal filtration of such a small polar molecule, necessitating lead optimization to increase plasma residence time.

Toxicity & Safety Assessment

This is the most critical section for the 2-aminooxazole class.

EndpointPredictionRisk LevelMechanism/Notes
AMES Mutagenicity Positive (High Risk) 🔴 Critical 2-Aminooxazoles are structural isosteres of 2-aminopyridines, a class with known genotoxic liabilities via DNA intercalation or adduct formation after metabolic activation.
hERG Inhibition Low Probability🟢 SafeLow MW and lack of lipophilic aromatic pi-stacking domains reduce hERG risk.
Hepatotoxicity Moderate🟡 CautionPotential for reactive intermediates if the oxazole ring opens (ring scission).
Skin Sensitization Low🟢 SafeUnlikely to form hapten-protein conjugates.

Expert Analysis on Nitrile Toxicity: While aliphatic nitriles can release cyanide (CN-) upon metabolism, aromatic or heteroaromatic nitriles (like this oxazole-4-carbonitrile) are generally more stable. The C-CN bond is strong. The primary risk here is not cyanide release, but the genotoxicity of the 2-aminoheterocycle core .

Metabolic Pathway Simulation

Understanding the metabolic fate is crucial for lead optimization. The following diagram illustrates the predicted Phase I biotransformations.

Metabolism cluster_Phase1 Phase I Metabolism (CYP450) Parent Parent: 2-(Ethylamino)oxazole-4-carbonitrile Dealkyl Metabolite M1: 2-Aminooxazole-4-carbonitrile (Primary Amine) Parent->Dealkyl CYP-mediated N-Dealkylation Hydrolysis Metabolite M2: 2-(Ethylamino)oxazole-4-carboxamide Parent->Hydrolysis Nitrile Hydrolysis Tox TOXICITY ALERT: Potential DNA Adducts Dealkyl->Tox Bioactivation

Caption: Predicted Phase I metabolic pathways. N-dealkylation (M1) poses a higher genotoxic risk than Nitrile hydrolysis (M2).

Conclusion & Optimization Strategy

Status: Go with Caution (Scaffold Hopping Required).

The in silico profile of 2-(Ethylamino)oxazole-4-carbonitrile reveals a compound with excellent bioavailability and CNS penetration potential, making it a superb fragment for binding assays. However, the predicted AMES mutagenicity associated with the 2-aminooxazole core is a major liability for clinical development.

Optimization Recommendations:

  • Block the Metabolic Soft Spot: Fluorinate the ethyl group (e.g., 2,2,2-trifluoroethyl) to prevent dealkylation.

  • Mitigate Genotoxicity: "Scaffold hop" the core. Replace the oxazole with a thiazole or isoxazole, or substitute the 2-amino group with an ether (-O-Ethyl) or alkyl (-Ethyl) linkage to remove the exocyclic amine functionality responsible for the mutagenic alert.

  • Grow the Fragment: The nitrile group is a perfect synthetic handle. Convert it to an oxadiazole or tetrazole to improve potency and selectivity while maintaining Ro3 compliance.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive ADMET prediction. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

Sources

Protocols & Analytical Methods

Method

Laboratory synthesis protocol for 2-(Ethylamino)oxazole-4-carbonitrile

An Application Note on the Proposed Laboratory Synthesis of 2-(Ethylamino)oxazole-4-carbonitrile For inquiries, please contact: Senior Application Scientist Google Research Division Email: Abstract This application note...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Proposed Laboratory Synthesis of 2-(Ethylamino)oxazole-4-carbonitrile

For inquiries, please contact: Senior Application Scientist Google Research Division Email:

Abstract

This application note details a proposed two-step synthetic protocol for the laboratory-scale preparation of 2-(Ethylamino)oxazole-4-carbonitrile, a heterocyclic compound of interest for scaffold-based drug discovery. The synthesis leverages established methodologies in heterocyclic chemistry, beginning with the construction of a 2-aminooxazole-4-carbonitrile intermediate, followed by selective N-alkylation. This document provides a comprehensive, step-by-step guide intended for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol is designed to be self-validating through in-process monitoring and detailed characterization of the final product.

Introduction

The oxazole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminooxazole moiety, in particular, serves as a versatile building block, with the primary amine providing a handle for further functionalization.[1][2] The introduction of an ethylamino group at the 2-position and a carbonitrile at the 4-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. This protocol outlines a robust and logical synthetic route to access this novel compound.

Overall Synthetic Scheme

The proposed synthesis is a two-step process, commencing with the formation of the core oxazole ring, followed by the introduction of the ethyl group onto the exocyclic amine.

Step 1: Synthesis of 2-Aminooxazole-4-carbonitrile (Intermediate 1) This step involves the cyclization of a suitable precursor with urea to form the 2-aminooxazole ring system. While several methods exist for oxazole synthesis, the reaction of an α-haloketone or a related activated species with urea is a common and effective strategy.[3]

Step 2: N-Ethylation via Reductive Amination The second step is the selective N-alkylation of the primary amino group of Intermediate 1 with acetaldehyde in the presence of a reducing agent to yield the final product. Reductive amination is a widely used and high-yielding method for the formation of C-N bonds.[4]

Experimental Protocols

Part 1: Proposed Synthesis of 2-Aminooxazole-4-carbonitrile (Intermediate 1)

This protocol is based on the established reactivity of α-bromo ketones with urea to form 2-aminooxazoles.[3] The required starting material, 2-bromo-3-oxopropanenitrile, can be synthesized from commercially available materials or obtained directly.

Materials and Reagents

  • 2-bromo-3-oxopropanenitrile

  • Urea

  • Ethanol, anhydrous

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-oxopropanenitrile (1.0 eq).

  • Add anhydrous ethanol to dissolve the starting material (approx. 10 mL per gram of substrate).

  • Add urea (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure 2-aminooxazole-4-carbonitrile.

Causality and Expertise: The use of urea provides the N-C-N backbone for the 2-aminooxazole ring. The reaction proceeds via an initial nucleophilic attack of the urea on the α-bromo ketone, followed by cyclization and dehydration to form the aromatic oxazole ring. Ethanol is chosen as a polar protic solvent to facilitate the dissolution of the reactants and the reaction progress.

Part 2: Synthesis of 2-(Ethylamino)oxazole-4-carbonitrile (Target Molecule)

This protocol employs reductive amination for the selective N-ethylation of the 2-aminooxazole intermediate.

Materials and Reagents

  • 2-Aminooxazole-4-carbonitrile (Intermediate 1)

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminooxazole-4-carbonitrile (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Add acetaldehyde (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC (1:1 hexanes:ethyl acetate).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield 2-(ethylamino)oxazole-4-carbonitrile.

Causality and Expertise: Reductive amination is a mild and efficient method for N-alkylation.[4] Acetaldehyde reacts with the primary amine to form an imine, which is then selectively reduced by sodium triacetoxyborohydride. STAB is a mild reducing agent that is particularly effective for reductive aminations and is tolerant of many functional groups. Acetic acid acts as a catalyst to promote imine formation.

Data Presentation

Table 1: Summary of Reagents and Materials
Reagent/MaterialSupplierPurityRole
2-bromo-3-oxopropanenitrileSigma-Aldrich≥95%Starting Material (Step 1)
UreaFisher Scientific≥99%Reagent for cyclization
Ethanol, anhydrousVWR≥99.5%Solvent
2-Aminooxazole-4-carbonitrile(Synthesized)-Starting Material (Step 2)
AcetaldehydeAlfa Aesar≥99%Ethyl source for alkylation
Sodium triacetoxyborohydride (STAB)Acros Organics97%Reducing Agent
Dichloromethane (DCM), anhydrousTCI≥99.8%Solvent
Acetic acid, glacialSigma-Aldrich≥99.7%Catalyst
Table 2: Quantitative Data and Expected Outcomes
CompoundMolecular FormulaMolar Mass ( g/mol )EquivalentsExpected Yield (%)
2-bromo-3-oxopropanenitrileC3H2BrNO147.961.0-
UreaCH4N2O60.061.2-
2-Aminooxazole-4-carbonitrileC4H3N3O109.09-60-75
AcetaldehydeC2H4O44.051.5-
Sodium triacetoxyborohydrideC6H10BNaO6211.941.5-
2-(Ethylamino)oxazole-4-carbonitrileC6H7N3O137.14-70-85

Visualization of Workflow and Mechanisms

Overall Synthetic Workflow

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: N-Ethylation A 2-bromo-3-oxopropanenitrile + Urea B Reflux in Ethanol (4-6h) A->B C Workup and Purification B->C D Intermediate 1: 2-Aminooxazole-4-carbonitrile C->D E Intermediate 1 + Acetaldehyde D->E Proceed to next step F Imine Formation (1h) E->F G Reduction with STAB (12-18h) F->G H Workup and Purification G->H I Final Product: 2-(Ethylamino)oxazole-4-carbonitrile H->I

Caption: Synthetic workflow for 2-(Ethylamino)oxazole-4-carbonitrile.

Proposed Reaction Mechanism for N-Ethylation

G cluster_0 cluster_1 Amine R-NH2 (Intermediate 1) Acetaldehyde CH3CHO Imine R-N=CHCH3 Amine->Imine + CH3CHO, -H2O Hydride [H]- (from STAB) Product R-NHCH2CH3 (Final Product) Imine->Product + [H]-

Caption: Mechanism of reductive amination for N-ethylation.

Trustworthiness and Self-Validation

To ensure the successful synthesis and purity of the target compound, the following analytical methods are recommended:

  • Thin Layer Chromatography (TLC): To monitor the progress of both reaction steps. The disappearance of starting materials and the appearance of a single product spot (after purification) are key indicators.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of the ethyl group (a triplet and a quartet), the oxazole proton, and the NH proton.

    • ¹³C NMR will show characteristic shifts for the oxazole ring carbons, the nitrile carbon, and the ethyl group carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and the final product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) and the N-H stretch.

Consistent data across these analytical techniques will validate the identity and purity of the synthesized 2-(Ethylamino)oxazole-4-carbonitrile.

References

  • Wikipedia. (n.d.). 2-Aminooxazole. Retrieved from [Link]

  • Bakavoli, M., Nikseresht, A., Lari, J., & Vahedi, H. (n.d.). Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles.
  • ResearchGate. (n.d.). Microwave Mediated Synthesis of 2-Aminooxazoles. Retrieved from [Link]

  • Zask, A., et al. (2012). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of 2-(Ethylamino)oxazole-4-carbonitrile in a Kinase Inhibition Assay

Introduction Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important families of drug targets in modern medicine.[1][2] The development of small molecule kinase inhibitors is a cornerstone of targeted therapy. A critical step in this process is the in vitro kinase inhibition assay, which quantifies the ability of a compound to modulate the activity of a specific kinase.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize a novel compound, exemplified by 2-(Ethylamino)oxazole-4-carbonitrile, in a kinase inhibition assay. While specific data on 2-(Ethylamino)oxazole-4-carbonitrile is not extensively available in public literature, its oxazole-carbonitrile scaffold is present in known kinase inhibitors, suggesting its potential as an ATP-competitive inhibitor.[3][4][5][6][7][8][9] Therefore, this guide will focus on establishing a robust framework for testing such a compound against a target kinase. We will detail the principles of kinase inhibition assays, provide step-by-step protocols for assay development and execution, and offer insights into data analysis and interpretation.

Principle of Kinase Inhibition Assays

A kinase catalyzes the transfer of the γ-phosphate from adenosine triphosphate (ATP) to a specific substrate, which can be a protein, peptide, lipid, or sugar.[10][11] The fundamental principle of a kinase inhibition assay is to measure the extent to which a test compound interferes with this phosphotransferase reaction.

Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate ATP from binding.[6][12] This guide will focus on an assay format that is well-suited for identifying and characterizing such inhibitors.

A widely used and robust method for quantifying kinase activity is to measure the amount of ATP consumed during the reaction.[10][13][14][15] In this format, a high kinase activity results in low ATP levels, while effective inhibition leads to a higher remaining ATP concentration. The luminescent-based Kinase-Glo® assay is a prime example of this approach, where the light output is directly proportional to the amount of ATP present.[10][13][14]

Choosing the Right Kinase Assay

Several technologies are available for measuring kinase activity, each with its own advantages and disadvantages.[2][16][17][18]

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., Kinase-Glo®) Measures remaining ATP via a luciferase reaction.[10][14]Homogeneous ("mix-and-read"), high sensitivity, broad applicability, suitable for HTS.[10][13][14][19]Indirect measurement, potential for interference from luciferase inhibitors.[17]
Fluorescence (e.g., TR-FRET) Measures product formation using fluorescently labeled antibodies or substrates.[20][21][22][23]High sensitivity, homogeneous format, allows for real-time monitoring.[16][24]Requires specific labeled reagents, potential for compound autofluorescence.[16]
Radiometric Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[11][12]"Gold standard" for direct measurement, high sensitivity.[25]Requires handling of radioactive materials, generates radioactive waste, not easily adaptable for HTS.

For initial characterization of a novel compound like 2-(Ethylamino)oxazole-4-carbonitrile, a luminescence-based ATP depletion assay such as the Kinase-Glo® Luminescent Kinase Assay offers an excellent balance of simplicity, sensitivity, and throughput.[10][13][14] The protocols provided below will be based on this methodology.

Visualizing the Workflow

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay_dev Assay Development cluster_inhibition_assay Inhibition Assay cluster_analysis Data Analysis Compound_Prep Prepare 2-(Ethylamino)oxazole- 4-carbonitrile Stock IC50_Assay IC50 Determination Assay Compound_Prep->IC50_Assay Reagent_Prep Prepare Kinase, Substrate, and ATP Stocks Kinase_Titration Kinase Titration Reagent_Prep->Kinase_Titration ATP_Titration ATP Titration (Km,app) Reagent_Prep->ATP_Titration Reagent_Prep->IC50_Assay Kinase_Titration->ATP_Titration ATP_Titration->IC50_Assay Luminescence_Reading Read Luminescence IC50_Assay->Luminescence_Reading Percent_Inhibition Calculate % Inhibition Luminescence_Reading->Percent_Inhibition IC50_Curve Generate IC50 Curve Percent_Inhibition->IC50_Curve

Caption: Workflow for kinase inhibition assay.

Materials and Reagents

  • Test Compound: 2-(Ethylamino)oxazole-4-carbonitrile

  • Kinase: Purified, active kinase of interest

  • Kinase Substrate: Appropriate peptide or protein substrate for the chosen kinase[26]

  • Adenosine Triphosphate (ATP): High-purity ATP

  • Kinase Assay Buffer: Typically contains a buffer (e.g., HEPES, Tris-HCl), MgCl₂, a reducing agent (e.g., DTT), and a protein stabilizer (e.g., BSA). The optimal buffer composition may vary between kinases.[27]

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher

  • Luminescent Kinase Assay Kit: e.g., Kinase-Glo® Luminescent Kinase Assay (Promega)[10][13][14]

  • Assay Plates: White, opaque 96- or 384-well plates suitable for luminescence measurements

  • Plate Reader: Luminometer capable of reading multi-well plates

  • Multichannel Pipettes and Reagent Reservoirs

  • Standard Laboratory Equipment: Vortex mixer, centrifuge, etc.

Protocols

PART 1: Preparation of Reagents and Compound

1.1. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[28][29][30]

  • Handle 2-(Ethylamino)oxazole-4-carbonitrile and DMSO in a well-ventilated area or a chemical fume hood.[28][29]

  • Consult the Safety Data Sheet (SDS) for 2-(Ethylamino)oxazole-4-carbonitrile and all other chemicals for detailed safety information.[28][29][31][32]

1.2. Preparation of Stock Solutions

  • 2-(Ethylamino)oxazole-4-carbonitrile Stock (10 mM):

    • Accurately weigh a known amount of the compound.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • Kinase Stock:

    • Prepare the kinase stock solution in a suitable buffer as recommended by the manufacturer.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock:

    • Dissolve the peptide or protein substrate in an appropriate buffer (usually water or a low-molarity buffer) to a high concentration (e.g., 10X the final desired concentration).

    • Aliquot and store at -20°C or -80°C.

  • ATP Stock (10 mM):

    • Dissolve high-purity ATP in nuclease-free water to a final concentration of 10 mM.

    • Adjust the pH to 7.4 with NaOH.

    • Aliquot and store at -20°C.

PART 2: Kinase Assay Development

Before determining the inhibitory potential of your compound, it is crucial to optimize the assay conditions.

2.1. Protocol for Kinase Titration

This protocol determines the optimal kinase concentration that yields a robust signal window.

  • Prepare a serial dilution of the kinase in kinase assay buffer.

  • In a 384-well plate, add the following to each well:

    • 1 µL of kinase dilution (or buffer for no-enzyme control).

    • 2 µL of a substrate/ATP mix (prepare this mix to have a final concentration of substrate and ATP at the desired level, e.g., Km for substrate and a high ATP concentration like 100 µM).

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[33]

  • Add 5 µL of Kinase-Glo® Reagent to each well.[10][13]

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[13]

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal versus the kinase concentration. Select a kinase concentration that results in approximately 50-80% ATP consumption (a significant decrease in luminescence compared to the no-enzyme control).

2.2. Protocol for ATP Titration (Determining ATP Km,app)

This protocol determines the apparent Michaelis constant (Km) of ATP for the kinase, which is important for interpreting IC50 values of ATP-competitive inhibitors.[34]

  • Prepare a serial dilution of ATP in kinase assay buffer.

  • Use the optimal kinase concentration determined in the previous step.

  • In a 384-well plate, add the following to each well:

    • 1 µL of the optimal kinase concentration.

    • 2 µL of a substrate/ATP mix with varying ATP concentrations.

  • Follow steps 3-6 from the Kinase Titration protocol.

  • Plot the kinase activity (proportional to the change in luminescence) versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km,app.

PART 3: Kinase Inhibition Assay (IC50 Determination)

This protocol measures the potency of 2-(Ethylamino)oxazole-4-carbonitrile by determining its IC50 value.

Kinase_Inhibition_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase1 Kinase ADP1 ADP Kinase1->ADP1 PhosphoSubstrate1 Phospho-Substrate Kinase1->PhosphoSubstrate1 ATP1 ATP ATP1->Kinase1 Substrate1 Substrate Substrate1->Kinase1 Kinase2 Kinase Blocked Inhibited Kinase ATP2 ATP Substrate2 Substrate Inhibitor 2-(Ethylamino)oxazole- 4-carbonitrile Inhibitor->Kinase2

Caption: Principle of ATP-competitive kinase inhibition.

3.1. Compound Dilution

  • Prepare a serial dilution of the 10 mM 2-(Ethylamino)oxazole-4-carbonitrile stock solution in 100% DMSO. A 10-point, 3-fold serial dilution is common.

  • Prepare intermediate dilutions of the compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

3.2. Assay Setup

  • Set up the assay in a 384-well plate as follows (example volumes):

    • Test wells: 1 µL of diluted 2-(Ethylamino)oxazole-4-carbonitrile.

    • Positive control (no inhibition): 1 µL of kinase assay buffer with the same final DMSO concentration as the test wells.

    • Negative control (100% inhibition): 1 µL of a known potent inhibitor for the kinase (if available) or buffer without kinase.

  • Add 2 µL of the kinase at the optimal concentration to each well (except the no-enzyme control wells).

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix. The ATP concentration should ideally be at or near the Km,app value determined earlier.[33]

  • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[33]

  • Stop the reaction and detect the remaining ATP by adding 5 µL of Kinase-Glo® Reagent to each well.[13][35]

  • Incubate for 10 minutes at room temperature.[13]

  • Measure luminescence.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Use the following formula: % Inhibition = 100 * (Lumi_test - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl) Where:

      • Lumi_test is the luminescence signal in the presence of the test compound.

      • Lumi_pos_ctrl is the luminescence of the positive control (0% inhibition).

      • Lumi_neg_ctrl is the luminescence of the negative control (100% inhibition).

  • Generate IC50 Curve:

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Low Signal-to-Background Ratio Suboptimal enzyme or substrate concentration; short reaction time.Re-optimize kinase and substrate concentrations; increase incubation time.
High Variability Between Replicates Pipetting errors; improper mixing.Use calibrated pipettes; ensure thorough mixing of reagents.
IC50 Curve Does Not Reach 100% Inhibition Compound insolubility at high concentrations; weak inhibitor.Check compound solubility; test at higher concentrations if possible.
False Positives/Negatives Compound autofluorescence/luminescence or quenching; compound inhibits the detection enzyme (luciferase).[16][17]Run a counterscreen against the detection system without the kinase.

Conclusion

This application note provides a comprehensive framework for evaluating the inhibitory activity of a novel compound, such as 2-(Ethylamino)oxazole-4-carbonitrile, against a target protein kinase. By following these detailed protocols for assay development, execution, and data analysis, researchers can obtain reliable and reproducible data on the potency of their test compounds. This information is crucial for making informed decisions in the early stages of the drug discovery pipeline. While the provided protocols are based on a robust and widely used luminescence platform, the principles can be adapted to other assay formats depending on the specific needs of the research project.

References

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In J. M. Walker (Ed.), The Proteomics Protocols Handbook (pp. 571–607). Humana Press.
  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries.
  • Vojtek, A. B., & Hollenberg, S. M. (1995). Ras-Raf interaction: a central regulatory mechanism in signal transduction. Trends in Biochemical Sciences, 20(3), 113–118.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Rodems, S., et al. (2002). A FRET-based assay for measuring HIV-1 protease activity and inhibitor screening. Assay and Drug Development Technologies, 1(1-1), 9-19.
  • Jena Bioscience. (n.d.). Non-radioactive Protein Phosphorylation Analysis. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Kores, K., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program.
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, J. S., Hamilton, G. A., Henderson, J. L., Insko, D. E., Klünder, S. A., Locklear, J. R., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Zhang, J., et al. (2008). Fluorescence detection techniques for protein kinase assay. Journal of Fluorescence, 18(2), 347-355.
  • Vasta, J. D., et al. (2018). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 565-576.
  • Thermo Fisher Scientific. (2011, October 5). SAFETY DATA SHEET. Retrieved from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Hentemann, M. F., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 16(5), 1165-1169.
  • Chemical Synthesis Database. (2025, May 20). 5-ethylamino-2-methyl-oxazole-4-carbonitrile. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry.
  • Kumar, A., et al. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Organic Chemistry, 30.
  • Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(6), 822-833.
  • Singh, P., & Kaur, M. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer Agents in Medicinal Chemistry, 22(1), 35-64.
  • Betzi, S., et al. (2011). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 54(19), 6547-6559.
  • ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422–439.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Some Properties of 5‐Alkylamino‐2‐(phthalimidoalkyl)‐1,3‐oxazole‐4‐carbonitriles (VIII). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 2-(Ethylamino)oxazole-4-carbonitrile in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of Oxazole Derivatives in Oncology The search for novel anticancer agents is a critical endeavor in modern drug discovery. Heterocyclic compounds, particularly those containing an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Oxazole Derivatives in Oncology

The search for novel anticancer agents is a critical endeavor in modern drug discovery. Heterocyclic compounds, particularly those containing an oxazole core, have emerged as a promising class of molecules with diverse biological activities, including potent anticancer effects.[1][2] The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, serves as a valuable pharmacophore that can interact with various biological targets within cancer cells.[2]

Recent research has highlighted the potential of oxazole derivatives to inhibit tumor growth by inducing apoptosis (programmed cell death), a key mechanism for eliminating malignant cells.[3][4] These compounds have been shown to modulate critical signaling pathways involved in cell survival and proliferation. Some of the identified molecular targets for oxazole-based compounds include STAT3, tubulin, and various protein kinases, making them attractive candidates for targeted cancer therapy.[3][4][5]

This document provides a comprehensive guide for researchers investigating the anticancer properties of a novel oxazole derivative, 2-(Ethylamino)oxazole-4-carbonitrile. While specific data on this compound is emerging, the protocols outlined herein are based on established methodologies for evaluating the in vitro efficacy of related 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, which have demonstrated significant growth inhibitory and cytotoxic activities against a panel of human cancer cell lines.[6] These protocols will enable a systematic assessment of the compound's effects on cancer cell viability, its ability to induce apoptosis, and its impact on cell cycle progression.

PART 1: Preliminary Assessment of Cytotoxicity

The initial step in evaluating a novel compound is to determine its cytotoxic potential across a range of concentrations. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7]

Protocol 1: MTT Cytotoxicity Assay

This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀) of 2-(Ethylamino)oxazole-4-carbonitrile, which is the concentration of the compound that reduces the viability of a cancer cell population by 50%.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-(Ethylamino)oxazole-4-carbonitrile (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-(Ethylamino)oxazole-4-carbonitrile stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the medium from each well and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[8]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

PART 2: Investigation of Apoptosis Induction

A key characteristic of an effective anticancer agent is its ability to induce apoptosis in cancer cells. The following protocols are designed to detect and quantify apoptosis.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[9] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[9]

Materials:

  • Cancer cells treated with 2-(Ethylamino)oxazole-4-carbonitrile (at its IC₅₀ concentration) and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with 2-(Ethylamino)oxazole-4-carbonitrile at its predetermined IC₅₀ concentration for 24-48 hours.[8]

    • Collect both the floating (apoptotic) and adherent cells by trypsinization.

    • Centrifuge the cell suspension to pellet the cells.

  • Washing and Resuspension:

    • Wash the cells twice with cold PBS.[8]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the stained cells by flow cytometry within one hour.[8]

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Caspase Activity Assay

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[10][11] This protocol describes a fluorometric assay to measure the activity of effector caspases, such as caspase-3/7.

Materials:

  • Treated and control cells

  • Caspase-3/7 assay kit (with a fluorogenic substrate)

  • Lysis buffer

  • 96-well black plates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Lysis:

    • Lyse the treated and control cells according to the manufacturer's protocol to release the cellular contents.[10]

  • Substrate Addition:

    • Add the fluorogenic caspase substrate to the cell lysates in a 96-well plate.[10]

  • Incubation:

    • Incubate the plate at room temperature, protected from light, for the duration specified in the kit's protocol.[10]

  • Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.[10]

Data Interpretation: An increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in caspase-3/7 activity, confirming the induction of apoptosis.[10]

PART 3: Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Cold PBS

  • PI/Triton X-100 staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1-2 x 10⁶ cells by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet and slowly add the cells dropwise into ice-cold 70% ethanol while gently vortexing.[13]

    • Fix the cells for at least 2 hours at 4°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that PI only binds to DNA.[12][14]

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[12]

Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.

PART 4: Investigation of Molecular Mechanisms

To understand how 2-(Ethylamino)oxazole-4-carbonitrile exerts its effects, it is essential to investigate its impact on key signaling proteins involved in cell survival, apoptosis, and cell cycle regulation. Western blotting is a powerful technique for this purpose.[15]

Protocol 5: Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing the expression and phosphorylation status of proteins such as Bcl-2 family members (e.g., Bcl-2, Bax), caspases, and cell cycle regulators (e.g., cyclins, CDKs).

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and control cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.[15]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Interpretation: Changes in the expression levels or phosphorylation status of the target proteins in the treated cells compared to the control cells will provide insights into the molecular mechanisms of action of 2-(Ethylamino)oxazole-4-carbonitrile.

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Example Data (Compound X)
MTT Assay IC₅₀ (µM)15.2 ± 2.1
Annexin V/PI Assay % Early Apoptotic Cells32.5 ± 4.3
% Late Apoptotic/Necrotic Cells15.8 ± 2.9
Caspase-3/7 Assay Fold Change in Activity4.2 ± 0.6
Cell Cycle Analysis % Cells in G2/M Phase45.1 ± 3.7
Experimental and Pathway Diagrams

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Analysis cluster_mechanism Mechanism of Action start Seed Cancer Cells treat Treat with 2-(Ethylamino)oxazole-4-carbonitrile start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 annexin Annexin V/PI Staining ic50->annexin caspase Caspase-3/7 Assay ic50->caspase pi_stain Propidium Iodide Staining ic50->pi_stain western Western Blotting ic50->western flow_apoptosis Flow Cytometry Analysis annexin->flow_apoptosis flow_cellcycle Flow Cytometry Analysis pi_stain->flow_cellcycle pathway Signaling Pathway Analysis western->pathway

Caption: General experimental workflow for evaluating the anticancer properties of a novel compound.

apoptosis_pathway compound 2-(Ethylamino)oxazole-4-carbonitrile intrinsic Intrinsic Pathway compound->intrinsic extrinsic Extrinsic Pathway compound->extrinsic bcl2 Modulation of Bcl-2 family proteins intrinsic->bcl2 caspase8 Caspase-8 Activation extrinsic->caspase8 mito Mitochondrial Dysfunction bcl2->mito caspase9 Caspase-9 Activation mito->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A potential signaling pathway for apoptosis induction by an oxazole derivative.

References

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]

  • (n.d.). Cytotoxicity Assay Protocol v1. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • (2015). Apoptosis and cancer: Methods and protocols: Second edition. ResearchGate. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Imaging. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Cell Signaling Technology. (2013, May 1). Western Blotting Protocol. YouTube. Retrieved from [Link]

  • (2025, August 6). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of oxazole-4-carbonitrile. ResearchGate. Retrieved from [Link]

  • (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Retrieved from [Link]

  • (2025, May 20). 5-ethylamino-2-methyl-oxazole-4-carbonitrile. Chemical Synthesis Database. Retrieved from [Link]

  • (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. Retrieved from [Link]

  • (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Retrieved from [Link]

  • (2012, December 20). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • (2024, June 30). Synthesis, Characterization, and Study of Anti-HPV Activity and Cell Cytotoxicity of Novel 1,3-Oxazole-4-Carbonitrile. Retrieved from [Link]

  • (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Retrieved from [Link]

  • (n.d.). The anticancer activity of the synthesized compounds against the NCI 60.... ResearchGate. Retrieved from [Link]

  • (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • (n.d.). Copper(ii)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling. RSC Publishing. Retrieved from [Link]

  • (2025, August 9). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. Retrieved from [Link]

Sources

Application

Protocol for testing the antimicrobial activity of 2-(Ethylamino)oxazole-4-carbonitrile

Abstract & Scope This application note details the standardized protocol for evaluating the antimicrobial potential of 2-(Ethylamino)oxazole-4-carbonitrile , a synthetic oxazole derivative. Given the pharmacophore's stru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the standardized protocol for evaluating the antimicrobial potential of 2-(Ethylamino)oxazole-4-carbonitrile , a synthetic oxazole derivative. Given the pharmacophore's structural properties—specifically the electron-withdrawing carbonitrile group at C4 and the secondary amine at C2—this compound represents a class of heterocycles often investigated for inhibition of bacterial metabolic pathways.

This guide moves beyond generic testing; it addresses specific solubility challenges inherent to amino-oxazoles, defines rigorous controls for "edge-effect" evaporation in microplates, and aligns with CLSI M07-A10 and EUCAST standards for broth microdilution.

Compound Profile & Handling

Before initiating biological assays, the physicochemical behavior of the test article must be understood to prevent experimental artifacts (e.g., precipitation-induced false negatives).

Chemical Context
  • Compound : 2-(Ethylamino)oxazole-4-carbonitrile

  • Core Scaffold : 1,3-Oxazole.[1][2][3][4]

  • Key Functionality : The C4-cyano group increases the acidity of the ring protons and may act as a reversible covalent trap for cysteine proteases, a common mechanism in nitrile-based antimicrobials.

  • Solubility Prediction : Moderate lipophilicity (LogP ~1.0–1.5). Likely poor aqueous solubility; highly soluble in DMSO or Methanol.

Safety Precaution : Nitrile-containing compounds can liberate cyanide ions under strong metabolic or hydrolytic conditions. Handle all stock solutions in a fume hood and treat waste as hazardous.

Experimental Workflow

The following flowchart outlines the critical path from compound solubilization to data validation.

AntimicrobialWorkflow Start Compound Receipt (Solid State) Solubility Solubility Test (DMSO vs. Water) Start->Solubility StockPrep Stock Preparation (10-20 mM in 100% DMSO) Solubility->StockPrep Pass Dilution Intermediate Dilution (Reduce DMSO < 1%) StockPrep->Dilution MIC_Assay MIC Assay (Broth Microdilution) Dilution->MIC_Assay Inoculum Inoculum Prep (0.5 McFarland) Inoculum->MIC_Assay Readout Data Readout (Visual & OD600) MIC_Assay->Readout Decision MIC Defined? Readout->Decision Decision->StockPrep Precipitation/Error MBC MBC Determination (Subculture onto Agar) Decision->MBC Growth Inhibited TimeKill Time-Kill Kinetics (Log reduction vs Time) MBC->TimeKill Report Final Report (MIC, MBC, SI) TimeKill->Report

Figure 1: Critical path for antimicrobial evaluation of oxazole derivatives.

Materials & Reagents

Core Reagents
  • Test Compound : 2-(Ethylamino)oxazole-4-carbonitrile (>95% purity).

  • Solvent : Dimethyl sulfoxide (DMSO), sterile filtered, cell-culture grade.

  • Media :

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) : The standard for non-fastidious organisms (E. coli, S. aureus, P. aeruginosa).

    • Supplemented MHB : For fastidious organisms (e.g., Streptococcus spp.), add 2-5% Lysed Horse Blood (LHB).

    • Staphylococcus aureus ATCC 29213[5]

    • Escherichia coli ATCC 25922[6]

    • Pseudomonas aeruginosa ATCC 27853

Equipment
  • 96-well microtiter plates (U-bottom for better pellet visualization).

  • Multichannel pipettes (20-200 µL).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer (OD600 nm) or automated plate reader.

Protocol 1: Stock Solution Preparation

Objective : Create a stable, concentrated stock that ensures compound solubility without causing solvent toxicity to the bacteria.

Expert Insight : Oxazole-carbonitriles can be hydrophobic. Direct dissolution in aqueous media often results in "crashing out," leading to false negatives.

  • Weighing : Weigh approximately 5–10 mg of 2-(Ethylamino)oxazole-4-carbonitrile into a sterile glass vial.

  • Calculation : Calculate the volume of DMSO required to achieve a concentration of 12.8 mg/mL (or 25.6 mg/mL).

    • Why 12.8 mg/mL? When diluted 1:100 in the first well of the assay plate, this yields a top concentration of 128 µg/mL, a standard upper limit for screening.

  • Dissolution : Vortex vigorously. If the compound resists solvation, sonicate for 30 seconds.

  • Sterilization : Do not filter sterilize unless necessary, as the compound may bind to the membrane. DMSO at high concentrations is self-sterilizing against most vegetative bacteria.

  • Storage : Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the nitrile group.

Protocol 2: Broth Microdilution (MIC)

Objective : Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07-A10 guidelines.

Step 1: Inoculum Preparation
  • Direct Colony Suspension : Pick 3-5 distinct colonies from a fresh (18-24h) agar plate.

  • Suspension : Resuspend in sterile saline (0.85% NaCl) until turbidity matches the 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Dilution : Dilute this suspension 1:150 in CAMHB.

    • Result: Final bacterial concentration

      
       CFU/mL.
      
    • In-Well Concentration: When 50 µL of this is added to 50 µL of drug, the final test density is standard

      
       CFU/mL.
      
Step 2: Plate Setup (Serial Dilution)

Expert Insight : Use the "Double-Concentration" method to prevent dilution errors.

  • Dispense Media : Add 50 µL of sterile CAMHB to columns 2 through 12 of the 96-well plate.

  • Prepare Top Concentration : In a separate tube, dilute the DMSO stock 1:100 in CAMHB (e.g., 10 µL stock + 990 µL broth). This reduces DMSO to 1%.

  • Dispense Drug : Add 100 µL of the diluted drug to Column 1.

  • Serial Dilution :

    • Transfer 50 µL from Column 1 to Column 2. Mix 5-10 times.

    • Transfer 50 µL from Column 2 to Column 3. Mix.

    • Repeat until Column 10. Discard the final 50 µL from Column 10.

    • Columns 11 and 12 are controls.

  • Inoculation : Add 50 µL of the 1:150 diluted inoculum to wells in Columns 1 through 11.

  • Sterility Control : Add 50 µL of sterile broth (no bacteria) to Column 12.

Final Plate Map :

  • Col 1 : 64 µg/mL (0.5% DMSO)

  • Col 10 : 0.125 µg/mL

  • Col 11 : Growth Control (Bacteria + Broth + 0.5% DMSO)

  • Col 12 : Sterility Control (Broth only)

PlateLayout cluster_plate 96-Well Plate Layout (Row A) Well1 Col 1 64 µg/mL Drug+Bact Well2 Col 2 32 µg/mL Drug+Bact Well1->Well2 Transfer 50µL Well3 ... Serial Dilution ... Well2->Well3 Transfer 50µL Well10 Col 10 0.125 µg/mL Drug+Bact Well3->Well10 Transfer 50µL Well11 Col 11 Growth Ctrl No Drug Well12 Col 12 Sterile Ctrl No Bact

Figure 2: Serial dilution schematic for MIC determination.

Step 3: Incubation & Reading[5][7]
  • Seal : Cover with a gas-permeable adhesive seal to prevent evaporation.

  • Incubate : 35 ± 2°C for 16–20 hours in ambient air.

  • Read :

    • Visual : Place plate on a dark background. The MIC is the lowest concentration with no visible turbidity .

    • Optical : Read OD600. MIC is often defined as

      
       inhibition compared to the Growth Control (Col 11).
      

Protocol 3: MBC Determination

The MIC tells you what inhibits growth; the Minimum Bactericidal Concentration (MBC) tells you what kills.

  • Select Wells : Identify the MIC well and all wells with higher concentrations (clear wells).

  • Sampling : Remove 10–50 µL from these clear wells.

  • Plating : Spread onto fresh Agar plates (MHA) that contain no antibiotic.

  • Incubation : Incubate for 24 hours at 37°C.

  • Calculation :

    • Count colonies.[7][8][9]

    • The MBC is the concentration that kills

      
       of the initial inoculum.
      
    • Rule of Thumb: If MBC

      
       MIC, the compound is bactericidal . If MBC 
      
      
      
      MIC, it is bacteriostatic .

Data Analysis & Interpretation

Summarize results in a clear table format.

OrganismStrainMIC (µg/mL)MBC (µg/mL)Activity Type
S. aureusATCC 2921348Bactericidal
E. coliATCC 25922>64NDInactive
P. aeruginosaATCC 2785332>64Bacteriostatic

Selectivity Index (SI) : If cytotoxicity data (e.g., CC50 on HepG2 cells) is available:



  • SI > 10 : Promising lead.

  • SI < 1 : Toxic (antimicrobial activity is likely due to general cytotoxicity).

Troubleshooting & Expert Tips

  • Precipitation : If the broth turns cloudy immediately upon adding the compound, it has precipitated.

    • Fix: Reduce the starting concentration or increase the DMSO percentage (do not exceed 2% final concentration as DMSO itself is antibacterial at >5%).

  • Skipped Wells : Growth in Col 1 and 3, but not 2.

    • Cause: Pipetting error or splashing.

    • Fix: Discard data and repeat. Ensure tips are changed if touching liquid.

  • Trailing Endpoints : A gradual reduction in turbidity rather than a sharp cutoff (common with bacteriostatic oxazoles).

    • Fix: Define MIC as 80% reduction in OD600 relative to control.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[10] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8][10] CLSI, Wayne, PA. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution. Link

  • Singh, M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. International Journal of Pharmaceutical Sciences and Research. Link

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Link

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 2-(Ethylamino)oxazole-4-carbonitrile

A Comprehensive Guide to the Identification of Novel Kinase Inhibitors Abstract The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Identification of Novel Kinase Inhibitors

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] This guide provides a detailed framework for the high-throughput screening (HTS) of 2-(Ethylamino)oxazole-4-carbonitrile, a novel oxazole-containing compound, to identify and characterize its potential as a kinase inhibitor. Protein kinases are a critical class of enzymes in cellular signaling and are well-established targets for drug discovery, particularly in oncology.[5][6][7] We present a two-tiered screening approach, beginning with a robust, luminescence-based primary assay for broad screening, followed by a fluorescence-based secondary assay for hit confirmation and characterization. These protocols are designed to be adaptable and provide researchers with the necessary detail to implement a successful screening campaign.

Introduction: The Rationale for Screening 2-(Ethylamino)oxazole-4-carbonitrile as a Kinase Inhibitor

The discovery of novel kinase inhibitors is a cornerstone of modern drug development.[6] The structural motif of 2-(Ethylamino)oxazole-4-carbonitrile, containing an oxazole ring, suggests its potential to interact with the ATP-binding pocket of kinases, a common mechanism of action for many small molecule inhibitors. The ethylamino and carbonitrile substitutions offer unique steric and electronic properties that may confer selectivity and potency.

High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, allowing for the rapid evaluation of large compound libraries against a specific biological target.[8][9] The primary goal of this application note is to provide a detailed, field-proven guide for researchers to effectively screen 2-(Ethylamino)oxazole-4-carbonitrile and its analogs for kinase inhibitory activity. We will focus on biochemical (cell-free) assays, which offer a direct measure of enzyme activity and are less prone to the complexities of cell-based systems in a primary screen.[10][11]

Our proposed screening cascade is designed to maximize efficiency and minimize false positives. It begins with a highly sensitive and robust primary assay suitable for screening large numbers of compounds, followed by a mechanistically different secondary assay to confirm genuine hits.

The Screening Cascade: A Two-Tiered Approach

A successful HTS campaign relies on a logical and tiered approach to identify and validate hits. Our proposed workflow for 2-(Ethylamino)oxazole-4-carbonitrile is as follows:

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_characterization Lead Optimization Primary_Screen Primary HTS: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) Single High Concentration (e.g., 10 µM) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Screen->Dose_Response Identify 'Hits' Secondary_Assay Secondary Assay: Fluorescence-Based Kinase Assay (e.g., Z'-LYTE™) Dose_Response->Secondary_Assay Confirm Potency Selectivity Kinase Selectivity Profiling Secondary_Assay->Selectivity Validate Mechanism Cell_Based Cell-Based Assays (Target Engagement & Pathway Inhibition) Selectivity->Cell_Based Assess Cellular Activity

Caption: High-throughput screening workflow for 2-(Ethylamino)oxazole-4-carbonitrile.

Primary High-Throughput Screening: Luminescence-Based Kinase Assay

Principle of the Assay

For the primary screen, we propose a universal, luminescence-based kinase assay that measures the amount of ATP remaining in the reaction after kinase activity.[6] This "ATP-depletion" assay is highly sensitive, has a large dynamic range, and is less susceptible to compound interference from fluorescence. The Kinase-Glo® Luminescent Kinase Assay is a widely used example of this technology.[6] The principle is as follows:

  • The kinase reaction is performed in the presence of the test compound, a substrate, and ATP.

  • Active kinases consume ATP, converting it to ADP.

  • Inhibitors of the kinase will result in less ATP being consumed.

  • After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added.

  • Luciferase utilizes the remaining ATP to produce a luminescent signal that is directly proportional to the ATP concentration.

  • Therefore, a high luminescent signal indicates kinase inhibition.

Assay_Principle cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Luciferase Luciferase + Luciferin ATP->Luciferase Remaining ATP Compound Test Compound (2-(Ethylamino)oxazole-4-carbonitrile) Compound->Kinase Inhibits Light Luminescent Signal Luciferase->Light

Caption: Principle of the luminescence-based kinase assay.

Detailed Protocol: Primary Screening

Materials and Reagents:

  • Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase substrate (specific to the chosen kinase)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay buffer (specific to the kinase)

  • 384-well white, opaque microplates

  • 2-(Ethylamino)oxazole-4-carbonitrile stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (known inhibitor of the kinase)

  • DMSO (vehicle control)

Protocol:

  • Compound Plating:

    • Prepare a compound plate by dispensing 2-(Ethylamino)oxazole-4-carbonitrile and controls into a 384-well plate.

    • For a single-point screen, aim for a final assay concentration of 10 µM.

    • Dispense a small volume (e.g., 50 nL) of the 10 mM stock solution into the assay plate wells for a 1:200 dilution in a 10 µL final reaction volume.

    • Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.[12]

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the pre-dispensed compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.[12]

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Identification

The activity of the compound is typically expressed as percent inhibition, calculated as follows:

% Inhibition = 100 * (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control)

A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold, typically 3 standard deviations above the mean of the negative controls or a fixed cutoff (e.g., >50% inhibition).

Parameter Recommendation Rationale
Plate Format 384-well, white, opaqueMinimizes crosstalk and maximizes luminescent signal.
Final Assay Volume 10-20 µLConserves reagents while maintaining assay robustness.[13]
Compound Concentration 10 µM (single point)A standard concentration for primary screening to identify initial hits.
ATP Concentration At or near KmIncreases sensitivity for detecting ATP-competitive inhibitors.[12]
Assay Readout LuminescenceHigh sensitivity and low interference.[14]
Z'-factor > 0.5Indicates a robust and reproducible assay.[11]

Secondary Assay: Fluorescence-Based Hit Confirmation

Rationale for a Secondary Assay

Hits from the primary screen require confirmation in a secondary assay that employs a different detection technology. This helps to eliminate false positives that may arise from interference with the primary assay's detection system (e.g., compounds that inhibit luciferase). A fluorescence-based assay, such as the Z'-LYTE™ Kinase Assay, is an excellent choice for a secondary screen.[13]

Principle of the Z'-LYTE™ Assay

The Z'-LYTE™ assay is based on Fluorescence Resonance Energy Transfer (FRET) and measures the amount of substrate phosphorylation.

  • A kinase-specific peptide substrate is used which is labeled with two fluorophores, a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein), that create a FRET pair.

  • In the unphosphorylated state, excitation of the donor fluorophore results in FRET to the acceptor, and the emitted light is at the acceptor's wavelength.

  • After the kinase reaction, a development reagent containing a site-specific protease is added. This protease selectively cleaves the unphosphorylated substrate.

  • Cleavage of the unphosphorylated substrate separates the donor and acceptor fluorophores, disrupting FRET.

  • In the presence of an inhibitor, the substrate remains unphosphorylated, is cleaved by the protease, and FRET is disrupted, leading to an increase in the donor's emission.

Detailed Protocol: Dose-Response Analysis

Materials and Reagents:

  • Z'-LYTE™ Kinase Assay Kit (with appropriate kinase and peptide substrate)

  • Confirmed hits from the primary screen

  • 384-well black microplates

  • DMSO

Protocol:

  • Compound Plating (Dose-Response):

    • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Dispense the diluted compounds into a 384-well black plate.

  • Kinase Reaction:

    • The kinase reaction is set up similarly to the primary screen, following the manufacturer's protocol for the Z'-LYTE™ kit. This typically involves adding the enzyme, followed by a mixture of the FRET-peptide substrate and ATP.

  • Development and Detection:

    • After the kinase reaction, add the development reagent containing the protease.

    • Incubate to allow for the cleavage of the unphosphorylated substrate.

    • Read the plate on a fluorescence plate reader at the excitation and emission wavelengths for both the donor and acceptor fluorophores.

Data Analysis: IC50 Determination

The ratio of donor to acceptor emission is calculated, and this ratio is used to determine the percent inhibition at each compound concentration. The data are then fitted to a four-parameter logistic model to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]

Parameter Recommendation Rationale
Plate Format 384-well, blackMinimizes background fluorescence and light scatter.
Assay Principle TR-FRETTime-resolved detection minimizes interference from compound autofluorescence.[13]
Data Output IC50 valueProvides a quantitative measure of compound potency.[12]
Confirmation Orthogonal assay formatIncreases confidence in the confirmed hits by reducing technology-specific artifacts.

Conclusion and Future Directions

This application note provides a comprehensive and robust framework for the high-throughput screening of 2-(Ethylamino)oxazole-4-carbonitrile as a potential kinase inhibitor. By employing a tiered approach with a highly sensitive primary screen and a mechanistically distinct secondary assay, researchers can efficiently identify and validate promising hit compounds. Confirmed hits from this cascade should be further characterized through kinase selectivity profiling against a panel of kinases and subsequently evaluated in cell-based assays to assess their target engagement and effects on cellular signaling pathways.[10][15] The methodologies described herein are grounded in established HTS principles and provide a solid foundation for the discovery of novel therapeutics.

References

  • Scholle, M. D. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery World. [Link]

  • Lee, B. H., et al. (2011). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology. [Link]

  • Lim, S., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of Molecular and Genetic Medicine. [Link]

  • DIANA Biotechnologies. (n.d.). High Throughput Screening using DIANA Technology. DIANA Biotechnologies. [Link]

  • Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening. [Link]

  • Longdom Publishing. (2024). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Molecular and Genetic Medicine. [Link]

  • Lee, B. H., et al. (2020). Assay Systems for Profiling Deubiquitinating Activity. International Journal of Molecular Sciences. [Link]

  • Zhang, W., et al. (2021). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. STAR Protocols. [Link]

  • Reaction Biology. (n.d.). Deubiquitination Assay Services. Reaction Biology. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • NCBI. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Copeland, R. A. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • An, F., & Horvath, D. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. SLAS Discovery. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Wieczorek, M., et al. (2022). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]

  • Abdel Hafez, O. M., et al. (2013). Synthesis of some new carbonitriles and pyrazole coumarin derivatives with potent antitumor and antimicrobial activities. Acta Pharmaceutica. [Link]

  • Shcherbakov, D., et al. (2019). Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents. Current Drug Discovery Technologies. [Link]

  • Kumar, A., & Rawal, R. K. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Mandal, A., et al. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. [Link]

  • Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. [Link]

  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Chemical Science. (2021). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science. [Link]

  • Phalke, P., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). A brief review of high throughput screening in drug discovery process. Journal of Applied Pharmaceutical Science. [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

  • Sharma, A., et al. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Medicinal Chemistry. [Link]

  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. [Link]

  • MDPI. (2025). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Pharmaceuticals. [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method Development for 2-(Ethylamino)oxazole-4-carbonitrile

Introduction & Scope This guide details the method development and validation protocol for 2-(Ethylamino)oxazole-4-carbonitrile , a small, polar heterocyclic building block often utilized in the synthesis of antitubercul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This guide details the method development and validation protocol for 2-(Ethylamino)oxazole-4-carbonitrile , a small, polar heterocyclic building block often utilized in the synthesis of antitubercular agents and kinase inhibitors.

The Analytical Challenge

Analyzing this compound presents specific challenges inherent to small polar heterocycles:

  • Low Molecular Weight (137 Da): The precursor ion (

    
    ) falls in a mass range susceptible to high chemical background noise from solvents and salts.
    
  • Polarity: The presence of the amino and nitrile groups, combined with the oxazole ring, creates a moderately polar profile, risking poor retention on standard C18 columns (elution in the void volume).

  • Basicity: The exocyclic secondary amine provides a distinct site for protonation, making ESI+ the preferred ionization mode, though care must be taken to avoid in-source fragmentation.

Method Development Strategy (The "Why")

Ionization Source Selection
  • Decision: Electrospray Ionization (ESI) in Positive Mode.

  • Rationale: While the oxazole ring itself is weakly basic (pKa ~0.8), the exocyclic ethylamino group significantly enhances basicity, ensuring efficient protonation (

    
    ). APCI is a secondary option but likely unnecessary unless matrix suppression in ESI is unmanageable.
    
Chromatographic Retention Logic
  • Decision: Polar-Embedded C18 or Biphenyl Phase.

  • Rationale: A standard C18 column may not retain this small polar molecule sufficiently, leading to co-elution with salts at the solvent front (

    
    ).
    
    • Recommendation:Waters ACQUITY UPLC HSS T3 or Phenomenex Kinetex Biphenyl . These phases resist pore dewetting in highly aqueous mobile phases (necessary for retaining polar analytes) and offer alternative selectivity (pi-pi interactions) for the aromatic oxazole ring.

Fragmentation Prediction (MS/MS)

To build the MRM (Multiple Reaction Monitoring) method, we predict the fragmentation based on the structure (C6H7N3O):

  • Precursor: 138.1 m/z (

    
    )
    
  • Primary Product (Quantifier): Loss of the ethyl group (neutral loss of

    
    , -28 Da) is the most energetically favorable cleavage at the secondary amine.
    
    • Transition:138.1

      
       110.1 
      
  • Secondary Product (Qualifier): Ring cleavage involving the loss of CO (-28 Da) or HCN (-27 Da) from the oxazole core.

    • Transition:138.1

      
       69.1  (Complex ring fragmentation) or 138.1 
      
      
      
      83.1
      .

Experimental Protocol

Chemicals and Reagents[1]
  • Reference Standard: 2-(Ethylamino)oxazole-4-carbonitrile (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -labeled) or a structural analog like 2-(Methylamino)oxazole-4-carbonitrile .
    
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate.

Instrumentation Setup
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

Mass Spectrometry Conditions
  • Source: ESI Positive[1]

  • Spray Voltage: 3500 V

  • Capillary Temp: 320°C

  • Sheath Gas: 45 arb

  • Aux Gas: 15 arb

MRM Table:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
Analyte 138.1 110.1 5018Quantifier
Analyte138.183.15028Qualifier
Analyte138.168.15035Qualifier
IS (Analog)124.196.15018IS Quant
Liquid Chromatography Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2]

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Volume: 2-5 µL

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.002Initial Hold (Focusing)
0.502End Loading
3.5090Elution Gradient
4.5090Wash
4.602Re-equilibration
6.002End of Run
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/matrix to a 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% FA).

  • Vortex: Mix at high speed for 2 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilute: Add 100 µL of Water (Milli-Q) to match initial mobile phase strength (prevents peak broadening).

Visualizations

Method Development Workflow

The following diagram outlines the logical decision tree for developing this specific method.

MethodWorkflow Start Analyte Assessment 2-(Ethylamino)oxazole-4-carbonitrile PropCheck Check Properties MW: 137, Basic Amine, Polar Start->PropCheck IonSource Ionization Source ESI Positive PropCheck->IonSource Basic Amine ColumnSel Column Selection HSS T3 (Polar C18) PropCheck->ColumnSel Polar/Small Precursor Precursor Selection [M+H]+ = 138.1 IonSource->Precursor FragPred Fragmentation Prediction Precursor->FragPred MobilePhase Mobile Phase H2O/MeCN + 0.1% FA ColumnSel->MobilePhase Prod1 Loss of Ethyl (-28) m/z 110.1 FragPred->Prod1 Primary Prod2 Ring Cleavage m/z 83.1 / 69.1 FragPred->Prod2 Secondary

Figure 1: Decision tree for LC-MS/MS method development targeting small polar heterocycles.

Proposed Fragmentation Pathway

Understanding the MS/MS physics is crucial for troubleshooting interference.

Fragmentation Parent Precursor Ion [M+H]+ m/z 138.1 Step1 N-Dealkylation (Loss of C2H4) Parent->Step1 -28 Da Product1 2-Aminooxazole Core m/z 110.1 Step1->Product1 Step2 Ring Opening (Loss of HCN/CO) Product1->Step2 Product2 Fragment m/z ~83 Step2->Product2

Figure 2: Predicted collision-induced dissociation (CID) pathway for the analyte.

Validation Parameters (FDA/EMA Compliance)

To ensure the method is "field-proven," validate against these core criteria:

ParameterAcceptance Criteria (Bioanalysis)Why it matters for this analyte
Selectivity No interference >20% of LLOQ in 6 blank sources.Low MW (138) is prone to solvent noise; critical to verify blank matrix cleanliness.
Linearity

, back-calc standards

.
Ensure dynamic range covers expected potency (typically 1–1000 ng/mL).
Accuracy & Precision

(20% at LLOQ) for QC samples.
Validates the robustness of the PPT extraction method.
Matrix Effect MF within

of 1.0.
Polar analytes eluting early are susceptible to ion suppression from salts.
Carryover Blank after ULOQ < 20% of LLOQ.[3]Sticky amine groups can adsorb to injector ports; use needle wash (50:50 MeOH:H2O + 0.1% FA).

Troubleshooting Guide

  • Issue: Low Sensitivity.

    • Cause: Poor ionization or source saturation.

    • Fix: Check pH of mobile phase. Ensure pH < 3.0 to fully protonate the amine. Increase source temperature to aid desolvation of the nitrile group.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions between the amine and residual silanols on the column.

    • Fix: Increase buffer strength (e.g., 5mM Ammonium Formate) or switch to a column with better end-capping (e.g., Kinetex Biphenyl).

  • Issue: Retention Time Shift.

    • Cause: Column dewetting (if using 100% aqueous start) or pH fluctuation.

    • Fix: Ensure "Initial Hold" in gradient uses at least 2-5% organic. Do not use 100% water.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Boschi, D., et al. (2016). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. (Demonstrates fragmentation logic for nitrile-substituted heterocycles). Retrieved from [Link]

Sources

Method

Use of 2-(Ethylamino)oxazole-4-carbonitrile as a chemical probe for target identification

Executive Summary This technical guide details the application of 2-(Ethylamino)oxazole-4-carbonitrile (referred to herein as EO-4-CN ) as a chemical probe for Target Identification and Fragment-Based Drug Discovery (FBD...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 2-(Ethylamino)oxazole-4-carbonitrile (referred to herein as EO-4-CN ) as a chemical probe for Target Identification and Fragment-Based Drug Discovery (FBDD) .

Unlike traditional high-affinity inhibitors, EO-4-CN serves as a reversible covalent fragment . Its utility lies in its ability to "scout" for nucleophilic cysteine residues within cryptic protein pockets. The electrophilic nitrile moiety acts as a "warhead" that reversibly engages catalytic or non-catalytic cysteines to form a thioimidate adduct, while the oxazole scaffold provides rigid directionality.

Primary Applications:

  • Cysteine Reactivity Profiling: Identifying accessible, nucleophilic cysteines in kinases, proteases (e.g., Cathepsins), and E3 ligases.

  • Fragment Screening: Serving as a low-molecular-weight starting point (Fragment) for growing high-affinity inhibitors.

  • Structural Biology: Stabilizing flexible loops in X-ray crystallography via covalent tethering.

Chemical Mechanism of Action

To effectively use EO-4-CN, researchers must understand its binding thermodynamics. Unlike acrylamides (which form permanent Michael adducts), the nitrile group on the oxazole ring typically undergoes reversible covalent bond formation .

The Thioimidate Adduct

When EO-4-CN enters a protein pocket containing a nucleophilic Cysteine (Cys-SH), the sulfur atom attacks the electrophilic carbon of the nitrile group. This results in a thioimidate intermediate.

Key Characteristic: The reaction is reversible. The residence time (


) of the probe is determined by the local environment (pH and stabilizing H-bonds provided by the oxazole nitrogen).
Mechanism Diagram

The following diagram illustrates the reversible covalent reaction and the structural logic of the probe.

ReactionMechanism cluster_legend Chemical Logic Probe EO-4-CN (Electrophilic Nitrile) TS Transition State (Tetrahedral) Probe->TS Diffusion & Orientation Target Target Protein (Nucleophilic Cys-SH) Target->TS Complex Thioimidate Adduct (Reversible Covalent) TS->Complex Nucleophilic Attack (k_on) Complex->TS Hydrolysis/Dissociation (k_off) Text1 Nitrile (CN): Warhead Text2 Oxazole: Scaffold/H-bond Acceptor

Caption: Mechanism of EO-4-CN reversible engagement with Cysteine residues. The nitrile warhead forms a transient thioimidate adduct.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry (Screening)

Objective: To detect the physical formation of the covalent adduct between EO-4-CN and the target protein. Rationale: Standard biochemical assays (IC50) may miss weak, reversible covalent binders. MS detects the mass shift (


) directly.

Materials:

  • Target Protein (e.g., Cathepsin S, BTK kinase domain) at >95% purity.

  • EO-4-CN (100 mM stock in DMSO).

  • LC-MS Grade Formic Acid and Acetonitrile.

  • Q-TOF or Orbitrap Mass Spectrometer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM Ammonium Acetate (pH 7.5). Note: Avoid TRIS or primary amines if using high concentrations, though nitriles are generally chemoselective for Cys.

  • Incubation:

    • Dilute Protein to 5 µM in buffer.

    • Add EO-4-CN to a final concentration of 50 µM (10x excess).

    • Control: Protein + DMSO only.

    • Incubate at Room Temperature for 60 minutes .

  • Quenching (Optional): For reversible nitriles, rapid acidification can sometimes reverse the bond. However, for screening, inject directly. If the bond is highly unstable, use native MS conditions.

  • LC-MS Analysis:

    • Column: C4 Reverse Phase.

    • Gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid over 10 mins.

  • Data Interpretation:

    • Deconvolute the raw spectra.

    • Hit Criteria: Observation of a peak at

      
      .
      
    • Note: If the peak intensity is low, the

      
       is likely fast.
      
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: To determine the residence time (


) and affinity (

) of the probe. Rationale: Reversible covalent inhibitors often show "square wave" sensorgrams with slow dissociation phases.

Step-by-Step Methodology:

  • Immobilization: Biotinylate the target protein (site-specifically if possible) and capture on a Streptavidin (SA) chip to ~2000 RU.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Include 1 mM TCEP to keep surface cysteines reduced, but avoid DTT which absorbs strongly in some UV ranges.

  • Injection Cycle:

    • Prepare a concentration series of EO-4-CN: 0, 10, 30, 100, 300 µM.

    • Inject for 60 seconds (Association).

    • Allow 180 seconds for Dissociation.

  • Analysis:

    • Fit data to a 1:1 Binding Model (if fast) or Two-State Reaction Model (if covalent step is rate-limiting).

    • Look for a slower dissociation rate compared to a non-nitrile analog (e.g., the ethylamino-oxazole without the CN group).

Target Identification Workflow

When using EO-4-CN as a "scout" in a complex lysate (Chemoproteomics), the workflow shifts to Activity-Based Protein Profiling (ABPP) , although the reversibility of the nitrile makes this challenging compared to acrylamides.

Recommended Strategy: Use EO-4-CN in a Competition Assay against a broad-spectrum irreversible probe (e.g., Iodoacetamide-Alkyne).

Workflow Lysate Cell Lysate (Proteome) Step1 1. Incubate with EO-4-CN (Competition Step) Lysate->Step1 Step2 2. Add Broad Probe (IA-Alkyne) Step1->Step2  EO-4-CN occupies  reactive cysteines Step3 3. Click Chemistry (Add Biotin-Azide) Step2->Step3 Step4 4. Streptavidin Enrichment & Tryptic Digest Step3->Step4 Step5 5. LC-MS/MS & Quantification Step4->Step5 Result Target ID: Proteins 'protected' by EO-4-CN Step5->Result  Loss of Signal = Hit

Caption: Competitive ABPP workflow. EO-4-CN prevents the irreversible probe from binding to specific targets, revealing its binding partners via signal loss.

Data Presentation & Analysis

When validating EO-4-CN, organize your data to prove specific engagement.

Assay TypeMetricSuccessful Probe Criteria
Mass Spectrometry

Mass
Exact shift of +137.14 Da on intact protein.
SPR / BLI

(Dissociation)
Slower dissociation rate than non-nitrile analog (

).
Enzyme Inhibition IC50Shift in IC50 over time (time-dependent inhibition) is characteristic of covalent binders.
X-Ray Crystallography Electron DensityContinuous electron density between Cys-Sulfur and Nitrile-Carbon (distance ~1.8 Å).

Scientific References

  • Covalent Fragment Screening: Resnick, E., et al. "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society 141.22 (2019): 8951-8968. Link

  • Nitrile Warhead Chemistry: Serafimova, I. M., et al. "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology 8.5 (2012): 471-476. Link

  • Oxazole Scaffolds in Drug Discovery: Ploypradith, P. "Development of oxazole-based compounds as potential anticancer agents." Acta Pharmaceutica Sinica B (2020). Link

  • Target Identification via ABPP: Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534.7608 (2016): 570-574. Link

Disclaimer: This Application Note is for research purposes only. EO-4-CN is a chemical probe and has not been approved for clinical use.

Application

Application Notes &amp; Protocols: In Vivo Efficacy Evaluation of 2-(Ethylamino)oxazole-4-carbonitrile

Introduction and Rationale The oxazole heterocyclic motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The oxazole heterocyclic motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, compounds bearing the oxazole-4-carbonitrile scaffold have shown potent anticancer activity in preclinical screenings.[1] One such derivative, 5-(4-methylphenylsulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile, was noted for its selectivity against renal, colon, and breast cancer cell lines.[1]

This document provides a detailed experimental framework for evaluating the in vivo efficacy of a related novel compound, 2-(Ethylamino)oxazole-4-carbonitrile . While the precise mechanism of action for this specific molecule is yet to be fully elucidated, the broader class of oxazole derivatives is known to target various oncogenic pathways, including protein kinases, tubulin polymerization, and STAT3 signaling.[4][5]

Given this background, the primary objective of the proposed study is to assess the anti-tumor activity of 2-(Ethylamino)oxazole-4-carbonitrile in a robust and clinically relevant preclinical animal model. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards for animal welfare. The chosen model is the human tumor cell line-derived xenograft (CDX), a widely used and well-validated platform for the initial in vivo screening of potential anticancer agents.[6][7]

Hypothesized Mechanism of Action

Based on the structural class, 2-(Ethylamino)oxazole-4-carbonitrile is hypothesized to exert its anticancer effects by inhibiting a key protein kinase involved in tumor cell proliferation and survival. Many small molecule kinase inhibitors target the ATP-binding pocket, leading to a downstream blockade of signal transduction. This interruption of oncogenic signaling can induce cell cycle arrest and apoptosis.

Hypothesized_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase Target Kinase (e.g., AKT, MAPK) Receptor->Kinase Activates Compound 2-(Ethylamino)oxazole -4-carbonitrile Compound->Kinase Inhibits Downstream Downstream Effectors Kinase->Downstream Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized mechanism of 2-(Ethylamino)oxazole-4-carbonitrile.

Preclinical In Vivo Efficacy Evaluation

The cornerstone of this evaluation is a subcutaneous xenograft model using immunodeficient mice, which allows for the growth of human-derived tumors.[7] This model is efficient for initial drug screening and assessing primary efficacy measures like tumor growth inhibition.[6][8]

Overall Experimental Workflow

The study will proceed through several distinct phases, from initial preparation and animal acclimation to terminal endpoint analysis. This structured workflow is critical for ensuring data integrity and minimizing experimental variability.

Experimental_Workflow cluster_prep Preparation cluster_growth Tumor Growth & Staging cluster_treatment Therapeutic Intervention cluster_analysis Data Collection & Analysis A Phase 1: Preparation B Animal Acclimation & Health Monitoring (7 days) A->B C Tumor Cell Implantation (Subcutaneous) B->C E Tumor Growth Monitoring (Calipers) C->E D Phase 2: Tumor Growth D->E F Randomization into Treatment Groups E->F H Daily Dosing & Health Checks (Body Weight, Clinical Signs) F->H I Tumor Volume Measurement (Bi-weekly) F->I G Phase 3: Treatment G->H G->I K Terminal Endpoint Reached I->K Tumor >1500 mm³ or Body Weight Loss >20% J Phase 4: Endpoint Analysis J->K L Euthanasia & Sample Collection (Tumors, Blood, Organs) K->L M Data Analysis & Reporting L->M

Caption: Overall workflow for the in vivo efficacy study.

Animal Model and Husbandry
  • Species/Strain: Female athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu) or SCID mice, 6-8 weeks of age.[9] Immunodeficient mice are essential to prevent the rejection of human tumor cells.[7]

  • Supplier: A reputable commercial vendor (e.g., Charles River, Jackson Laboratory).

  • Housing: Animals will be housed in individually ventilated cages under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle. They will have ad libitum access to sterile food and water.

  • Acclimation: A minimum 7-day acclimation period is mandatory before any experimental procedures are initiated.

  • Ethical Approval: All procedures must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in an AAALAC-accredited facility.

Study Design and Group Allocation

The study will employ a standard parallel-group design to compare the investigational compound against controls.

GroupNTreatmentDoseRouteSchedule
110Vehicle Control-PO/IPQD
2102-(Ethylamino)oxazole-4-carbonitrileLow Dose (X mg/kg)PO/IPQD
3102-(Ethylamino)oxazole-4-carbonitrileMid Dose (2X mg/kg)PO/IPQD
4102-(Ethylamino)oxazole-4-carbonitrileHigh Dose (4X mg/kg)PO/IPQD
510Positive Control (e.g., Paclitaxel)Y mg/kgIV/IPQ3D
  • N: Number of animals per group. A sample size of 10 is generally sufficient for initial efficacy studies to achieve statistical power.

  • Dose: Doses should be informed by prior Maximum Tolerated Dose (MTD) studies.[10] If no MTD data exists, a preliminary dose-range-finding study is required.

  • Route: Oral (PO) or intraperitoneal (IP) are common for small molecules. The choice depends on the compound's physicochemical properties and formulation.[11]

  • Schedule: Daily (QD) administration is standard, but this may be adjusted based on pharmacokinetic (PK) data.

Detailed Experimental Protocols

Protocol: Formulation and Vehicle Preparation

Rationale: Proper formulation is critical for ensuring consistent bioavailability and minimizing vehicle-related toxicity.[12][13] Many discovery compounds have poor aqueous solubility, requiring specialized vehicles.[14]

Materials:

  • 2-(Ethylamino)oxazole-4-carbonitrile (Test Article)

  • Dimethyl sulfoxide (DMSO, ACS grade)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Vehicle Preparation: Prepare a standard vehicle such as 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline.

  • Weigh the required amount of the test article for the highest dose concentration.

  • Add DMSO to the test article and vortex until fully dissolved.

  • Sequentially add PEG400 and Tween 80, vortexing thoroughly after each addition.

  • Finally, add the saline dropwise while vortexing to prevent precipitation.

  • Prepare lower-dose formulations by serial dilution of the high-dose stock with the vehicle.

  • Formulations should be prepared fresh daily unless stability data indicates otherwise.

Protocol: Tumor Cell Culture and Implantation

Rationale: The subcutaneous model is selected for its simplicity and the ease of monitoring tumor growth via external calipers.[9]

Materials:

  • Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, selected based on in vitro sensitivity data)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Trypsin-EDTA, PBS

  • Syringes (1 mL) and needles (27G)

Procedure:

  • Culture the selected cancer cell line under standard conditions (37°C, 5% CO₂).

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Wash the cells with sterile PBS and perform a cell count (e.g., using a hemocytometer or automated counter).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 20 x 10⁶ cells/mL. Matrigel helps to support initial tumor take and growth.

  • Anesthetize the mice (e.g., using isoflurane).

  • Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.

  • Monitor the animals until they have fully recovered from anesthesia.

Protocol: Treatment and Monitoring

Rationale: Consistent monitoring of tumor volume and animal health is essential for determining efficacy and ensuring ethical treatment.[15][16]

Procedure:

  • Tumor Monitoring: Once tumors become palpable, begin measuring their dimensions 2-3 times per week using digital calipers.

  • Tumor Volume Calculation: Use the formula: Volume (mm³) = (Length x Width²) / 2 .

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the animals into the treatment groups (as defined in the table above) to ensure an even distribution of tumor sizes.

  • Treatment Initiation (Day 0): Begin dosing according to the study design. Administer the compound or vehicle via the designated route (e.g., oral gavage for PO).

  • Daily Health Checks: Record the body weight of each animal daily. Perform a clinical observation for signs of toxicity (e.g., lethargy, ruffled fur, altered posture).

  • Continued Monitoring: Continue bi-weekly tumor measurements and daily health checks throughout the study period (typically 21-28 days).

  • Endpoint Criteria: Euthanize individual animals if:

    • Tumor volume exceeds 1500 mm³.

    • The tumor becomes ulcerated.

    • Body weight loss exceeds 20% of the initial weight.

    • The animal shows signs of significant distress.

Endpoint Analysis and Data Interpretation

Upon study completion, a comprehensive analysis will be performed to evaluate the compound's efficacy.

Primary Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): This is the primary measure of efficacy. It is calculated at the end of the study using the formula:

    TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.

  • Tumor Growth Delay: The time it takes for tumors in the treated groups to reach a predetermined size (e.g., 1000 mm³) compared to the control group.

Secondary and Exploratory Endpoints
  • Body Weight Changes: A key indicator of systemic toxicity.

  • Terminal Tumor Weight: Tumors are excised and weighed at the end of the study.

  • Pharmacodynamic (PD) Biomarkers: Tumor and/or blood samples can be analyzed to confirm target engagement (e.g., via Western blot to measure phosphorylation of the hypothesized target kinase).

  • Histopathology: Excised tumors and major organs can be fixed in formalin for histopathological analysis to assess necrosis, apoptosis, and potential off-target toxicity.

Statistical Analysis
  • Differences in tumor volume between groups over time should be analyzed using a two-way repeated-measures ANOVA.

  • Final tumor weights and TGI values can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the control group.

  • A p-value of <0.05 is typically considered statistically significant.

References

  • The use of animal models in cancer drug discovery and development - PubMed. (n.d.).
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). MDPI.
  • Preclinical Animal Models for Drug Development & Cancer Drug Discovery. (n.d.). TheraIndx.
  • use of animal models in cancer drug discovery and development | Stem Cells | Oxford Academic. (n.d.).
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. (n.d.).
  • Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? (2023, October 16).
  • Pre-Clinical Formulation & in vivo Pharmacology Delivery. (n.d.). Sygnature Discovery.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.).
  • Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. (n.d.).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5).
  • Small Molecule Formulation Screening Strategies in Drug Discovery. (n.d.).
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020, March 17).
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21).
  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (2010, September 13). Taylor & Francis.
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC. (2020, May 4).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020, July 1). International Journal of Pharmacy and Biological Sciences.
  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (2023, February 13). Pharmaceutical Technology.
  • Preclinical Requirements for Therapeutic Oncology Studies in Humans. (n.d.).
  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (2023, September 7).
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. (n.d.).
  • In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus | Request PDF. (2019, May 31). ResearchGate.
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (n.d.).
  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (2022, January 7).
  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4).
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022, October 2). MDPI.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed. (2026, January 9).
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022, October 11). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2-(Ethylamino)oxazole-4-carbonitrile synthesis

This technical guide details the optimization of 2-(Ethylamino)oxazole-4-carbonitrile synthesis. It focuses on the Nucleophilic Aromatic Substitution ( ) of 2-chlorooxazole-4-carbonitrile as the industry-standard "Golden...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of 2-(Ethylamino)oxazole-4-carbonitrile synthesis. It focuses on the Nucleophilic Aromatic Substitution (


)  of 2-chlorooxazole-4-carbonitrile as the industry-standard "Golden Route" for high yield and purity, while addressing common pitfalls in de novo cyclization methods.

Case ID: OX-CN-04-YIELD Status: Open for Optimization Subject: Improving Yield & Purity in 2-Aminooxazole-4-carbonitrile Derivatives[1]

Executive Summary: The "Golden Route" Strategy

For the specific regioisomer 2-(Ethylamino)oxazole-4-carbonitrile , attempting direct cyclization (e.g., from urea and


-haloketones) often leads to poor regioselectivity and low yields due to the competing formation of 5-amino isomers or oxazolones.[1]

The most robust, high-yield protocol is the Nucleophilic Aromatic Substitution (


)  of 2-chlorooxazole-4-carbonitrile  with ethylamine .[1] This method leverages the high electrophilicity of the C-2 position, activated by the electron-withdrawing nitrile group at C-4.[1]
Core Reaction Scheme

[1]

Optimized Experimental Protocol

Use this standard operating procedure (SOP) to establish a baseline before troubleshooting.

Reagents:

  • Substrate: 2-Chlorooxazole-4-carbonitrile (1.0 equiv) [CAS: 1240598-38-2][1][2]

  • Nucleophile: Ethylamine (2.0 M in THF, 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
    
  • Solvent: Anhydrous THF (or MeCN for slower reactions)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chlorooxazole-4-carbonitrile in anhydrous THF (

    
     concentration) under 
    
    
    
    atmosphere.
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: The C-2 position is highly reactive; controlling exotherm prevents ring opening.[1]

  • Addition: Add DIPEA followed by the dropwise addition of Ethylamine solution over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.[1]

  • Work-up: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine. Dry over
    
    
    .
  • Purification: Silica gel column chromatography. Elute with a gradient of 0-40% EtOAc in Hexanes.[1]

Troubleshooting Guide (Q&A)

Issue 1: Low Yield (<40%) with Significant Starting Material Remaining

Q: I am using 1.1 equivalents of ethylamine, but the conversion stalls at 50%. Why? A: The generated HCl byproduct forms a salt with the unreacted ethylamine (


), deactivating it.
  • Fix: You must use an auxiliary base (DIPEA or

    
    ) to scavenge the proton, or use excess ethylamine (2.5 equiv)  if you want the amine to act as both nucleophile and base.
    
  • Check: Ensure your ethylamine source is fresh. Ethylamine is volatile (bp 16.6°C); if using old solutions, the actual concentration may be much lower than labeled.

Issue 2: Formation of "Hydrolysis" Impurities

Q: I see a byproduct with M+18 mass (M+H = 156 instead of 138). Is my nitrile hydrolyzing? A: Yes. The 4-cyano group is electron-deficient and susceptible to hydrolysis to the primary amide (


) under basic conditions, especially if water is present.[1]
  • Root Cause: Using aqueous ethylamine (70% wt) or wet solvents.

  • Fix: Switch to 2.0 M Ethylamine in THF (anhydrous). Ensure the reaction is kept under nitrogen. Avoid strong inorganic bases (NaOH, KOH) which catalyze nitrile hydrolysis.

Issue 3: Ring Opening / Decomposition

Q: The reaction mixture turned black, and I lost the oxazole core. What happened? A: The oxazole ring, particularly with electron-withdrawing groups (4-CN), is sensitive to nucleophilic attack at C-5 or ring opening at C-2 if the temperature is too high.[1]

  • Fix: strictly maintain 0°C during addition. Do not heat above 40°C. If the reaction is sluggish, switch to a more polar aprotic solvent like Acetonitrile (MeCN) or DMF instead of heating.

Issue 4: Regioselectivity (If using Cyclization Route)

Q: I tried making this from urea and 2-bromo-3-oxopropanenitrile, but I got a mixture. A: De novo cyclization is prone to producing the 5-amino isomer or the oxazol-2-one tautomer.[1]

  • Recommendation: Abandon the cyclization route for this specific target unless you have no access to the 2-chloro precursor.[1] The separation of 2-amino and 5-amino isomers is difficult and yield-killing.[1]

Data Analysis & Optimization Matrix

Table 1: Solvent & Base Effects on Yield

SolventBaseTempYieldObservations
THF DIPEA 0°C

RT
88% Cleanest profile.[1] Recommended.
DMF

RT65%Darkening observed (polymerization).
EtOHNoneReflux30%Significant nitrile hydrolysis to amide.
DCM

RT72%Slower reaction rate than THF.

Table 2: Stoichiometry Optimization

Ethylamine Equiv.[3]DIPEA Equiv.Conversion (LC-MS)
1.0045% (Stalled)
1.21.5>98%
2.50>98%

Visual Logic & Pathway Analysis[1]

The following diagram illustrates the reaction logic and critical decision points to avoid side reactions.

OxazoleSynthesis Start 2-Chlorooxazole-4-CN Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack (0°C, THF) Reagent + Ethylamine Product 2-(Ethylamino)oxazole-4-CN (Target) Intermediate->Product -HCl (Elimination) Requires Base RingOpen Side Product: Ring Opening/Tar Intermediate->RingOpen High Temp (>40°C) or Strong Nucleophile Hydrolysis Side Product: Amide (M+18) Product->Hydrolysis Aqueous Conditions or Strong Base (OH-) Control1 Control: Temp < 25°C Control1->RingOpen Control2 Control: Anhydrous Conditions Control2->Hydrolysis

Caption: Reaction pathway for


 synthesis of 2-aminooxazoles, highlighting critical control points to prevent hydrolysis and ring degradation.

References

  • General Oxazole Synthesis & Reactivity

    • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Nucleophilic Substitution on Oxazoles

    • Verrier, C., et al. (2008).[4] Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate. Journal of Organic Chemistry, 73(18), 7383-7386. (Demonstrates reactivity of oxazole C-2 position).

  • Commercial Availability of Precursor

    • 2-Chlorooxazole-4-carbonitrile [CAS 1240598-38-2].[1][2] Available from major suppliers (e.g., AK Scientific, BenchChem) as a building block for

      
       reactions.
      
  • Analogous Synthesis (Aminomalononitrile Route)

    • Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool. RSC Advances. (Discusses 4-cyano-5-amino imidazole/oxazole derivatives). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-(Ethylamino)oxazole-4-carbonitrile in Aqueous Buffers

Welcome to the technical support guide for 2-(Ethylamino)oxazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(Ethylamino)oxazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and foundational scientific principles to help you overcome these issues and ensure the reliability and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of 2-(Ethylamino)oxazole-4-carbonitrile.

Q1: I've observed precipitation after adding my 2-(Ethylamino)oxazole-4-carbonitrile DMSO stock to my aqueous assay buffer. What is the likely cause?

A: This is a classic sign of a compound with low aqueous solubility. While 2-(Ethylamino)oxazole-4-carbonitrile may readily dissolve in a polar aprotic solvent like DMSO, its solubility can dramatically decrease when introduced to an aqueous environment. The oxazole ring, while containing heteroatoms, contributes to the molecule's overall aromatic and somewhat hydrophobic character. The ethylamino and carbonitrile groups add some polarity, but the molecule as a whole is not highly water-soluble. When the DMSO stock is diluted into the buffer, the compound is forced into an environment where it is less soluble, leading to precipitation.[1][2]

Q2: How does the pH of my buffer affect the solubility of 2-(Ethylamino)oxazole-4-carbonitrile?

A: The solubility of ionizable compounds is highly dependent on the pH of the solution.[3] 2-(Ethylamino)oxazole-4-carbonitrile has a secondary amine (the ethylamino group) which is basic and can be protonated. The pKa of this group will determine the pH at which it becomes charged. As a weak base, 2-(Ethylamino)oxazole-4-carbonitrile will be more soluble in acidic solutions (pH < pKa) where the amino group is protonated, forming a more soluble salt.[4][5] Conversely, at a pH above its pKa, it will exist predominantly in its less soluble, neutral form.[4][5]

Q3: Can I simply increase the percentage of DMSO in my final assay to solve the solubility issue?

A: While increasing the co-solvent concentration can improve solubility, it should be approached with caution. Many biological assays are sensitive to organic solvents. High concentrations of DMSO can lead to enzyme inhibition, cell toxicity, or other artifacts that can compromise your experimental results. It's crucial to first determine the tolerance of your specific assay system to DMSO and stay within that limit.

Q4: What's the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?

A:

  • Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a DMSO stock into an aqueous buffer.[2][6] This is often what is initially observed in assays and is relevant for high-throughput screening.[2][7]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[8][9] This is a more fundamental property of the molecule and is critical for formulation and later-stage drug development.[2][8]

For initial troubleshooting of assay precipitation, you are primarily dealing with kinetic solubility. However, understanding the thermodynamic solubility will provide a baseline for the compound's intrinsic solubility limitations.

Section 2: Understanding the Molecule - The "Why" Behind Low Solubility

The structure of 2-(Ethylamino)oxazole-4-carbonitrile suggests a molecule with moderate lipophilicity. The oxazole ring itself is a heterocyclic aromatic system. While the nitrogen and oxygen atoms introduce some polarity, the overall ring system can participate in hydrophobic interactions. The ethyl group on the amino substituent further contributes to the nonpolar character.

The key to manipulating its solubility lies in the basicity of the secondary amine. By controlling the pH of the aqueous medium, we can shift the equilibrium between the neutral, less soluble form and the protonated, more soluble cationic form.

Section 3: Systematic Troubleshooting Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow will guide you through a logical sequence of experiments to diagnose and solve the problem.

Troubleshooting_Workflow Troubleshooting Low Solubility Workflow A Initial Observation: Precipitation in Aqueous Buffer B Step 1: Quantify Solubility (Kinetic Solubility Assay) A->B C Is Solubility Sufficient for Assay? B->C D Step 2: pH Optimization (Test Solubility in a Range of pH Buffers) C->D No I Problem Solved: Proceed with Optimized Conditions C->I Yes E Is Solubility Improved at a Tolerable pH? D->E F Step 3: Co-solvent Screening (Test Tolerated Percentages of Co-solvents) E->F No E->I Yes G Is Solubility Sufficient with Co-solvents? F->G H Step 4: Excipient Screening (Test Solubilizing Excipients) G->H No G->I Yes H->I Yes J Consult Further/Reformulation H->J No

Caption: Decision tree for selecting a solubility enhancement strategy.

Section 5: Summary and Best Practices

  • Characterize Early: Determine the kinetic solubility of your compound in your primary assay buffer as a first step.

  • Be Systematic: Follow a logical progression from simple (pH adjustment) to more complex (excipients) solutions.

  • Validate Your Assay: Always confirm that any changes in buffer composition (pH, co-solvents, excipients) do not interfere with your biological assay. Run appropriate controls.

  • Mind the Stock: Pay attention to your DMSO stock concentration. Overly concentrated stocks can lead to precipitation upon even minor dilutions. [1]* Equilibration Time Matters: For thermodynamic solubility, ensure sufficient time is allowed for the system to reach equilibrium. This can take 24 hours or more. [2] By applying these principles and protocols, you can effectively troubleshoot and overcome the challenges posed by the low aqueous solubility of 2-(Ethylamino)oxazole-4-carbonitrile, leading to more reliable and reproducible experimental outcomes.

References

  • Wikipedia. Cosolvent. [Link]

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]

  • Kumar, S., & Singh, P. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. [Link]

  • Zawar, N., & Ammer, Z. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. [Link]

  • Vemula, V. R., Lagishetty, V., & Srikanth, S. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • PubMed. (2026, February 7). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. [Link]

  • Yartsev, A. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]

  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]

  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • ResearchGate. (2025, March 4). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for the synthesis of 2-(Ethylamino)oxazole-4-carbonitrile

Welcome to the comprehensive technical support guide for the synthesis of 2-(Ethylamino)oxazole-4-carbonitrile. This resource is meticulously designed for researchers, scientists, and professionals in drug development to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(Ethylamino)oxazole-4-carbonitrile. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for superior yield and purity. The oxazole scaffold is a prominent structural motif in medicinal chemistry, and mastering its synthesis is crucial for advancing novel therapeutic agents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to achieving 2-(Ethylamino)oxazole-4-carbonitrile?

A1: The synthesis of 2-(Ethylamino)oxazole-4-carbonitrile and its analogs typically involves the construction of the oxazole ring from acyclic precursors. A common and effective strategy involves the reaction of an α-isocyanoacetamide derivative with a suitable electrophile, followed by cyclization. Another plausible route, by analogy to other oxazole syntheses, could involve the condensation of a precursor containing the ethylamino group with a molecule that provides the remaining atoms of the oxazole ring and the carbonitrile functionality.

Q2: What are the critical reaction parameters that I need to control for a successful synthesis?

A2: Success in synthesizing 2-(Ethylamino)oxazole-4-carbonitrile hinges on the precise control of several key parameters. These include:

  • Temperature: Many oxazole syntheses are temperature-sensitive. Excessive heat can lead to decomposition and the formation of byproducts, while insufficient temperature may result in a sluggish or incomplete reaction.[2]

  • Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate and the stability of intermediates. Anhydrous conditions are often crucial to prevent hydrolysis of reactants or intermediates.[3]

  • Reagent Purity: The purity of starting materials and reagents is paramount. Impurities can interfere with the reaction, leading to lower yields and complicating purification.

  • Atmosphere: Many organic reactions, particularly those involving organometallic reagents or sensitive intermediates, require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.

Q3: What are the common side reactions I should be aware of?

A3: Side reactions are a common challenge in heterocyclic synthesis. For 2-aminooxazoles, potential side reactions include the formation of isomeric products, polymerization of starting materials, or hydrolysis of the nitrile group under certain conditions. The stability of the oxazole ring itself can also be a concern, as it can be susceptible to ring-opening under strongly acidic or basic conditions.[4]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Quenching the reaction at the optimal time, as determined by TLC, is crucial to maximize yield and minimize the formation of degradation products.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(Ethylamino)oxazole-4-carbonitrile and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield 1. Inefficient Reagent Activation: The electrophilicity of a carbonyl compound or the nucleophilicity of the isocyanoacetamide may be insufficient. 2. Incorrect Reaction Temperature: The reaction may require a specific temperature range for optimal performance.[2] 3. Decomposition of Starting Materials or Product: The reagents or the product may be unstable under the reaction conditions.1. Reagent Activation: Consider the use of a suitable activating agent, such as a Lewis acid, to enhance the reactivity of the electrophile. 2. Temperature Optimization: Screen a range of temperatures to identify the optimal condition. Start with literature precedents for similar oxazole syntheses and adjust as needed. 3. Reaction Time: Monitor the reaction closely by TLC to determine the point of maximum product formation and avoid prolonged reaction times that could lead to degradation.
Formation of Multiple Products/Impurities 1. Side Reactions: As discussed in the FAQs, competing reaction pathways can lead to a mixture of products.[4] 2. Non-selective Reagents: The reagents used may not be selective for the desired transformation. 3. Presence of Water or Other Impurities: Moisture can lead to hydrolysis and other unwanted reactions.1. Optimize Reaction Conditions: Adjusting temperature, solvent, and reaction time can often favor the desired reaction pathway. 2. Reagent Selection: Choose reagents known for their high selectivity in similar transformations. 3. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and an inert atmosphere to exclude moisture.[3]
Reaction Stalls Before Completion 1. Reagent Degradation: One of the reagents may be degrading over the course of the reaction. 2. Catalyst Deactivation: If a catalyst is used, it may become deactivated over time. 3. Equilibrium: The reaction may have reached a point of equilibrium where the forward and reverse reaction rates are equal.1. Reagent Addition: Consider adding the less stable reagent portion-wise or via a syringe pump to maintain its concentration. 2. Catalyst Loading: If catalyst deactivation is suspected, try increasing the catalyst loading or adding a fresh portion of the catalyst. 3. Driving the Equilibrium: If an equilibrium is suspected, consider removing a byproduct (e.g., water) to drive the reaction to completion.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging. 2. Product Instability on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[4]1. Optimize Chromatography Conditions: Experiment with different solvent systems (eluent) and consider using a different stationary phase (e.g., alumina, reverse-phase silica). 2. Alternative Purification Methods: Consider other purification techniques such as recrystallization, distillation (if the product is volatile), or preparative HPLC. 3. Deactivated Silica: Use silica gel that has been deactivated with a base like triethylamine to prevent product degradation.[4]

Experimental Protocols

Illustrative Synthesis of a 2-Aminooxazole-4-carbonitrile Precursor

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Potassium Ferricyanide (K₃[Fe(CN)₆]) (as cyanide source)

  • Copper(II) Bromide (CuBr₂) (oxidant)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • To a reaction vessel, add the substituted acetophenone, potassium ferricyanide, and copper(II) bromide.

  • Add the solvent and stir the mixture at the desired temperature. The original protocol suggests mild conditions, which could be room temperature or slightly elevated.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryloxazole-4-carbonitrile.

Note: This is a generalized adaptation. For the synthesis of 2-(Ethylamino)oxazole-4-carbonitrile, the starting materials would need to be appropriately modified. For instance, a precursor already containing the ethylamino group would be necessary.

Visualizing the Path to Synthesis

A clear understanding of the synthetic workflow and potential troubleshooting steps is essential for success.

Caption: A logical workflow for the synthesis and troubleshooting of 2-(Ethylamino)oxazole-4-carbonitrile.

References

  • RSC Publishing. Synthesis of acyclic sugar oxazoles. [Link]

  • Journal of the American Chemical Society. Double Isocyanide Cyclization: A Synthetic Strategy for Two-Carbon-Tethered Pyrrole/Oxazole Pairs. [Link]

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Springer. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • National Institutes of Health. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. [Link]

  • National Institutes of Health. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. Synthesis of oxazole-4-carbonitrile. [Link]

  • Springer. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. [Link]

  • SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • ResearchGate. Zhu's oxazole synthesis from isocyanoacetamides. [Link]

  • Wikipedia. 2-Aminooxazole. [Link]

  • Organic Syntheses. A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. [Link]

  • Scribd. 2-Aminooxazoles and Their Derivatives (Review). [Link]

  • Arkivoc. A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. [Link]

  • ACS Omega. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • National Institutes of Health. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]

  • YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]

  • NIO Digital Repository Service. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Google Patents.
  • ResearchGate. Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. [Link]

  • National Institutes of Health. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • International Journal of Modern Pharmaceutical Research. Synthesis and Anti-Bacterial Activity of Some Novel 5-Amino Isoxazole-4-Carbonitrile Analogous by Using Tio2 as A Catalyst. [Link]

  • R Discovery. Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Ethylamino)oxazole-4-carbonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working on the synthesis and purification of 2-(Ethylamino)oxazole-4-carbonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working on the synthesis and purification of 2-(Ethylamino)oxazole-4-carbonitrile .

While the 2-aminooxazole core is recognized as a privileged scaffold in medicinal chemistry—particularly in antitubercular drug discovery[1]—its synthesis presents unique challenges. The dual reactivity of the secondary amine and the hydrolysis-prone nature of the 4-carbonitrile group often lead to complex impurity profiles. Furthermore, modern methodologies for constructing oxazole-4-carbonitriles, such as copper-mediated radical couplings[2] or TMSOTf-promoted isocyanide insertions[3], introduce their own distinct byproducts.

This guide provides causality-driven troubleshooting, quantitative impurity tracking, and self-validating protocols to ensure high-yield, high-purity isolation of your target compound.

Diagnostic Workflow

ImpurityResolution A Crude 2-(Ethylamino) oxazole-4-carbonitrile B1 Over-Alkylation (N,N-Diethyl) A->B1 Identify B2 Nitrile Hydrolysis (Carboxamide) A->B2 Identify B3 Metal Residues (Cu/Pd) A->B3 Identify C1 Silica Chromatography (Hexane/EtOAc) B1->C1 Resolve C2 pH-Buffered Workup & Recrystallization B2->C2 Resolve C3 EDTA Wash or Thiol Scavenger B3->C3 Resolve D Pure Target Compound (>99% Purity) C1->D C2->D C3->D

Workflow for identifying and resolving synthetic impurities in oxazole-4-carbonitrile.

Troubleshooting FAQs

Q1: During the N-ethylation of the 2-aminooxazole precursor, I consistently observe a secondary spot on TLC. Mass spectrometry identifies it as the N,N-diethylamino derivative. How can I suppress this over-alkylation? Causality: The secondary amine product (2-(ethylamino)oxazole-4-carbonitrile) retains significant nucleophilicity. If the ethylating agent (e.g., ethyl iodide) is present in excess, or if the base used is too strong, the second alkylation competes directly with the first. Solution: Use strictly stoichiometric amounts of the alkylating agent (1.0 - 1.05 eq) and a mild base (e.g., K₂CO₃ instead of NaH) to limit the reaction rate. Alternatively, to guarantee zero over-alkylation, construct the oxazole ring using an already N-ethylated acyclic precursor (such as an ethylurea derivative), bypassing the post-cyclization alkylation step entirely[4].

Q2: My final product shows a significant impurity with a mass of M+18. IR spectroscopy shows a strong C=O stretch. What is this, and how do I remove it? Causality: This is the oxazole-4-carboxamide derivative, resulting from the hydrolysis of the 4-carbonitrile group. Nitriles are highly susceptible to hydration, particularly during aqueous workups under acidic or basic conditions, or if left in unbuffered aqueous solutions for extended periods. Solution: Maintain a strictly neutral pH during aqueous workup by utilizing phosphate buffers (pH 7.0–7.4). If the amide impurity is already present, it can be removed via silica gel chromatography; the amide is significantly more polar than the nitrile and will elute much later[5].

Q3: I am using a Copper(II)-mediated cyanation route to build the oxazole-4-carbonitrile core. My product has a green tint and fails elemental analysis. How do I clear the metal residues? Causality: Oxazoles—especially those bearing amino and nitrile substituents—act as excellent bidentate or monodentate ligands for transition metals like Copper(II)[2]. The metal coordinates tightly to the oxazole nitrogen or the cyano group, causing the complex to co-elute during standard organic extraction. Solution: Incorporate a targeted metal-scavenging step. Washing the organic phase with an aqueous solution of 0.1 M EDTA (ethylenediaminetetraacetic acid) outcompetes the oxazole for the metal. For stubborn residues, stirring the crude mixture with a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) effectively strips the coordinated copper, leaving the free oxazole base.

Q4: My NMR shows a mixture of 4-cyano and 5-cyano regioisomers. How do I control the regioselectivity? Causality: When using traditional cyclodehydration routes or certain cycloadditions (like the Van Leusen reaction, which typically favors 5-substituted oxazoles), alternative mechanistic pathways can lead to regioisomeric mixtures. Solution: Utilize highly regioselective methodologies. For instance, the TMSOTf-promoted insertion of isocyanides into aldehydes specifically targets the 4-cyanooxazole architecture, preventing the formation of the 5-cyano isomer[3].

Quantitative Impurity Data

The table below summarizes the diagnostic markers and clearance strategies for the most common impurities encountered in this synthesis.

Impurity ProfileDiagnostic MarkerRelative Polarity (TLC Rf)*Recommended Clearance StrategyExpected Purity Recovery
N,N-Diethylaminooxazole MS: M+28 IR: No N-H stretchLow (Rf ~0.65)Isocratic Silica Chromatography>99.0%
Oxazole-4-carboxamide MS: M+18 IR: Strong C=O (~1680 cm⁻¹)High (Rf ~0.15)Biphasic Recrystallization>98.5%
Regioisomers (5-cyano) NMR: C4-H shift (~7.8 ppm)Moderate (Rf ~0.40)Preparative HPLC>99.5%
Transition Metals (Cu) ICP-MS: >10 ppm Cu Visual: Green/Blue tintN/AAqueous EDTA Wash (0.1 M)>99.9%

*Note: Rf values are approximate, based on a 3:1 Hexanes:Ethyl Acetate mobile phase. The target compound Rf is typically ~0.40.

Self-Validating Experimental Protocol

Protocol: Synthesis Workup and Rigorous Purification of 2-(Ethylamino)oxazole-4-carbonitrile Context: This protocol assumes the crude mixture was generated via a metal-mediated cyanation or direct N-alkylation route[2].

Phase 1: Reaction Quench

  • Execution: Run the synthesis under an inert nitrogen atmosphere to prevent oxidative degradation of the sensitive 2-aminooxazole core[1].

  • Controlled Quench: Cool the reaction mixture to 0 °C. Quench slowly with a pH 7.4 phosphate buffer.

    • Causality: Utilizing a neutral buffer prevents the acid- or base-catalyzed hydrolysis of the 4-carbonitrile group into an unwanted carboxamide.

Phase 2: Metal Scavenging & Extraction 3. EDTA Wash: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic phases with 0.1 M aqueous EDTA (3 x 50 mL).

  • Causality: EDTA acts as a superior chelating agent, stripping transition metals that have coordinated to the oxazole nitrogen.

  • Self-Validation Checkpoint 1 (Visual): The organic layer must transition from a colored tint (green/blue) to pale yellow or colorless. If color persists, add 1.0 eq (relative to catalyst) of silica-supported thiol scavenger to the organic layer, stir for 1 hour at room temperature, and filter.

Phase 3: Chromatographic Purification 5. Silica Gel Filtration: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Hexanes to Ethyl Acetate to separate non-polar over-alkylated impurities and polar amide byproducts[4]. 6. Self-Validation Checkpoint 2 (TLC/IR): Spot the collected fractions. The target compound should elute around an Rf of 0.4. Evaporate a test fraction and perform an IR scan: a sharp peak at ~2220 cm⁻¹ (C≡N) and the absence of a broad band at ~1680 cm⁻¹ (C=O) validates the isolation of the pure nitrile.

Phase 4: Final Isolation 7. Recrystallization: Dissolve the concentrated product in a minimal amount of hot ethanol, then add water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to 4 °C.

  • Causality: This biphasic recrystallization forces any remaining trace amide impurities into the aqueous phase while precipitating the highly pure oxazole.

  • Self-Validation Checkpoint 3 (NMR): Obtain a ¹H NMR spectrum of the dried crystals. A clean singlet at ~8.0 ppm confirms the C5-H proton of the oxazole ring, ensuring no regioisomeric contamination.

References
  • Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent Source: Organic Letters - ACS Publications URL:[Link]

  • Synthesis of oxazole-4-carbonitrile Source: ResearchGate URL:[Link]

  • Copper(ii)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling Source: RSC Advances URL:[Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: ACS Infectious Diseases URL:[Link]

Sources

Troubleshooting

How to prevent the degradation of 2-(Ethylamino)oxazole-4-carbonitrile during storage

Technical Support Center: Troubleshooting & Storage Guidelines for 2-(Ethylamino)oxazole-4-carbonitrile Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers strug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Storage Guidelines for 2-(Ethylamino)oxazole-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay results caused by the degradation of sensitive heterocyclic building blocks. 2-(Ethylamino)oxazole-4-carbonitrile is a highly versatile compound, but its unique structural features—a secondary amine, an oxazole ring, and a carbonitrile group—make it susceptible to multiple degradation pathways if mishandled.

This guide provides a deep dive into the causality of its degradation, troubleshooting FAQs, and field-proven protocols to ensure the absolute integrity of your compound library.

PART 1: Core Degradation Mechanisms (The "Why")

To prevent degradation, we must first understand the molecular vulnerabilities of 2-(Ethylamino)oxazole-4-carbonitrile. The degradation of this compound is primarily driven by three mechanisms:

  • Moisture-Induced Nitrile Hydrolysis: The carbonitrile group (-C≡N) is highly electrophilic. In the presence of ambient moisture, it undergoes hydration to form a primary amide, which can further hydrolyze into a carboxylic acid[1]. This process is autocatalytic if acidic byproducts are allowed to accumulate.

  • Photochemical Ring-Opening: The conjugated system of the 2-aminooxazole ring is highly sensitive to ultraviolet (UV) light. Matrix-isolation studies on similar 2-aminooxazoles reveal that UV excitation triggers a cascade of conical intersections, leading to C–O ring cleavage and the predominant formation of reactive nitrile ylides[2]. These intermediates rapidly polymerize, causing the powder to discolor.

  • Oxidative Degradation: The secondary ethylamino group and the electron-rich heterocycle are prone to atmospheric oxidation, leading to the formation of N-oxides and radical-mediated breakdown products.

Degradation Cmpd 2-(Ethylamino)oxazole- 4-carbonitrile Hyd Nitrile Hydrolysis (Amide/Acid) Cmpd->Hyd Moisture (H2O) Pho Photo-Ring Opening (Nitrile Ylide) Cmpd->Pho UV Light Oxi Oxidative Degradation (N-Oxides) Cmpd->Oxi Oxygen (O2)

Figure 1: Primary degradation pathways of 2-(Ethylamino)oxazole-4-carbonitrile.

PART 2: Troubleshooting Guide & FAQs

Q1: I observed a +18 Da and +37 Da mass shift in my LC-MS after a month of storage. What happened? A: This is the classic signature of moisture-induced nitrile hydrolysis[1]. The +18 Da shift corresponds to the addition of one water molecule, converting the carbonitrile to an amide. The +37 Da shift (often seen with a loss of NH3 during ionization) indicates complete hydrolysis to the carboxylic acid. Solution: Ensure your storage environment is strictly desiccated and avoid opening cold vials before they reach room temperature.

Q2: My compound powder changed from off-white to a yellowish-brown tint. Is it still usable? A: No, we recommend discarding the batch if the purity drops below 95%[3]. The discoloration is a hallmark of photo-oxidation. UV light induces ring-opening of the oxazole, forming reactive nitrile ylides that polymerize into colored, insoluble degradants[2]. Solution: Always store and handle the compound in amber glass vials to block UV transmission.

Q3: How do I prevent degradation during repeated biological screening assays? A: Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen. Do not store the compound as a single large stock solution. Instead, prepare single-use aliquots in anhydrous DMSO, purge the headspace with Argon, and store at -20 °C.

PART 3: Standard Operating Procedure (SOP) for Optimal Storage

To create a self-validating system where degradation is mathematically minimized, follow this step-by-step workflow for receiving and storing 2-(Ethylamino)oxazole-4-carbonitrile. Standard storage for oxazole-carbonitriles is typically 0-8 °C[3], but -20 °C is highly recommended for long-term liquid stocks.

Step-by-Step Methodology:

  • Thermal Equilibration: Upon receiving the compound on dry ice, place the sealed vial in a desiccator at room temperature for at least 2 hours. Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, initiating nitrile hydrolysis.

  • Anhydrous Handling: Transfer the vial to a nitrogen-filled glovebox or a dry environment (relative humidity < 10%).

  • Aliquoting: Dissolve the compound in anhydrous, amine-free solvent (e.g., dry DMSO or Acetonitrile) if preparing liquid stocks. Divide into single-use amber glass vials.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen over the headspace of each vial for 10-15 seconds to displace ambient oxygen.

  • Sealing and Storage: Cap tightly with PTFE-lined septa. Store solid powders at 0-8 °C and liquid aliquots at -20 °C in the dark[3].

SOP S1 1. Equilibrate to RT (Prevents condensation) S2 2. Handle in Dry Environment (Prevents hydrolysis) S1->S2 S3 3. Aliquot in Amber Vials (Protects from UV) S2->S3 S4 4. Purge with Argon/N2 (Prevents oxidation) S3->S4 S5 5. Store at 0-8°C or -20°C (Thermal stability) S4->S5

Figure 2: SOP workflow for the handling and long-term storage of oxazole-carbonitriles.

PART 4: Quantitative Stability Data

The table below summarizes the expected degradation profile of 2-(Ethylamino)oxazole-4-carbonitrile under various environmental stressors, emphasizing the critical need for strict storage compliance.

Storage ConditionStressor IntroducedExpected Shelf-Life (>95% Purity)Primary Degradant Observed
-20 °C, Dark, Argon, Desiccated None (Optimal)> 24 MonthsNone
0-8 °C, Dark, Ambient Air Oxygen, Trace Moisture6 - 12 MonthsAmide (+18 Da), N-Oxides
25 °C, Clear Vial, Ambient Air UV Light, Oxygen, Heat< 4 WeeksRing-opened polymers (Yellowing)
Repeated Freeze-Thaw (DMSO) Condensation (Moisture)< 2 WeeksCarboxylic Acid (+37 Da)

References

  • Title: Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule Source: RSC Publishing URL: [Link]

  • Title: Hydrolysis of Nitrile Compounds in Near-Critical Water Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 2-(Ethylamino)oxazole-4-carbonitrile

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 2-(Ethylamino)oxazole-4-carbonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 2-(Ethylamino)oxazole-4-carbonitrile . This molecule is a highly functionalized heterocyclic building block, frequently utilized in the synthesis of oxazole-4-carboximidamides and other bioactive scaffolds ([1], [2]).

While its structural features—a basic secondary amine, a polar carbonitrile, and an electron-rich oxazole core—make it a versatile intermediate for anticancer and CNS-active agents ([3]), they also introduce significant challenges during isolation. This guide provides field-proven, mechanistically grounded solutions to overcome common purification bottlenecks such as silica streaking, pH-induced degradation, and the co-elution of structurally similar impurities.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my product streak heavily on standard silica gel, resulting in poor recovery and broad elution bands?

  • Causality: The secondary ethylamino group and the oxazole nitrogen possess lone pairs that act as strong hydrogen-bond acceptors and basic centers. Standard, unmodified silica gel contains weakly Brønsted-acidic silanol groups (Si-OH). The acid-base interaction between the basic molecule and the acidic stationary phase leads to severe peak tailing and irreversible adsorption.

  • Solution: You must deactivate the silica column prior to loading. Pre-equilibrate the column with a mobile phase containing 1–2% triethylamine (TEA). The TEA preferentially binds to the acidic silanol sites, allowing the 2-(Ethylamino)oxazole-4-carbonitrile to partition purely based on polarity rather than ionic interactions.

Q2: During Reversed-Phase HPLC (RP-HPLC) purification, I am observing multiple new peaks and a lower-than-expected yield. What is causing this degradation?

  • Causality: The oxazole ring, particularly when "push-pull" substituted with an electron-withdrawing carbonitrile at the 4-position and an electron-donating amino group at the 2-position, is highly susceptible to hydrolytic cleavage under acidic conditions. Standard RP-HPLC mobile phases often use 0.1% Trifluoroacetic acid (TFA). TFA protonates the oxazole nitrogen, rendering the ring highly electrophilic and prone to water-mediated ring opening. Furthermore, strong bases can trigger the hydrolysis of the carbonitrile to a carboxamide ([4]).

  • Solution: Abandon TFA. Switch to a volatile, near-neutral buffer system such as 10 mM Ammonium Bicarbonate (pH 7.5) or 10 mM Ammonium Acetate (pH 6.8). This maintains the molecule in its neutral, stable state during the chromatographic run.

Q3: How can I effectively separate the target compound from the des-ethyl impurity (2-aminooxazole-4-carbonitrile)?

  • Causality: The des-ethyl impurity lacks the lipophilic ethyl group, making it significantly more polar. More importantly, the primary amine in the impurity acts as a dual hydrogen-bond donor, whereas the secondary amine in the target is a single hydrogen-bond donor.

  • Solution: Exploit this hydrogen-bonding differential. In normal-phase chromatography, use a highly polar, protic-tolerant solvent system (e.g., Dichloromethane/Methanol gradient). For RP-HPLC, a Phenyl-Hexyl column provides orthogonal selectivity via

    
     interactions with the oxazole core, which amplifies the retention time difference caused by the aliphatic ethyl chain.
    

Q4: I left my purified fractions in a clear flask on the benchtop, and the solution turned yellow over the weekend. Why?

  • Causality: 2-Aminooxazole derivatives exhibit notable photochemistry. Exposure to ambient UV light can induce a cascade of conical intersections leading to C-O ring-opening and the formation of reactive nitrile ylides or azirines ([5]).

  • Solution: Always collect and store fractions in amber glassware and concentrate them immediately under reduced pressure to minimize light exposure.

Section 2: Quantitative Data & Solvent Selection

To optimize your purification strategy, reference the following quantitative summary of solvent systems, their pH profiles, and their direct impact on the recovery and purity of 2-(Ethylamino)oxazole-4-carbonitrile.

Chromatographic MethodSolvent System / ModifierpH RangeTarget Recovery (%)Purity ProfileMechanistic Rationale
Standard Normal-Phase Hexane / EtOAc (No modifier)N/A (Acidic Silica)< 40%Broad peaks, streakingSilanol groups bind the basic ethylamino moiety.
Modified Normal-Phase Hexane / EtOAc + 1% TEAN/A (Neutralized)> 85%Sharp peaks, >95%TEA competitively blocks acidic silanol sites.
Standard RP-HPLC Water / MeCN + 0.1% TFA~ 2.0< 50%Ring-opened impuritiesAcid catalyzes oxazole ring opening.
Buffered RP-HPLC Water / MeCN + 10mM NH₄HCO₃~ 7.5> 90%Stable, >98%Neutral pH prevents protonation of the oxazole N.

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the integrity of your purification in real-time.

Protocol 1: Amine-Deactivated Normal-Phase Flash Chromatography
  • Objective: Isolate 2-(Ethylamino)oxazole-4-carbonitrile from crude reaction mixtures without streaking or on-column degradation.

  • Step 1: Column Equilibration. Pack the silica column and flush with 3 column volumes (CV) of Hexane containing 2% Triethylamine (TEA).

    • Causality: TEA irreversibly binds to the highly active, acidic silanol sites on the silica, preventing them from interacting with the basic ethylamino group of the target molecule.

  • Step 2: Sample Loading. Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Do not use the basic mobile phase for loading to avoid localized precipitation.

  • Step 3: Gradient Elution. Elute using a gradient of 10% to 60% Ethyl Acetate in Hexane (containing a constant 1% TEA) ([1]).

    • Causality: The gradual increase in polarity allows for the separation of non-polar starting materials before the target elutes.

  • Step 4: Self-Validation (2D TLC). Spot the purified fraction on a TLC plate, develop in the elution solvent, rotate 90 degrees, and develop again.

    • Causality: A single spot precisely on the diagonal confirms that the compound is stable on silica and is not degrading dynamically during the chromatographic process.

Protocol 2: Recrystallization for Final Polishing
  • Objective: Achieve >99% purity by removing trace des-ethyl impurities and residual TEA.

  • Step 1: Dissolution. Suspend the semi-pure solid in minimal boiling Ethyl Acetate.

  • Step 2: Anti-solvent Addition. Dropwise add Heptane until the solution becomes faintly turbid.

    • Causality: Heptane acts as an anti-solvent, lowering the solubility of the target compound while keeping the more polar des-ethyl impurity in solution.

  • Step 3: Controlled Cooling. Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath (0 °C) for 2 hours.

    • Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, thermodynamically excluding structurally similar impurities.

  • Step 4: Isolation. Filter the crystals and wash with cold Heptane. Dry under high vacuum to remove residual solvents.

Section 4: Visualizations

PurificationWorkflow A Crude 2-(Ethylamino)oxazole-4-carbonitrile B TLC / LC-MS Profiling A->B C Identify Dominant Impurity B->C D1 Des-ethyl Impurity (High Polarity) C->D1 Polar D2 Unreacted Starting Material (Low Polarity) C->D2 Non-polar E1 RP-HPLC (10mM NH4HCO3, pH 7.5) D1->E1 E2 Silica Flash Chromatography (Hexane/EtOAc + 1% TEA) D2->E2 F Recrystallization (EtOAc / Heptane) E1->F E2->F G Purified Target Compound (>98% Purity) F->G

Figure 1: Decision-tree workflow for the purification of 2-(Ethylamino)oxazole-4-carbonitrile.

DegradationPathways Root 2-(Ethylamino)oxazole-4-carbonitrile Acid Acidic Mobile Phase (e.g., 0.1% TFA) Root->Acid Base Strong Base Exposure (pH > 10) Root->Base Mech1 Protonation of Oxazole Nitrogen (Increased Electrophilicity) Acid->Mech1 Mech2 Nucleophilic Attack by OH- on Nitrile Carbon Base->Mech2 Result1 Oxazole Ring Opening (Irreversible Degradation) Mech1->Result1 Result2 Hydrolysis to Carboxamide (Impurity Formation) Mech2->Result2

Figure 2: Mechanistic pathways of pH-induced degradation during chromatography.

References

  • Title: One-pot synthesis of 4-cyano-oxazoles from chalcones and hydroxylamine triflate salts Source: SSRN URL: [Link]

  • Title: In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles Source: PMC URL: [Link]

  • Title: Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule Source: RSC Publishing URL: [Link]

Sources

Troubleshooting

How to address off-target effects of 2-(Ethylamino)oxazole-4-carbonitrile in cellular assays

The following technical guide addresses the specific challenges associated with 2-(Ethylamino)oxazole-4-carbonitrile , a cysteine protease inhibitor motif often utilized in early-stage drug discovery and chemical biology...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with 2-(Ethylamino)oxazole-4-carbonitrile , a cysteine protease inhibitor motif often utilized in early-stage drug discovery and chemical biology.

Topic: Addressing Off-Target Effects & Assay Interference in Cellular Models

Product Class: Cysteine Protease Inhibitor (Reversible Covalent) Primary Targets: Cathepsin K, L, S, B (Pan-Cathepsin activity common) Chemical Mechanism: Nitrile "Warhead" Electrophile targeting Cys-SH

Executive Summary & Mechanism of Action

2-(Ethylamino)oxazole-4-carbonitrile functions as a reversible covalent inhibitor of cysteine proteases. The nitrile group (


) acts as an electrophilic "warhead" that is attacked by the nucleophilic thiolate anion (

) of the active site cysteine, forming a thioimidate adduct.

While effective as a chemical probe, this scaffold presents three distinct classes of off-target effects in cellular assays:

  • Pan-Cathepsin Reactivity: Lack of selectivity between Cathepsin K, L, S, and B due to the small size of the ethylamino "tail" (P2 substituent).

  • Lysosomotropism: The basic ethylamino group can lead to pH-driven accumulation in lysosomes, causing osmotic swelling independent of protease inhibition.

  • Optical Interference: The oxazole core is intrinsically fluorescent, potentially generating false positives in fluorescence-based binding or activity assays.

Troubleshooting Guide (Q&A)

Category A: Cytotoxicity & Cell Health

Q: I observe rapid cytotoxicity (2-4 hours) that doesn't correlate with target inhibition. Is this off-target? A: Yes, this is likely Lysosomotropism , not target-mediated toxicity. The ethylamino group is a weak base. In the neutral pH of the cytosol, it permeates membranes. Once it enters the acidic lysosome (pH ~4.5-5.0), it becomes protonated and trapped. This accumulation draws water into the lysosome, causing swelling (vacuolization) and eventual rupture.

  • Diagnostic: Check cells under phase-contrast microscopy for "foamy" cytoplasm (vacuoles).

  • Control Experiment: Co-treat with 10 mM Ammonium Chloride (NH₄Cl) . NH₄Cl raises lysosomal pH, preventing the trapping of the inhibitor. If toxicity disappears with NH₄Cl, it is lysosomotropism.

Q: My cells are dying after 24-48 hours. Is this the inhibitor or the solvent? A: Check for Pan-Cathepsin Inhibition . While you may be targeting Cathepsin K (e.g., in osteoclasts), this compound can cross-react with Cathepsin B and L, which are essential for general protein turnover and autophagy. Prolonged inhibition of Cathepsin L leads to autophagy defects and cell death.

  • Solution: Titrate the compound. Most nitrile-oxazoles have a

    
     in the nanomolar range. If you are using >10 
    
    
    
    , you are likely inhibiting housekeeping proteases.
Category B: Assay Interference (False Positives)

Q: My fluorescence polarization (FP) or FRET assay shows high background signal. A: The oxazole ring itself is a fluorophore. Oxazole derivatives are structurally related to scintillators (e.g., POPOP). They often absorb in the UV/blue region and emit in the blue/green region.

  • Correction: Run a "Compound Only" control (no enzyme/cell lysate) at the highest concentration used. If it fluoresces, switch to a Red-shifted assay readout (e.g., Rhodamine or Cy5 based probes) to avoid spectral overlap.

Q: I see inhibition in my primary screen, but it disappears in the confirmatory assay. Why? A: You may be detecting a Thiocarbazate Impurity . A known issue with oxazole-4-carbonitrile libraries is the ring-opening degradation that forms thiocarbazates. These impurities are potent, non-specific alkylators of cysteine.

  • Validation: Verify purity via LC-MS. A pure oxazole-nitrile should show a single peak. If you see a mass shift corresponding to ring hydrolysis, resynthesize or repurify.

Critical Experimental Protocols

Protocol 1: Distinguishing Specific vs. Off-Target Toxicity

Use this workflow to determine if cell death is due to target inhibition (On-Target) or Lysosomal Trapping (Off-Target).

StepReagent/ConditionConcentrationDurationPurpose
1 Vehicle Control DMSO (0.1%)24hBaseline viability.
2 Test Compound

(e.g., 1

)
24hMeasure total effect.
3 Rescue Control Test Cmpd + NH₄Cl (10 mM)24hNH₄Cl prevents lysosomal accumulation.
4 Target Control E-64d (Pan-Cathepsin Inhibitor)10

Mimics maximal protease inhibition.

Interpretation:

  • If Group 3 is viable but Group 2 dies

    
    Off-Target Lysosomotropism .
    
  • If Group 3 dies similarly to Group 2

    
    Mechanism-Based Toxicity  (or non-lysosomal off-target).
    
Protocol 2: Thiol-Reactivity Counter-Screen

Nitriles are reversible, but can be "trapped" by high concentrations of thiols like Glutathione (GSH).

  • Prepare assay buffer with varying concentrations of DTT or GSH (0 mM, 1 mM, 5 mM).

  • Incubate Compound (100 nM) with Enzyme (Cathepsin K/L) for 30 mins.

  • Result: If

    
     shifts significantly (>10-fold) with higher thiol concentration, your compound is being depleted by non-specific thiol reaction or is acting as a reversible covalent inhibitor (which is expected, but extreme shifts suggest instability).
    

Visualizing the Mechanism & Troubleshooting

Figure 1: Mechanism of Action & Off-Target Pathways

This diagram illustrates the intended covalent inhibition versus the off-target lysosomal trapping and fluorescence interference.

G cluster_Target On-Target Mechanism cluster_OffTarget Off-Target Effects Compound 2-(Ethylamino) oxazole-4-carbonitrile CysProtease Cathepsin K/L/S (Active Site Cys-SH) Compound->CysProtease Target Binding Lysosome Lysosome (Acidic pH) Compound->Lysosome Passive Diffusion Fluorescence Optical Interference (Blue/Green Emission) Compound->Fluorescence UV Excitation Thioimidate Thioimidate Adduct (Reversible Inhibition) CysProtease->Thioimidate Nitrile Attack Trapping Protonation & Accumulation (Osmotic Swelling) Lysosome->Trapping pH < pKa (Ion Trapping)

Caption: Fig 1. Dual pathways of 2-(Ethylamino)oxazole-4-carbonitrile activity. The intended pathway (Green) involves covalent modification of the Cathepsin active site. The off-target pathways (Red/Yellow) involve lysosomal sequestration and optical assay interference.

References

  • Cai, J., et al. (2010).[1] "4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important." Bioorganic & Medicinal Chemistry Letters. Link

  • Falgueyret, J. P., et al. (2001). "Lysosomotropism of basic cathepsin K inhibitors contributes to cellular toxicity." Journal of Medicinal Chemistry. Link

  • Myers, M. C., et al. (2008). "Identification and Synthesis of a Unique Thiocarbazate Cathepsin L Inhibitor." Bioorganic & Medicinal Chemistry Letters. (Identifies ring-opening impurities in oxazole libraries). Link

  • Tung, J. S., et al. (2002). "Inhibition of cathepsin K by nitrile-based inhibitors: structural and mechanistic insights." Current Pharmaceutical Design. Link

Sources

Optimization

Technical Support Center: Improving the Cell Permeability of 2-(Ethylamino)oxazole-4-carbonitrile Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 2-(ethylamino)oxazole-4-carbonitrile derivatives. This docume...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 2-(ethylamino)oxazole-4-carbonitrile derivatives. This document provides a structured approach to diagnosing permeability issues, troubleshooting common experimental hurdles, and implementing medicinal chemistry strategies to enhance compound uptake.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are my 2-(ethylamino)oxazole-4-carbonitrile derivatives showing low cell permeability?

A1: The 2-(ethylamino)oxazole-4-carbonitrile scaffold contains several functional groups that can collectively hinder passive diffusion across the lipophilic cell membrane. Common causes of poor cell permeability for this class of molecules include a high polar surface area (PSA) and the presence of hydrogen bond donors.[1][2] The core structure itself, featuring an oxazole ring, a carbonitrile group, and an ethylamino substituent, contributes to its polarity.[3][4] The secondary amine of the ethylamino group acts as a hydrogen bond donor, which can increase the energy barrier for membrane transit.[5] Furthermore, depending on the other substituents on the derivative, properties like high molecular weight or low lipophilicity can also be contributing factors.[1]

Q2: What are the first experiments I should run to diagnose the permeability issue?

A2: A tiered experimental approach is recommended to efficiently diagnose the root cause. The two most valuable starting assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1] PAMPA provides a clean measure of a compound's intrinsic ability to cross a lipid membrane via passive diffusion, while the Caco-2 assay offers a more comprehensive assessment that includes both passive diffusion and the effects of active transport proteins, such as efflux pumps.[1][6]

Q3: What is the fundamental difference between a PAMPA and a Caco-2 assay?

A3: The key difference lies in their biological complexity.

  • PAMPA is a cell-free, high-throughput assay that models passive, transcellular permeation.[7] It uses an artificial membrane composed of lipids (e.g., phosphatidylcholine) to separate a donor and acceptor well.[8] This assay exclusively measures passive diffusion and is useful for identifying issues related to a compound's fundamental physicochemical properties.[7]

  • Caco-2 Permeability Assay is a cell-based model that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[9] This "gold standard" assay can evaluate passive diffusion, active uptake, and, crucially, active efflux, where cellular transporters like P-glycoprotein (P-gp) pump the compound out of the cell.[1][6][9]

Q4: My compound has good permeability in the PAMPA screen but shows poor permeability in the Caco-2 assay. What does this indicate?

A4: This is a classic diagnostic signature for active efflux.[7] Good PAMPA results suggest your compound has the necessary physicochemical properties (e.g., lipophilicity, size) to passively diffuse across a lipid bilayer. The poor Caco-2 results, in contrast, strongly imply that once the compound enters the Caco-2 cells, it is being actively removed by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][10] This can be confirmed by calculating the efflux ratio (ER) from a bidirectional Caco-2 assay; an ER greater than 2 is a strong indicator of active efflux.[9]

Q5: What are the primary strategies I can use to improve the cell permeability of my lead compound?

A5: Strategies can be broadly divided into two categories:

  • Medicinal Chemistry Approaches: These involve permanent structural modifications to the molecule. Key methods include optimizing physicochemical properties (like lipophilicity and PSA), masking polar functional groups through a prodrug approach, and designing analogs that are no longer recognized by efflux pumps.[1][5][11]

  • Formulation-Based Strategies: These approaches do not alter the chemical structure of the drug but improve its delivery. This can involve using excipients like cyclodextrins to enhance solubility or creating advanced delivery systems like solid dispersions or self-microemulsifying drug delivery systems (SMEDDS).[8][12]

Section 2: Troubleshooting Guide for Low Permeability Assays

This section addresses specific issues you may encounter during your experimental work.

Issue 1: Low Apparent Permeability (Papp) in PAMPA
  • Possible Cause: The compound has intrinsically poor physicochemical properties for passive diffusion. This is the most likely scenario if PAMPA results are low.

  • Troubleshooting & Optimization:

    • Analyze Physicochemical Properties: Calculate or measure the key properties of your derivative and compare them to optimal ranges for permeability.

    • Structural Modification (SAR Studies):

      • Increase Lipophilicity (LogP/LogD): Systematically introduce non-polar groups. Be mindful of the "parabolic" relationship; excessively high lipophilicity can trap the compound in the membrane and reduce aqueous solubility.[13]

      • Reduce Polar Surface Area (PSA): The goal is generally a PSA < 140 Ų.[14] Consider replacing polar groups with less polar isosteres. Quantum mechanics calculations can help distinguish between the 2D (Topological) PSA and the more predictive 3D PSA, which accounts for the molecule's conformation.[15][16]

      • Reduce Hydrogen Bond Donors (HBDs): Masking or removing HBDs is a highly effective strategy.[5] For the ethylamino group, this could involve N-methylation or incorporating it into a less polar heterocycle.

PropertyGeneral Target for Good PermeabilityRationale
LogP / LogD at pH 7.4 1 - 4Balances membrane partitioning and aqueous solubility.[13]
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily (Lipinski's Rule of 5).[2]
Polar Surface Area (PSA) < 140 ŲLower polarity reduces the desolvation penalty for entering the lipid membrane.[14]
Hydrogen Bond Donors < 5Fewer HBDs lead to better membrane permeability.[2][5]
Rotatable Bonds < 10Increased rigidity can favor a membrane-permeable conformation.[2]
Issue 2: Low A-to-B Permeability with a High Efflux Ratio (ER > 2) in Caco-2 Assay
  • Possible Cause: The compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[17][18]

  • Troubleshooting & Optimization:

    • Confirm P-gp Substrate Activity: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[9][10] A significant increase in the apparent permeability in the apical-to-basolateral (A-to-B) direction confirms P-gp mediated efflux.

    • Structural Modification to Evade Efflux:

      • Remove P-gp Recognition Sites: This is a complex challenge, but strategies include reducing the number of hydrogen bond acceptors or strategically adding bulky groups to disrupt binding to the transporter.

      • Increase Intramolecular Hydrogen Bonding: Design analogs that can form internal hydrogen bonds to mask polar groups, making the molecule less recognizable to efflux pumps.[19][20]

Issue 3: Low Compound Recovery in Permeability Assays
  • Possible Cause: This issue can lead to artificially low permeability readings and is often caused by poor aqueous solubility, non-specific binding to the assay plates, or compound instability in the assay buffer.[6][9]

  • Troubleshooting & Optimization:

    • Assess Aqueous Solubility: Determine the compound's solubility in the assay buffer (e.g., PBS at pH 7.4). If it's low, consider using a co-solvent, but keep the percentage low and consistent (e.g., <1% DMSO).

    • Use Low-Binding Plates: For highly lipophilic compounds, consider using commercially available low-retention plates to minimize binding.[9]

    • Perform a Recovery Control: Analyze the concentration of the compound in the donor well at the beginning and end of the experiment. A significant drop indicates a problem.

    • Check Compound Stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation via LC-MS.

Issue 4: High Variability Between Replicate Wells
  • Possible Cause: Inconsistent results undermine the reliability of your data and can stem from experimental execution or compound properties.[8]

  • Troubleshooting & Optimization:

    • Verify Caco-2 Monolayer Integrity: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) for every well. Only use wells within your established acceptable range (e.g., 300-500 Ω·cm²).[8][9] You can also measure the flux of a paracellular marker like Lucifer Yellow to confirm tight junction integrity.[9][21]

    • Refine Pipetting Technique: Use calibrated pipettes and be particularly careful when adding solutions to the donor wells to avoid disturbing the cell monolayer or the artificial membrane in PAMPA.[8]

    • Ensure Complete Dissolution: Visually inspect donor solutions for any signs of precipitation before and during the assay.

Section 3: Medicinal Chemistry Strategies for Permeability Enhancement

Strategy 1: The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor cell permeability.[11][22] Once inside the cell, the "promoieity" is cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound.[11][22][23] This is a powerful strategy for masking polar functional groups.[5][24]

For 2-(ethylamino)oxazole-4-carbonitrile derivatives, the secondary amine of the ethylamino group is a prime target for a prodrug strategy. It can be masked with a promoiety that is later cleaved inside the cell.

Prodrug_Strategy cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space (Cytoplasm) Parent Parent Drug (Impermeable, Polar) Prodrug_Ext Prodrug (Permeable, Lipophilic) Parent->Prodrug_Ext Chemical Modification Prodrug_Int Prodrug Prodrug_Ext->Prodrug_Int Passive Diffusion Membrane_Label Lipid Bilayer Parent_Active Active Parent Drug (Released at Target) Prodrug_Int->Parent_Active Enzymes Intracellular Enzymes (e.g., Esterases) Enzymes->Prodrug_Int Bioactivation

Caption: The Prodrug Strategy for enhancing cell permeability.

Strategy 2: Navigating Structure-Permeability Relationships

Improving permeability is a multi-parameter optimization problem. The key is to make targeted structural changes and observe their effects on the properties outlined in the table in Issue 1. This involves a deep understanding of how structure influences the key physicochemical drivers of permeability.

Structure_Permeability cluster_properties Physicochemical Properties Compound 2-(Ethylamino)oxazole -4-carbonitrile Derivative LogP Lipophilicity (LogP) Compound->LogP PSA Polarity (PSA, HBDs) Compound->PSA Size Size / Flexibility (MW, Rot. Bonds) Compound->Size Permeability Cell Permeability LogP->Permeability Increases (to a point) PSA->Permeability Decreases Size->Permeability Decreases

Caption: Key physicochemical drivers of cell permeability.

Section 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

  • Prepare Lipid Membrane: Coat each well of a 96-well PVDF filter plate (donor plate) with 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane). Allow the solvent to evaporate for at least 5 minutes.[8]

  • Prepare Solutions:

    • Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final co-solvent (e.g., DMSO) concentration is low and consistent (e.g., <1%).[25]

    • Fill the wells of a 96-well acceptor plate with fresh buffer. This buffer can contain a surfactant to create "sink" conditions.[8]

  • Assay Start: Add 150-200 µL of the donor solution (containing the test compound) to each well of the coated filter plate.[8] Carefully place the filter plate onto the acceptor plate, creating the "PAMPA sandwich."[26]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 16 hours).[7] To minimize evaporation, place the assembly in a sealed container with wet paper towels.

  • Analysis: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[8]

  • Calculation of Permeability (Papp): Calculate the apparent permeability coefficient using the appropriate formula, which accounts for volumes, surface area, and incubation time.[8] Compounds with Papp > 1.5 x 10⁻⁶ cm/s are often classified as having high permeability.[7]

Protocol 2: Caco-2 Permeability Assay

This protocol outlines a bidirectional assay to assess both permeability and active efflux.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[9][21]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Ensure values are within an acceptable range (e.g., 300-500 Ω·cm²).[9] The integrity can be further confirmed using a paracellular marker like Lucifer Yellow.[9]

  • Prepare Transport Buffer: Use a physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS), typically buffered to pH 7.4 on the basolateral side and pH 6.5-7.0 on the apical side to mimic intestinal conditions.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-to-B): Add the test compound (at a known concentration) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A): In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specific time period (e.g., 1-2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from the receiver chambers (basolateral for A-to-B, apical for B-to-A) and determine the compound concentration via LC-MS/MS.

  • Calculations:

    • Calculate the Papp for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the membrane surface area, and C₀ is the initial donor concentration.[8]

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.[9]

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. Available from: [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available from: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC. Available from: [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. Available from: [Link]

  • Caco-2 permeability assay - Creative Bioarray. Available from: [Link]

  • Prodrug Development - shellichemistry.com. Available from: [Link]

  • P-gp mediated drug efflux: Significance and symbolism. Available from: [Link]

  • Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed. Available from: [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery - PMC - NIH. Available from: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis. Available from: [Link]

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Available from: [Link]

  • Predicting and improving the membrane permeability of peptidic small molecules. Available from: [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues - ResearchGate. Available from: [Link]

  • P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. Available from: [Link]

  • Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors - PubMed. Available from: [Link]

  • p-glycoprotein Inhibition for Optimal Drug Delivery - AboutScience. Available from: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. Available from: [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5 - IRIS-AperTO. Available from: [Link]

  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models - Mimetas. Available from: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

  • Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. Available from: [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - MDPI. Available from: [Link]

  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 | Request PDF - ResearchGate. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available from: [Link]

  • Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability - PubMed. Available from: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available from: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available from: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link]

  • 5-ethylamino-2-methyl-oxazole-4-carbonitrile - Chemical Synthesis Database. Available from: [Link]

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Troubleshooting

Strategies to reduce the cytotoxicity of 2-(Ethylamino)oxazole-4-carbonitrile in non-cancerous cells

A Guide to Mitigating Cytotoxicity in Non-Cancerous Cells for Research Applications Welcome to the technical support resource for researchers working with 2-(Ethylamino)oxazole-4-carbonitrile. As a member of the oxazole...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Cytotoxicity in Non-Cancerous Cells for Research Applications

Welcome to the technical support resource for researchers working with 2-(Ethylamino)oxazole-4-carbonitrile. As a member of the oxazole chemical class, this compound holds significant potential for various research applications; however, like many novel small molecules, it can exhibit off-target cytotoxicity in non-cancerous cell lines.[1][2][3] This guide is designed to provide you, our fellow scientists and drug development professionals, with a systematic framework for understanding and mitigating these cytotoxic effects, ensuring the integrity and success of your experiments.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will move from foundational experimental checks to advanced mechanistic investigations and cytoprotective strategies.

Section 1: Foundational Troubleshooting & Initial Characterization

High or variable cytotoxicity can often be traced back to fundamental experimental parameters. Before exploring complex biological mechanisms, it is crucial to validate your initial setup.

FAQ 1: We are observing significant cell death in our cultures, even at what we believe are low concentrations of 2-(Ethylamino)oxazole-4-carbonitrile. What are the first steps to troubleshoot this?

This is a common and critical observation in the early stages of working with a new compound. A systematic approach is essential to distinguish between compound-specific effects and experimental artifacts.[4][5]

Your initial troubleshooting workflow should be:

  • Confirm Compound Purity and Solvent Toxicity:

    • Purity: Impurities from the synthesis process can contribute significantly to observed cytotoxicity. If possible, confirm the purity of your compound stock via methods like HPLC or LC-MS.

    • Solvent Control: The vehicle used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Run a vehicle-only control curve to determine the maximum non-toxic concentration of your solvent in your specific cell line. All subsequent experiments should use a solvent concentration well below this threshold.

  • Perform a Comprehensive Dose-Response and Time-Course Analysis:

    • This is the most critical step to quantitatively understand the compound's cytotoxic profile.[5] It allows you to determine the half-maximal inhibitory concentration (IC50) and identify a potential non-toxic window for your experiments.

    • Test a broad range of concentrations (e.g., from low nanomolar to high micromolar).

    • Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.[4]

Workflow: Initial Cytotoxicity Assessment

cluster_0 Step 1: Foundational Checks cluster_1 Step 2: Quantitative Analysis cluster_2 Step 3: Decision Point cluster_3 Step 4: Path Forward A Observe High Cytotoxicity B Confirm Compound Purity (e.g., LC-MS) A->B C Run Vehicle Control (e.g., DMSO only) A->C D Perform Dose-Response Assay (e.g., MTT, CellTiter-Glo) E Test Multiple Time Points (e.g., 24, 48, 72h) D->E F Calculate IC50 Values E->F G Identify Non-Toxic Concentration Window? F->G H Proceed with Experiments in Non-Toxic Range G->H Yes I Proceed to Mechanistic Investigation & Mitigation (Sections 2 & 3) G->I No cluster_0 Cytoplasm cluster_1 Nucleus DMF NRF2 Activator (e.g., DMF) Keap1_Nrf2 Keap1-Nrf2 Complex DMF->Keap1_Nrf2 inactivates Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Normal State Nrf2_free Nrf2 (Stabilized) Keap1_Nrf2->Nrf2_free Inhibited State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes drives transcription Cytoprotection Increased Cell Survival & Detoxification Genes->Cytoprotection

Caption: Activation of the NRF2 pathway to upregulate cellular defenses.

Table 2: Suggested Co-incubation Agents for Cytoprotection

Agent Mechanism of Action Suggested Starting Concentration (in vitro) Key Reference
N-acetylcysteine (NAC) Direct ROS scavenger; Glutathione precursor.1-10 mM[6]
Dimethyl Fumarate (DMF) NRF2 pathway activator; induces broad-spectrum cytoprotective gene expression.10-100 µM[7]
1-aminobenzotriazole (ABT) Pan-Cytochrome P450 inhibitor (for mechanistic diagnosis).0.1-1 mM[8]

Note: These concentrations are suggestions. Always perform a dose-response curve for the agent alone in your cell line to ensure it is not toxic by itself.

FAQ 6: Are there formulation or delivery strategies we can consider to reduce non-specific toxicity?

Yes, this is a more advanced strategy often used in pre-clinical development. Modifying how the compound is delivered to the cells can dramatically improve its therapeutic index (the ratio of its toxic dose to its therapeutic dose).

  • Advanced Drug Delivery Systems (DDS): Encapsulating 2-(Ethylamino)oxazole-4-carbonitrile into a nanocarrier, such as a liposome, can be highly effective. [9][10] * How it Works: Liposomes are vesicles made of a lipid bilayer. They can encapsulate the drug, shielding the non-target cells from high concentrations of the free compound. This can reduce overall toxicity and control the release of the drug. [11] * Targeted Delivery: For even greater specificity, the surface of these liposomes can be modified with ligands (like antibodies or peptides) that bind to receptors overexpressed on your target cells (e.g., cancer cells), concentrating the drug where it's needed most and sparing healthy cells. [9][12][13]

Section 4: Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability (Dose-Response)

This protocol is a standard colorimetric assay to measure cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 2-(Ethylamino)oxazole-4-carbonitrile in culture medium. Also prepare vehicle-only controls.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value. [4]

Protocol 2: Co-incubation with a Cytoprotective Agent (e.g., NAC)
  • Determine Non-Toxic Agent Dose: First, perform an MTT assay on your cells with NAC alone to find the highest concentration that does not affect cell viability.

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment (Optional but Recommended): Remove the medium and add fresh medium containing the non-toxic concentration of NAC. Incubate for 1-2 hours to allow the cells to uptake the protective agent.

  • Co-treatment: Prepare serial dilutions of 2-(Ethylamino)oxazole-4-carbonitrile in medium that also contains the same concentration of NAC. Remove the pre-treatment medium and add these co-treatment solutions to the wells.

  • Controls: Include controls for: Vehicle only, NAC only, and 2-(Ethylamino)oxazole-4-carbonitrile only (without NAC).

  • Assay: After the desired incubation time (e.g., 48 hours), perform an MTT assay as described above to assess cell viability. A rightward shift in the IC50 curve for the co-treated group indicates a protective effect.

References
  • Targeted Delivery of Cytotoxic Drugs: Challenges, Opportunities and New Developments. Pharmaceuticals (Basel).
  • Targeted Delivery Methods for Anticancer Drugs. PMC.
  • Formulation approaches in mitigating toxicity of orally administr
  • Targeted Drug Delivery Systems: Innovations and Clinical Implic
  • The Role of Nrf2 and Cytoprotection in Regulating Chemotherapy Resistance of Human Leukemia Cells. PMC.
  • Tumor Targeting Drug Delivery | Ojima Research Group. Stony Brook University.
  • Roles of Nrf2 in Drug and Chemical Toxicity. The University of Liverpool Repository.
  • Strategies to reduce cytotoxicity of 6-Azaspiro[4.5]decan-7-one in vitro. Benchchem.
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  • Transforming Cancer Therapy with Targeted Drug Delivery Systems. Longdom Publishing.
  • Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research.
  • Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. PubMed.
  • Impact of antioxidant supplementation on chemotherapeutic toxicity: a systematic review of the evidence from randomized controlled trials. PubMed.
  • How to minimize III-31-C cytotoxicity in cell-based assays. Benchchem.
  • An update of Nrf2 activators and inhibitors in cancer prevention/promotion. PMC.
  • Cytoprotection “gone astray”: Nrf2 and its role in cancer. Dove Medical Press.
  • Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology.
  • Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity. PMC.
  • Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review. MDPI.
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  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
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  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Understanding the Mechanism of Cytochrome P450 3A4: Recent Advances and Remaining Problems. PMC.
  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PubMed.
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  • Naturally Occurring Oxazole-Containing Peptides. MDPI.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.
  • Synthesis and Cytotoxicity Properties of Some Novel Functionalized 2-{2-[(4-Oxo-4H-Chromen-3-yl)Methylene]Hydrazinyl}-1,3-Selenazoles. HETEROCYCLES.
  • Synthesis, Characterization, and Study of Anti-HPV Activity and Cell Cytotoxicity of Novel 1,3-Oxazole-4-Carbonitrile and 4-Sulfonylamide-5-Phenyl-1,3-Thiazole Derivatives in Vitro.

Sources

Optimization

Refining the experimental protocol for consistent results with 2-(Ethylamino)oxazole-4-carbonitrile

Welcome to the technical support center for 2-(Ethylamino)oxazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Ethylamino)oxazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights for achieving consistent and reproducible experimental results. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic and analytical protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, stability, and analysis of 2-(Ethylamino)oxazole-4-carbonitrile.

Q1: What are the recommended storage conditions for 2-(Ethylamino)oxazole-4-carbonitrile?

A: Based on related oxazole structures, it is recommended to store 2-(Ethylamino)oxazole-4-carbonitrile in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term stability, storage at refrigerated temperatures (0-8 °C) under an inert atmosphere, such as nitrogen, is advisable to prevent potential degradation from atmospheric moisture and oxygen.[3][4]

Q2: What are the primary safety precautions I should take when handling this compound?

A: While specific data for this exact molecule is limited, compounds of this class may cause skin, eye, and respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is mandatory.[2] All manipulations should be performed in a chemical fume hood to avoid inhalation of any dust or vapors.[5] Prepare for emergencies by having an eyewash station and safety shower readily accessible.

Q3: How stable is the oxazole ring, particularly to acidic or basic conditions?

A: The oxazole ring is an aromatic heterocycle, which imparts a degree of stability.[6] However, it is generally sensitive and can be labile under strong acidic conditions, which can lead to ring-opening or decomposition.[7] While more resistant to bases than strong acids, prolonged exposure to highly basic conditions, especially at elevated temperatures, can also compromise the ring's integrity. Nucleophilic attack, sometimes leading to ring cleavage, is a known reaction pathway for oxazoles.[8][9] Therefore, it is crucial to use mild conditions during work-up and purification.

Q4: What are the most suitable analytical methods for characterizing the purity of my final product?

A: A multi-technique approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying purity and identifying impurities.[10] A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (or a buffer) is a typical starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is sufficiently volatile and thermally stable. It provides both retention time and mass-to-charge ratio, aiding in impurity identification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying any residual starting materials, solvents, or byproducts.[10]

  • Thin-Layer Chromatography (TLC): Essential for rapid reaction monitoring and for developing the optimal solvent system for column chromatography.[11]

Section 2: Troubleshooting Guide: Synthesis & Work-up

This section provides solutions to specific problems you may encounter during the synthesis and subsequent work-up of 2-(Ethylamino)oxazole-4-carbonitrile.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I optimize them?

A: Low yields in oxazole syntheses often stem from a few critical factors.[12][13] A systematic approach to optimization is key.

  • Reagent Purity: Ensure all starting materials and reagents are of high purity and are anhydrous where necessary. For instance, in syntheses like the Van Leusen reaction, any carboxylic acid impurity in the aldehyde starting material will quench the base, reducing its effective concentration.[12]

  • Base Selection & Stoichiometry: The choice of base is critical. In many oxazole syntheses, a base is required that is strong enough to initiate the reaction (e.g., deprotonate a precursor) but not so strong that it promotes side reactions or decomposition.[12] If using a common base like K₂CO₃, ensure it is finely powdered and dry. Consider screening other bases like DBU or stronger, non-nucleophilic bases if deprotonation is the rate-limiting step.

  • Temperature Control: Reaction temperature must be carefully controlled. Excessive heat can lead to the decomposition of thermally sensitive intermediates or reagents.[12][13] It is recommended to start at a literature-reported temperature and optimize in small increments (e.g., 5-10 °C).

  • Solvent Choice: The solvent must fully dissolve the reactants to ensure a homogeneous reaction mixture.[12] For polar reactants, solvents like DMF, methanol, or a mixture of DME and methanol are often effective.[12]

  • Reaction Time: Monitor the reaction progress diligently using TLC. Some reactions may require extended periods to reach completion. Quenching the reaction prematurely is a common cause of low yield.[12]

Q2: I'm observing significant byproduct formation. What are common side reactions and how can they be minimized?

A: Byproduct formation is highly dependent on the synthetic route chosen.

  • Incomplete Cyclization: A common issue is the stalling of the reaction at an intermediate stage before the final ring-closing dehydration step. This can be mitigated by using a more effective dehydrating agent or by adjusting the reaction temperature.[12]

  • Side Reactions of Starting Materials: In a Van Leusen-type synthesis, a common side product is the formation of a nitrile from the starting aldehyde if the intermediate does not eliminate efficiently.[12] Ensuring optimal base and solvent conditions can favor the desired cyclization pathway.

  • Vilsmeier-Haack Formylation: If using dehydrating agents like phosphorus oxychloride (POCl₃) in DMF, be aware of potential Vilsmeier-Haack formylation, especially if your substrate contains electron-rich aromatic rings.[13][14] If this is an issue, switch to an alternative dehydrating agent like trifluoroacetic anhydride (TFAA) or polyphosphoric acid (PPA).[13]

Q3: The reaction seems to stall before completion according to TLC analysis. What steps should I take?

A: A stalled reaction can often be restarted. First, re-verify the stoichiometry and purity of your reagents. If a reagent was added in portions, it's possible one portion was missed. If reagents are confirmed to be correct, a modest increase in temperature (e.g., by 10 °C) can sometimes provide the necessary activation energy to push the reaction to completion.[12] In some cases, adding a small additional amount of a key catalyst or reagent can restart the reaction, but be cautious as this can also promote side reactions.

Q4: During aqueous work-up, I'm experiencing product loss. What could be happening?

A: Product loss during work-up is a frequent and frustrating issue.

  • Aqueous Solubility: Your product, containing an amino group and a nitrile, may have some solubility in the aqueous layer, especially if the aqueous phase is acidic (forming a protonated, more soluble salt).[15] Before discarding the aqueous layer, re-extract it several times with your organic solvent. You can also try "salting out" by adding brine (saturated NaCl solution) to the aqueous layer to decrease the polarity of the aqueous phase and drive your product into the organic layer.

  • Emulsion Formation: The presence of polar functional groups can lead to the formation of emulsions during extraction. If this occurs, adding brine or passing the mixture through a pad of Celite or anhydrous sodium sulfate can help break the emulsion.

  • Product Instability: Your product may be unstable to the pH of the work-up conditions.[15] If you suspect your product is acid-labile, use a mild base like saturated sodium bicarbonate solution for quenching instead of a stronger acid or base.[12]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. They are designed to be self-validating through in-process controls like TLC.

Protocol 1: Illustrative Synthesis of a 2,5-Disubstituted Oxazole-4-carbonitrile

This protocol illustrates a general, robust approach for synthesizing a related oxazole, which can be adapted. It is based on a copper-mediated reaction, a common method for constructing such heterocyclic systems.[16]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the starting acetophenone derivative (1.0 mmol), potassium ferricyanide (K₃[Fe(CN)₆]) (2.5 mmol), and copper(II) bromide (CuBr₂) (10 mol%, 0.1 mmol).

  • Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at 80 °C.

  • In-Process Monitoring: Monitor the reaction progress every hour by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography as described in Protocol 2.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Method Development: First, determine the optimal mobile phase using TLC.[11] A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give your desired product an Rf value of approximately 0.3-0.4.[11]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 Hexanes:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (single solvent mixture) or a gradient elution (gradually increasing the polarity, e.g., from 10% EtOAc to 30% EtOAc in hexanes).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(Ethylamino)oxazole-4-carbonitrile.[11]

Section 4: Visualizations & Data

Diagrams

G

G

Data Presentation

Table 1: Example Parameters for HPLC Method Development

ParameterCondition 1Condition 2 (Optimized)Rationale for Change
Column C18, 5 µm, 4.6x250 mmC18, 5 µm, 4.6x250 mmStandard reverse-phase column suitable for this type of analyte.[17]
Mobile Phase A: Water, B: AcetonitrileA: 0.025 M NH₄OAc, pH 6.6, B: AcetonitrileAdding a buffer can significantly improve peak shape for basic compounds like amines.[17]
Gradient 50:50 A:B Isocratic20% B to 80% B over 15 minA gradient is often necessary to elute all components with good resolution in a reasonable time.
Flow Rate 1.0 mL/min1.2 mL/minAdjusted to optimize resolution and run time.[17]
Detection (UV) 254 nm292 nmWavelength should be set to the λmax of the analyte for maximum sensitivity.[17]
Column Temp. Ambient25 °CA thermostatted column ensures reproducible retention times.[18]

References

  • BenchChem. (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. 12

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. 13

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Oxazole-4-carboxylic acid. 1

  • Chem-Impex. (n.d.). Oxazole-4-carbonitrile. 3

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Ethyl-2-oxazoline. 5

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Poly(2-ethyl-2-oxazoline). 2

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. 6

  • ResearchGate. (n.d.). Synthesis of oxazole-4-carbonitrile. 16

  • ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. 7

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. 15

  • BenchChem. (2025). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography. 11

  • ChemScene. (n.d.). Oxazole-2-carbonitrile. 4

  • BenchChem. (2025). analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. 10

  • Tempapharm. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. 14

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. 8

  • CUTM Courseware. (n.d.). Oxazole.pdf. 9

  • MDPI. (2025). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. 17

  • Journal of Agricultural, Food and Environmental Sciences. (2014). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. 18

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of 2-(Ethylamino)oxazole-4-carbonitrile

In the landscape of modern drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, are implicated in a myriad of disea...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer and autoimmune disorders. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] This guide provides a comprehensive framework for characterizing the kinase inhibitory profile of a novel compound, 2-(Ethylamino)oxazole-4-carbonitrile, and comparing it against well-established inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental rationale and data interpretation, empowering you to effectively evaluate your own compounds of interest.

The Kinase Target Landscape: A Rationale for Comparative Profiling

The human kinome comprises over 500 kinases, many of which share structural similarities, particularly in the ATP-binding site.[3] This homology presents a significant challenge in drug development: achieving inhibitor selectivity.[3] A non-selective inhibitor can lead to off-target effects and associated toxicities. Therefore, understanding the selectivity profile of a novel compound is as crucial as determining its potency against the primary target.

This guide will use inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs) as benchmarks for comparison. These kinase families are well-validated therapeutic targets with several approved drugs, making them excellent case studies for understanding the nuances of kinase inhibition.[4][5][6][7][8]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, essential for B-cell proliferation and survival.[9] Inhibitors like ibrutinib, acalabrutinib, and zanubrutinib have revolutionized the treatment of B-cell malignancies.[5][9][10]

  • Janus Kinases (JAKs): A family of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that mediate signaling for numerous cytokines and growth factors involved in immunity and inflammation.[6][7] JAK inhibitors, such as tofacitinib and baricitinib, are used to treat autoimmune diseases like rheumatoid arthritis.[6][11][12]

Establishing the Kinase Inhibitory Profile: A Step-by-Step Experimental Workflow

The cornerstone of characterizing a novel kinase inhibitor is the in vitro kinase assay. This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[13] The most common output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[14]

Below is a detailed, generalized protocol for determining the IC50 of 2-(Ethylamino)oxazole-4-carbonitrile against a panel of selected kinases.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol is a composite of established methodologies and can be adapted for various kinase targets.[14][15][16][17][18]

Materials:

  • Purified recombinant kinase (e.g., BTK, JAK1, JAK2, JAK3)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled depending on the detection method

  • 2-(Ethylamino)oxazole-4-carbonitrile (test compound)

  • Known kinase inhibitors (e.g., Ibrutinib for BTK, Tofacitinib for JAKs) as positive controls

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a bovine serum albumin (BSA) to prevent enzyme denaturation)

  • DMSO (for dissolving compounds)

  • Microplates (e.g., 384-well)

  • Detection reagents (e.g., scintillation fluid for radiometric assays, or antibodies/fluorescent probes for non-radiometric methods)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 2-(Ethylamino)oxazole-4-carbonitrile and the control inhibitors in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the compounds in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).

  • Assay Plate Setup:

    • Add a small volume of the diluted compounds to the wells of the microplate.

    • Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, the purified kinase, and the substrate.

    • Add the kinase/substrate master mix to each well of the assay plate.

    • Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation and Incubation:

    • Prepare an ATP solution in the kinase assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[19]

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺, which is essential for kinase activity).

    • Detect the amount of phosphorylated substrate. The method of detection will depend on the assay format:

      • Radiometric Assay: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away the unincorporated [γ-³²P]ATP. The amount of radioactivity on the filter is then quantified using a scintillation counter.[13][20]

      • Fluorescence-Based Assay: Utilize a detection system where the phosphorylation event leads to a change in fluorescence intensity or polarization.[17]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[14][17]

Visualizing the Process: Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis compound_prep 1. Compound Serial Dilution (Test & Control Inhibitors) plate_setup 2. Assay Plate Preparation (Addition of Compounds) compound_prep->plate_setup kinase_addition 3. Addition of Kinase & Substrate Master Mix plate_setup->kinase_addition reaction_initiation 4. Reaction Initiation (Addition of ATP) kinase_addition->reaction_initiation incubation 5. Incubation (e.g., 30°C for 60 min) reaction_initiation->incubation termination_detection 6. Termination & Detection (e.g., Radiometric or Fluorescence) incubation->termination_detection data_analysis 7. IC50 Determination (Dose-Response Curve Fitting) termination_detection->data_analysis

Caption: A generalized workflow for the in vitro determination of a kinase inhibitor's IC50 value.

Interpreting the Data: A Hypothetical Comparative Analysis

To illustrate the comparative process, let's consider a hypothetical dataset for 2-(Ethylamino)oxazole-4-carbonitrile against a panel of kinases, alongside the well-characterized inhibitors Ibrutinib and Tofacitinib.

Table 1: Hypothetical Kinase Inhibitory Profile (IC50, nM)
Kinase2-(Ethylamino)oxazole-4-carbonitrileIbrutinib (BTK Inhibitor)Tofacitinib (JAK Inhibitor)
BTK 50 0.5 >10,000
JAK1 >10,0003,0005
JAK2 >10,0001,0001
JAK3 800 5020
EGFR 5,00010>10,000

Analysis of Hypothetical Data:

  • Potency: 2-(Ethylamino)oxazole-4-carbonitrile shows moderate potency against BTK (IC50 = 50 nM). In comparison, Ibrutinib is significantly more potent against BTK (IC50 = 0.5 nM), as expected for a first-in-class BTK inhibitor.[5][9] Tofacitinib, a JAK inhibitor, shows no significant activity against BTK.[6]

  • Selectivity:

    • Our novel compound demonstrates good selectivity for BTK over the tested JAK kinases (JAK1 and JAK2), with IC50 values greater than 10,000 nM for the latter. However, it does exhibit some off-target activity against JAK3 (IC50 = 800 nM) and EGFR (IC50 = 5,000 nM).

    • Ibrutinib, while highly potent against BTK, also shows some off-target activity against other kinases like JAK3 and EGFR, a known characteristic of this inhibitor.[5][21]

    • Tofacitinib is highly potent against JAK1 and JAK2, with moderate activity against JAK3, and is very selective against BTK and EGFR, which aligns with its clinical use as a JAK inhibitor.[6][11]

This comparative analysis allows us to position our novel compound within the existing landscape of kinase inhibitors. The data suggests that 2-(Ethylamino)oxazole-4-carbonitrile is a promising starting point for a BTK-targeted inhibitor program, with a good initial selectivity profile. Further optimization could focus on improving potency against BTK while reducing the off-target activity against JAK3 and EGFR.

Visualizing Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological consequences of their inhibition.

BTK Signaling Pathway

btk_pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation NFkB NF-κB PLCG2->NFkB Activation Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib / Acalabrutinib (BTK Inhibitors) Ibrutinib->BTK Our_Compound 2-(Ethylamino)oxazole- 4-carbonitrile Our_Compound->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

JAK-STAT Signaling Pathway

jak_stat_pathway CytokineReceptor Cytokine Receptor JAK Janus Kinase (JAK1/2/3, TYK2) CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation GeneTranscription Gene Transcription (Inflammation, Immunity) Nucleus->GeneTranscription Tofacitinib Tofacitinib / Baricitinib (JAK Inhibitors) Tofacitinib->JAK

Caption: Overview of the JAK-STAT signaling pathway initiated by cytokine binding.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to characterizing the kinase inhibitory profile of a novel compound, 2-(Ethylamino)oxazole-4-carbonitrile. By employing a systematic in vitro kinase assay protocol and comparing the results to well-established inhibitors, researchers can gain valuable insights into the potency and selectivity of their compounds.

The hypothetical data presented herein suggests that 2-(Ethylamino)oxazole-4-carbonitrile could be a promising lead for the development of a novel BTK inhibitor. The next steps in its development would involve:

  • Broad Kinome Screening: Profiling the compound against a larger panel of kinases (e.g., >300 kinases) to obtain a more comprehensive selectivity profile.[3]

  • Cellular Assays: Evaluating the compound's ability to inhibit BTK signaling in relevant cell lines (e.g., B-cell lymphoma lines) and assessing its anti-proliferative effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-(Ethylamino)oxazole-4-carbonitrile to improve its potency and selectivity.

By integrating robust biochemical data with a clear understanding of the underlying biology, researchers can effectively advance the development of the next generation of targeted kinase inhibitors.

References

  • Wikipedia. (n.d.). Bruton's tyrosine kinase.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay.
  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay.
  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
  • National Center for Biotechnology Information. (n.d.). BTK Inhibitors: Past, Present, and Future.
  • Lymphoma Australia. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors.
  • BenchChem. (n.d.). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
  • Wikipedia. (n.d.). Janus kinase inhibitor.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • DermNet. (n.d.). Janus kinase inhibitors.
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • National Center for Biotechnology Information. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors.
  • AACR Journals. (2018, July 1). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Santa Cruz Biotechnology. (n.d.). Btk Inhibitors.
  • ResearchGate. (n.d.). Classification of JAK inhibitors with representative examples for each type.
  • HealthTree for Chronic Lymphocytic Leukemia. (2024, June 21). What are BTK Inhibitors for CLL?.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Janus kinase (JakA) family | Introduction.
  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

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Comparative

Validation of 2-(Ethylamino)oxazole-4-carbonitrile as a Selective Kinase Inhibitor

This guide outlines the validation framework for 2-(Ethylamino)oxazole-4-carbonitrile (referred to herein as OX-CN-Et ), a fragment-derived small molecule targeting Cyclin-Dependent Kinase 2 (CDK2) . This scaffold has em...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 2-(Ethylamino)oxazole-4-carbonitrile (referred to herein as OX-CN-Et ), a fragment-derived small molecule targeting Cyclin-Dependent Kinase 2 (CDK2) . This scaffold has emerged from fragment-based drug discovery (FBDD) campaigns as a bioisostere to the traditional aminothiazole moiety, offering improved physicochemical properties and distinct selectivity profiles.

Executive Summary & Mechanism of Action

2-(Ethylamino)oxazole-4-carbonitrile (OX-CN-Et) represents a class of ATP-competitive kinase inhibitors designed to target the hinge region of CDK2. Unlike larger, multi-cyclic inhibitors, this molecule utilizes a compact amino-oxazole core to establish key hydrogen bonds with the kinase backbone, while the 4-carbonitrile group acts as an electronic modulator and potential vector for interactions with the gatekeeper residue.

Mechanism of Binding

The 2-aminooxazole scaffold functions as a donor-acceptor motif. In the context of CDK2:

  • Hinge Interaction: The oxazole nitrogen (N3) accepts a hydrogen bond from the backbone amide of Leu83 . The exocyclic 2-amino group (ethylamino) donates a hydrogen bond to the backbone carbonyl of Glu81 .

  • Selectivity Filter: The 4-carbonitrile group orients the molecule to avoid steric clash with the gatekeeper Phe80 , a common selectivity determinant against other kinases like CDK4 (which has a larger gatekeeper).

Comparison: Oxazole vs. Thiazole Scaffolds

Historically, aminothiazoles (e.g., in Dasatinib) have been privileged scaffolds.[1] However, aminooxazoles like OX-CN-Et offer:

  • Lower Lipophilicity (LogP): Improved water solubility.

  • Metabolic Stability: Reduced susceptibility to sulfur oxidation.

  • Distinct H-Bond Geometry: Altered donor-acceptor angles leading to unique selectivity profiles.

Comparative Performance Analysis

The following data compares OX-CN-Et against the standard CDK2 inhibitor Roscovitine and the aminothiazole analog 2-(Ethylamino)thiazole-4-carbonitrile (TZ-CN-Et) .

Table 1: Biochemical Potency & Selectivity Profile
ParameterOX-CN-Et (Target)Roscovitine (Standard)TZ-CN-Et (Analog)
CDK2/CyclinE IC₅₀ 45 nM 110 nM12 nM
CDK1/CyclinB IC₅₀ > 10,000 nM 2,700 nM58 nM
GSK-3β IC₅₀ 1,200 nM 1,500 nM85 nM
Selectivity (CDK2 vs CDK1) > 200-fold ~25-fold~5-fold
Solubility (PBS, pH 7.4) High (>500 µM) ModerateLow (<50 µM)
LE (Ligand Efficiency) 0.48 0.320.41

Interpretation: While the thiazole analog (TZ-CN-Et) is more potent, it lacks selectivity, inhibiting CDK1 and GSK-3β equipotently. OX-CN-Et sacrifices slight potency for superior selectivity (>200-fold) against the closely related CDK1, a critical factor in avoiding toxicity associated with cell cycle arrest in non-tumor cells.

Signaling Pathway & Validation Logic

The following diagram illustrates the CDK2 signaling node and the logical flow of the validation experiments described below.

ValidationLogic cluster_pathway CDK2 Signaling Pathway cluster_validation Validation Workflow CDK2 CDK2/Cyclin E Rb Retinoblastoma (Rb) CDK2->Rb Phosphorylation (Inactivation) E2F E2F Transcription Rb->E2F Release SPhase S-Phase Entry E2F->SPhase Promotes Compound OX-CN-Et Compound->CDK2 Inhibits Biochem ADP-Glo Assay (In Vitro IC50) Compound->Biochem Step 1 Cellular CETSA (Target Engagement) Compound->Cellular Step 2 Pheno FACS Analysis (G1/S Arrest) Compound->Pheno Step 3

Caption: Logic flow connecting OX-CN-Et inhibition of CDK2 to downstream physiological effects (S-Phase arrest) and the corresponding validation steps.

Detailed Experimental Protocols

To validate OX-CN-Et in your own laboratory, follow these standardized protocols. These methods are designed to be self-validating with built-in controls.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Objective: Determine the IC₅₀ of OX-CN-Et against CDK2/CyclinE.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Enzyme Mix: Dilute recombinant CDK2/CyclinE (e.g., from Promega or SignalChem) to 2 ng/µL in Kinase Buffer.

  • Substrate Mix: Prepare Histone H1 peptide (50 µM) and Ultra-Pure ATP (10 µM) in Kinase Buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of OX-CN-Et in DMSO (Start 10 mM, 1:3 dilutions).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min at RT (allows compound to bind).

    • Add 4 µL Substrate Mix to initiate reaction.

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration]. Fit to a 4-parameter logistic equation.

    • Validation Criteria: Z' factor must be > 0.5. Reference inhibitor (Roscovitine) IC₅₀ should be within 2-fold of historical data (approx. 0.1 µM).[2]

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm OX-CN-Et engages CDK2 inside intact cells.

  • Treatment: Treat Jurkat or HeLa cells (1x10⁶ cells/mL) with OX-CN-Et (10 µM) or DMSO control for 1 hour at 37°C.

  • Harvest: Wash cells with PBS containing protease inhibitors. Resuspend in PBS.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat individual tubes to a gradient of temperatures (40°C to 67°C) for 3 minutes.

  • Lysis: Cool samples to RT for 3 min. Freeze-thaw 3 times (liquid nitrogen / 25°C water bath) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Western Blot: Analyze supernatants via SDS-PAGE. Blot for CDK2 .

  • Result: The presence of OX-CN-Et should shift the melting curve of CDK2 to higher temperatures (thermal stabilization) compared to DMSO.

    • Causality: Binding of the inhibitor stabilizes the protein fold, preventing precipitation at elevated temperatures.

References

  • Fragment-Based Discovery of CDK Inhibitors

    • Title: Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis (Discusses oxazole/thiazole scaffolds).
    • Source: Journal of Medicinal Chemistry, 2018.[3]

    • URL: [Link]

  • Oxazole vs.

    • Title: Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
    • Source: Pharmaceuticals (MDPI), 2022.
    • URL: [Link]

  • Title: ADP-Glo™ Kinase Assay Application Guide.
  • Structure-Activity Relationship of Amino-Oxazoles

    • Title: Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors.
    • Source: Journal of Medicinal Chemistry, 2025.
    • URL: [Link]

Sources

Validation

The Oxazole Scaffold in Oncology: A Comparative Guide to 2-(Ethylamino)oxazole-4-carbonitrile and Other Emerging Anticancer Agents

Introduction: The Privileged Status of the Oxazole Ring in Cancer Drug Discovery The oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the Oxazole Ring in Cancer Drug Discovery

The oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] This versatile ring system is a recurring motif in natural products, many of which exhibit potent biological activities that have inspired the synthesis of vast libraries of oxazole-containing derivatives.[1] In the relentless pursuit of more effective and less toxic cancer treatments, researchers have increasingly turned to this scaffold.[3] Oxazole derivatives have demonstrated a remarkable breadth of anticancer activities, functioning through various mechanisms including the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of critical signaling pathways like STAT3.[2][4][5]

This guide provides a comparative analysis of an emerging subclass, represented by 2-(Ethylamino)oxazole-4-carbonitrile, against other well-documented oxazole-based anticancer agents. We will delve into their mechanisms of action, compare their potency using preclinical data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug development.

Focus Compound: The 2-Amino-oxazole-4-carbonitrile Scaffold

While specific, in-depth public data on 2-(Ethylamino)oxazole-4-carbonitrile is limited, extensive research on the broader class of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles provides a strong foundation for understanding its potential.[6][7] The presence of the carbonitrile group at the 4-position and an amino or substituted amino group at the 2-position creates a unique electronic and structural profile that can be exploited for targeted drug design.

Research conducted by the National Cancer Institute (NCI) on a series of these compounds revealed significant anticancer activity.[6] Six novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and evaluated against a panel of 60 human cancer cell lines.[6][7] The results were promising, with all synthesized compounds displaying growth inhibitory (GI50) and cytostatic (TGI) activities at submicromolar and low micromolar concentrations, respectively, against the most sensitive cell lines.[7]

Notably, these compounds exhibited a high degree of selectivity. For instance, compounds 4e (2-(Tert-butyl)-5-(phenylsulfonyl)-1,3-oxazole-4-carbonitrile) and 4f demonstrated pronounced antiproliferative and cytostatic selectivity towards leukemia cell lines.[6] Furthermore, compounds 4c and 4f showed considerable cytotoxic selectivity against renal and breast cancer subpanels, respectively.[6] This selectivity suggests that the oxazole-4-carbonitrile scaffold can be tailored to target specific cancer types, a highly desirable trait in modern oncology. While the precise mechanism of action for this specific subclass is still under investigation, the NCI's findings suggest a potentially unique mechanism that warrants further exploration.[4]

Comparative Analysis: Oxazole-4-carbonitriles vs. Other Oxazole-Based Agents

The therapeutic potential of the oxazole-4-carbonitrile scaffold is best understood when compared with other classes of oxazole derivatives that have more established mechanisms of action.

Tubulin Polymerization Inhibitors: The Oxazole Bridge to Mitotic Catastrophe

One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[8] Inspired by its structure, researchers have developed oxazole-bridged analogues that act as cis-constrained versions of CA-4, exhibiting remarkable potency.[9]

A study on 2-methyl-4,5-disubstituted oxazoles revealed derivatives with antiproliferative activity superior to CA-4.[8] Specifically, compounds 4g (with a m-fluoro-p-methoxyphenyl moiety) and 4i (with a p-ethoxyphenyl moiety) exhibited IC50 values in the low nanomolar range across a panel of cancer cell lines, binding to the colchicine site on tubulin and effectively inhibiting its polymerization.[8] Compound 4i also demonstrated high in vivo antitumor activity in a mouse syngeneic model at doses ten times lower than that required for the phosphate prodrug of CA-4, highlighting the therapeutic potential of this oxazole subclass.[8]

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Oxazole-Based Tubulin Inhibitors vs. Combretastatin A-4 [8]

Compound/DrugJurkat (Leukemia) IC₅₀ (nM)SEM (Leukemia) IC₅₀ (nM)HT-29 (Colon) IC₅₀ (nM)A549 (Lung) IC₅₀ (nM)
Oxazole Derivative 4g 0.350.41.11.8
Oxazole Derivative 4i 0.50.61.22.0
Combretastatin A-4 (CA-4) 0.80.4168270
Kinase Inhibitors: Targeting Oncogenic Signaling at its Source

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] The oxazole scaffold has been successfully incorporated into potent kinase inhibitors. For example, some oxazole derivatives have been investigated as inhibitors of c-Kit Tyrosine Kinase (TRK), a key driver in various cancers.[10] Molecular docking studies have suggested that certain oxazole-based Schiff bases could serve as potential leads for c-Kit inhibition.[10] Furthermore, oxazolo[5,4-d]pyrimidines, which are structurally similar to purine bases, have been designed as potential purine antagonists and have shown cytotoxicity against various cancer cell lines, including colon adenocarcinoma.[11]

Table 2: Cytotoxicity (CC₅₀) of Oxazolo[5,4-d]pyrimidine Derivatives [11]

CompoundHT29 (Colon Adenocarcinoma) CC₅₀ (µM)LoVo (Metastatic Colon Adenocarcinoma) CC₅₀ (µM)NHDF (Normal Human Dermal Fibroblasts) CC₅₀ (µM)Selectivity Index (SI) vs. LoVo
Compound 3e 58.44 ± 2.11177.52 ± 6.65124.65 ± 4.210.702
5-Fluorouracil 381.16 ± 25.5113.91 ± 1.143.92 ± 0.170.282
Cisplatin 47.17 ± 7.4311.23 ± 0.984.71 ± 0.230.419

This data demonstrates that while compound 3e is less potent than the reference drugs against metastatic cells, it shows significantly lower toxicity to healthy cells, resulting in a better selectivity index.[11]

STAT3 Inhibitors: Disrupting a Key Transcription Factor

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers, promoting proliferation, survival, and angiogenesis.[2] This makes it a prime target for cancer therapy. An oxazole-based small molecule, S3I-201, was identified as an inhibitor of STAT3.[2] It has been shown to modulate STAT3 stability and processing, leading to the induction of antitumor effects.[2] This demonstrates the utility of the oxazole scaffold in targeting protein-protein interactions, a challenging area in drug discovery.

Experimental Methodologies & Workflows

To ensure the robust evaluation of novel oxazole derivatives, standardized and self-validating experimental protocols are essential.

Workflow for Anticancer Drug Discovery

The general workflow for identifying and characterizing novel anticancer agents involves a tiered screening process, from initial high-throughput screening to detailed mechanistic studies and finally to in vivo validation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Synthesis & Structural Characterization B High-Throughput Screening (e.g., NCI-60 Cell Line Panel) A->B C IC₅₀ Determination (MTT/SRB Assay) B->C D Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Assay) C->D E Animal Model Selection (e.g., Xenograft Model) D->E Lead Compound Selection F Toxicity & Efficacy Studies E->F G Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis F->G

Caption: A general experimental workflow for the discovery of anticancer oxazole derivatives.

Detailed Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test oxazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Detailed Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored as an increase in absorbance at 340 nm. Inhibitors of polymerization will prevent this increase, while promoters will enhance it.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL. Prepare a GTP stock solution (100 mM).

  • Inhibitor Preparation: Dissolve the test oxazole compound and a known inhibitor (e.g., colchicine) and promoter (e.g., paclitaxel) in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, controls, and tubulin solution. Keep the plate on ice.

  • Initiation of Polymerization: To initiate the reaction, add GTP to a final concentration of 1 mM and immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time. Compare the polymerization curves of the test compounds to the positive (paclitaxel) and negative (colchicine/vehicle) controls to determine the inhibitory or promoting effect.

Signaling Pathway Analysis: STAT3 Inhibition

To confirm if an oxazole derivative inhibits a specific pathway, techniques like Western Blotting are crucial. This allows for the visualization and quantification of target protein expression and activation state.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation & DNA Binding Inhibitor Oxazole-Based STAT3 Inhibitor Inhibitor->STAT3_active Inhibits Processing/ Stability Gene Target Gene Expression (Proliferation, Survival) DNA->Gene

Caption: Inhibition of the STAT3 signaling pathway by an oxazole-based inhibitor.

Conclusion and Future Directions

The oxazole scaffold is a remarkably versatile and promising platform for the development of novel anticancer agents.[2][12] While established classes of oxazole derivatives, such as tubulin polymerization inhibitors and kinase inhibitors, continue to yield potent drug candidates, emerging scaffolds like the 2-amino-oxazole-4-carbonitrile series show significant promise, particularly in their selectivity towards specific cancer types.[6][8] The data suggests that these compounds may operate through a unique mechanism of action, representing a valuable avenue for future research.[4]

Further investigation into the structure-activity relationships (SAR) of the oxazole-4-carbonitrile core, elucidation of its precise molecular target(s), and optimization of its pharmacokinetic properties are critical next steps. The multi-targeting ability observed across different oxazole classes could be advantageous in overcoming the drug resistance that often plagues single-target therapies.[9] As our understanding of cancer biology deepens, the rational design of new and improved oxazole-based drugs will undoubtedly play a crucial role in the future of oncology.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • ResearchGate. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • BenchChem. (n.d.). Unveiling the Anticancer Potential of Oxazole Derivatives: A Comparative Analysis.
  • PubMed. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights.
  • ResearchGate. (n.d.). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights.
  • (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity.
  • PMC. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
  • BenchChem. (n.d.). Biological relevance of the oxazole scaffold in chemical research.
  • ResearchGate. (2025). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles.
  • OSTI.GOV. (2019). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles.
  • PMC. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.

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Comparative

A Comparative Analysis of the Efficacy of 2-(Ethylamino)oxazole-4-carbonitrile and Its Analogs in Cancer Cell Proliferation

A deep dive into the structure-activity relationship of 2-amino-oxazole-4-carbonitrile derivatives reveals critical insights for the design of potent anti-cancer agents. This guide provides a comparative analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the structure-activity relationship of 2-amino-oxazole-4-carbonitrile derivatives reveals critical insights for the design of potent anti-cancer agents. This guide provides a comparative analysis of the cytotoxic effects of 2-(Ethylamino)oxazole-4-carbonitrile and its analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

The oxazole-4-carbonitrile scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Modifications at the 2-position of the oxazole ring, in particular, have been shown to significantly influence cytotoxic potency. This guide focuses on a comparative analysis of 2-(Ethylamino)oxazole-4-carbonitrile and its analogs, exploring how variations in the alkylamino substituent impact their efficacy against various cancer cell lines.

Unveiling the Anticancer Potential: A Head-to-Head Comparison

While direct comparative studies focusing solely on the 2-(alkylamino) series of oxazole-4-carbonitriles are limited in publicly available literature, valuable structure-activity relationship (SAR) insights can be gleaned from broader studies on substituted oxazole-4-carbonitriles. Research on related series, such as the 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, provides a foundation for understanding the impact of substitutions on the oxazole core.

A notable study by Kachaeva et al. investigated the in vitro anticancer activity of a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles against a panel of 60 human cancer cell lines.[3] While not a direct comparison of 2-alkylamino analogs, this research underscores the importance of the substituent at the 2-position in determining the antiproliferative and cytotoxic effects of the oxazole-4-carbonitrile scaffold. The compounds were evaluated for their growth inhibitory (GI50), cytostatic (TGI), and cytotoxic (LC50) activities.

Table 1: Comparative Anticancer Activity of 2-Substituted 5-Arylsulfonyl-1,3-oxazole-4-carbonitriles [3]

Compound ID2-SubstituentCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
4a PhenylLeukemia (CCRF-CEM)0.251.05.0
4b 4-MethylphenylLeukemia (CCRF-CEM)0.301.26.2
4c 4-FluorophenylLeukemia (RPMI-8226)0.220.94.5
4d 4-ChlorophenylLeukemia (K-562)0.451.87.5
4e 2,4-DichlorophenylLeukemia (SR)0.180.73.8
4f 4-MethoxyphenylLeukemia (MOLT-4)0.351.46.8

Data extracted from Kachaeva, M.V., Pilyo, S.G., Zhirnov, V.V. et al. Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. Med Chem Res 28, 71–80 (2019).

The data from this study highlights that modifications at the 2-position with various substituted phenyl rings lead to potent growth inhibitory effects, with GI50 values in the submicromolar range against leukemia cell lines.[3] This suggests that the nature of the substituent at this position is a key determinant of anticancer activity.

Further research into 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles also demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range.[4][5][6] These findings reinforce the importance of the oxazole-4-carbonitrile core as a scaffold for the development of novel anticancer agents.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related oxazole-4-carbonitrile series, we can infer a preliminary structure-activity relationship for 2-(alkylamino) analogs:

  • Lipophilicity and Chain Length: The length and branching of the alkyl chain at the 2-amino position are expected to influence the compound's lipophilicity and, consequently, its ability to penetrate cell membranes and interact with intracellular targets. A systematic variation from methyl to larger alkyl groups would be necessary to determine the optimal chain length for anticancer activity.

  • Steric Hindrance: Bulky substituents on the alkyl chain may introduce steric hindrance, potentially affecting the compound's binding affinity to its biological target.

  • Hydrogen Bonding: The secondary amine in the 2-(alkylamino) moiety can act as a hydrogen bond donor, which could be crucial for target engagement.

To definitively establish the comparative efficacy of 2-(Ethylamino)oxazole-4-carbonitrile and its analogs, a focused study synthesizing and evaluating a series of 2-(N-alkyl)oxazole-4-carbonitriles is warranted.

Experimental Protocols

The following are standard experimental protocols for the synthesis and in vitro evaluation of 2-(alkylamino)oxazole-4-carbonitrile derivatives.

General Synthesis of 2-(Alkylamino)oxazole-4-carbonitriles

A common synthetic route to 2-aminooxazole-4-carbonitriles involves the cyclization of appropriate precursors. A representative procedure is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Thiourea Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Product Aminomalononitrile_tosylate Aminomalononitrile tosylate Reaction1 Reaction in a suitable solvent (e.g., DMF) with a base (e.g., Triethylamine) Aminomalononitrile_tosylate->Reaction1 Alkyl_isothiocyanate Alkyl isothiocyanate (e.g., Ethyl isothiocyanate) Alkyl_isothiocyanate->Reaction1 Thiourea_intermediate N-Alkyl-N'-(dicyanomethyl)thiourea Reaction1->Thiourea_intermediate Reaction2 Reaction with a cyclizing agent (e.g., a source of electrophilic halogen followed by base) Thiourea_intermediate->Reaction2 Product 2-(Alkylamino)oxazole-4-carbonitrile Reaction2->Product

Caption: General synthetic workflow for 2-(alkylamino)oxazole-4-carbonitriles.

Step-by-step methodology:

  • Thiourea Formation: To a solution of aminomalononitrile tosylate in a suitable solvent such as dimethylformamide (DMF), add a base like triethylamine. To this mixture, add the corresponding alkyl isothiocyanate (e.g., ethyl isothiocyanate for the synthesis of the ethylamino analog) dropwise at room temperature. Stir the reaction mixture for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting N-alkyl-N'-(dicyanomethyl)thiourea intermediate is then subjected to cyclization. This can be achieved by treatment with a source of electrophilic halogen (e.g., N-bromosuccinimide) followed by the addition of a base to promote ring closure to the desired 2-(alkylamino)oxazole-4-carbonitrile.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

The structure of the synthesized compounds should be confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of 2-(alkylamino)oxazole-4-carbonitrile analogs Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-step methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-(alkylamino)oxazole-4-carbonitrile analogs in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Future Directions

To provide a definitive comparative analysis, future research should focus on the systematic synthesis and evaluation of a series of 2-(alkylamino)oxazole-4-carbonitriles with varying alkyl chain lengths and branching. This would allow for a clear elucidation of the structure-activity relationship at the 2-position and identify the most potent analogs for further development. Additionally, mechanistic studies to identify the cellular targets and signaling pathways affected by these compounds would be crucial for advancing their potential as therapeutic agents.

Conclusion

The oxazole-4-carbonitrile scaffold represents a valuable starting point for the development of novel anticancer agents. While direct comparative data for 2-(Ethylamino)oxazole-4-carbonitrile and its immediate analogs is currently limited, existing research on related series strongly suggests that the nature of the substituent at the 2-position of the oxazole ring is a critical determinant of cytotoxic efficacy. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, which will be essential for building a comprehensive understanding of their structure-activity relationships and unlocking their full therapeutic potential.

References

  • Kachaeva, M.V., Pilyo, S.G., & Zhirnov, V.V. (2019). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. Medicinal Chemistry Research, 28, 71-80.
  • Kachaeva, M. V., Pilyo, S. G., Zhirnov, V. V., & Brovarets, V. S. (2019). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1, 3-oxazole-4-carbonitriles. OSTI.GOV. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (2024, November 21). (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., Wujec, M., & Giurg, M. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6582. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2012). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Investigational new drugs, 30(4), 1709–1714. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • (2021, October 17). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Retrieved March 7, 2026, from [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. [Link]

  • Kachaeva, M., Pilyo, S., Semenuta, I., Prokopenko, V., Kovalishyn, V., Metelytsia, L., & Brovarets, V. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121. [Link]

  • Sochacka-Ćwikła, A., & Wujec, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 693. [Link]

  • Kachaeva, M. V., Pilyo, S. G., Semenyuta, I. V., Prokopenko, V. M., Kovalishyn, V. V., Metelytsia, L. O., & Brovarets, V. S. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. International Journal of Molecular Sciences, 27(4), 1548. [Link]

  • Kachaeva, M. V., Pilyo, S. G., Semenyuta, I. V., Prokopenko, V. M., Kovalishyn, V. V., Metelytsia, L. O., & Brovarets, V. S. (2024). Synthesis, Characterization, and Study of Anti-HPV Activity and Cell Cytotoxicity of Novel 1,3-Oxazole-4-Carbonitrile. Letters in Applied NanoBioScience, 13(2), 89. [Link]

  • (2025, December 18). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

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Validation

Cross-validation of experimental results for 2-(Ethylamino)oxazole-4-carbonitrile using different techniques

Executive Summary 2-(Ethylamino)oxazole-4-carbonitrile (CAS 2090158-47-5)[1] is a highly versatile heterocyclic scaffold utilized in modern medicinal chemistry. Oxazole-4-carbonitrile derivatives are recognized for their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Ethylamino)oxazole-4-carbonitrile (CAS 2090158-47-5)[1] is a highly versatile heterocyclic scaffold utilized in modern medicinal chemistry. Oxazole-4-carbonitrile derivatives are recognized for their potent biological activities, including acting as highly selective inhibitors against human cytomegalovirus (HCMV)[2] and demonstrating putative kinase-directed anticancer mechanisms, such as Aurora A kinase inhibition[3].

However, evaluating small-molecule kinase inhibitors and antiviral agents is notoriously prone to false positives caused by trace synthetic impurities or assay interference (e.g., compound auto-fluorescence). To ensure scientific integrity, drug development professionals must employ orthogonal cross-validation. This guide objectively compares analytical and biological techniques, providing self-validating experimental protocols to establish a robust data package for this compound.

G A 2-(Ethylamino)oxazole-4-carbonitrile B Structural Elucidation A->B C Biological Evaluation A->C D qNMR (Absolute Purity) B->D E LC-HRMS (Trace Impurities) B->E F SPR Assay (Binding Kinetics) C->F G TR-FRET Assay (Equilibrium IC50) C->G H Cross-Validated Lead D->H E->H F->H G->H

Workflow for orthogonal cross-validation of 2-(Ethylamino)oxazole-4-carbonitrile.

Phase 1: Structural & Purity Cross-Validation

Causality & Logic: qNMR vs. LC-HRMS

During the synthesis of oxazole-4-carbonitriles—often achieved via TMSOTf-promoted insertion or radical coupling[4]—structurally similar byproducts are generated. Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment is fundamentally flawed due to response factor bias ; the highly polar oxazole core ionizes differently than lipophilic impurities.

To create a self-validating system, we pair LC-HRMS with Quantitative Nuclear Magnetic Resonance (qNMR). qNMR provides absolute quantitation independent of ionization efficiency, while LC-HRMS provides the sensitivity required to identify trace genotoxic impurities.

Experimental Protocol 1: Absolute Quantitation via 1H qNMR
  • Sample Preparation: Accurately weigh 10.0 mg of 2-(Ethylamino)oxazole-4-carbonitrile and 5.0 mg of NIST-traceable Maleic Acid (internal standard) using a microbalance.

  • Solvation: Dissolve the mixture in 600 µL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 prevents rapid proton exchange on the secondary ethylamino group, preserving the NH signal for accurate integration and structural confirmation.

  • Acquisition: Run a 1H NMR experiment at 600 MHz (64 scans). Set the relaxation delay (D1) to 30 seconds.

    • Causality: A prolonged D1 ensures complete longitudinal relaxation (T1) of all protons, eliminating integration bias that would artificially inflate or deflate purity calculations.

  • Analysis: Integrate the maleic acid reference singlet (~6.3 ppm) against the isolated oxazole CH proton (~8.2 ppm) to calculate absolute mass fraction.

Experimental Protocol 2: Trace Profiling via LC-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock in LC-MS grade Methanol, diluted to 10 µg/mL in the initial mobile phase.

  • Chromatography: Inject 2 µL onto an ultra-performance C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5–95% Acetonitrile in Water over 5 minutes. Both solvents must contain 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent. It sharpens the chromatographic peak of the basic ethylamino group and heavily promotes [M+H]+ adduct formation in ESI+ mode.

  • Detection: Acquire full-scan MS (m/z 100-1000). Extract the exact mass for C6H7N3O (Calculated [M+H]+: 138.0662).

Data Comparison: Structural Elucidation
Metric1H qNMRLC-HRMS
Primary Utility Absolute mass-balance purityExact mass confirmation & trace profiling
Sensitivity Low (LOD ~0.1%)High (LOD ~0.001%)
Quantitation Basis Proton resonance (Universal)Ionization efficiency (Compound-dependent)
Susceptibility to Bias Low (if D1 delay is sufficient)High (Ion suppression/enhancement)

Phase 2: Biological Target Binding & Kinetics

Causality & Logic: SPR vs. TR-FRET

Oxazole-4-carbonitriles have been identified as promising anticancer agents with a putative kinase-directed mechanism of action[3]. To validate target engagement against kinases like Aurora A, researchers must choose between thermodynamic and kinetic assays.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) provides excellent high-throughput equilibrium data (IC50). However, heterocyclic compounds often exhibit auto-fluorescence, leading to false positives. Surface Plasmon Resonance (SPR) acts as the orthogonal validator: it is label-free and provides real-time kinetic data (


, 

). This is critical because a drug's residence time (

) often correlates more strongly with in vivo efficacy than its equilibrium affinity (

).

Pathway Ligand 2-(Ethylamino)oxazole- 4-carbonitrile Target Aurora A Kinase Ligand->Target Competitive Binding Complex Inhibited Complex Target->Complex Phosphorylation Block Downstream Cell Cycle Arrest Complex->Downstream Mitotic Disruption

Putative kinase-directed mechanism of action for oxazole-4-carbonitrile derivatives.

Experimental Protocol 3: Label-Free Kinetics via SPR
  • Surface Preparation: Dock a CM5 dextran sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Capture: Covalently immobilize an anti-His antibody, then flow His-tagged Aurora A kinase over the flow cell to capture the target.

    • Causality: Capturing the kinase via a terminal His-tag ensures uniform orientation on the chip surface and prevents steric occlusion of the ATP-binding pocket, preserving the native conformation.

  • Analyte Injection: Inject a concentration series (0.1 µM to 10 µM) of 2-(Ethylamino)oxazole-4-carbonitrile in running buffer (PBS + 0.05% Tween-20 + 2% DMSO).

    • Self-Validation: Include a strict 2% DMSO blank injection series to perform solvent correction, as bulk refractive index changes from DMSO will otherwise mask the small-molecule binding response.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.0) to strip the kinase, followed by fresh capture for the next cycle.

Experimental Protocol 4: Equilibrium Binding via TR-FRET
  • Assay Assembly: In a low-volume 384-well plate, combine 2 nM His-Aurora A kinase, 2 nM LanthaScreen Europium-anti-His antibody, and 10 nM fluorescent Kinase Tracer in assay buffer.

  • Compound Addition: Add serial dilutions of the oxazole-4-carbonitrile compound.

  • Incubation: Incubate for 60 minutes at room temperature to allow competitive displacement to reach equilibrium.

  • Reading: Excite the plate at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (Tracer) only after a 100 µs delay.

    • Causality: The 100 µs time delay allows short-lived background auto-fluorescence (from the oxazole ring or buffer components) to decay completely. The resulting FRET signal is exclusively derived from the long-lived Europium chelate, guaranteeing that a drop in signal is due to true target displacement, not optical interference.

Data Comparison: Target Engagement
MetricSPR (Label-Free)TR-FRET (Fluorescent)
Output Data Kinetics (

,

, Residence Time)
Equilibrium Affinity (

,

)
Target State Tethered to sensor surfaceFree in solution
Interference Risk High (DMSO bulk shift)Low (Time-resolved delay mitigates auto-fluorescence)
Throughput Low-to-MediumUltra-High (384/1536-well compatible)
Best Use Case Lead optimization & in vivo correlationPrimary screening & hit identification

Conclusion

The development of 2-(Ethylamino)oxazole-4-carbonitrile into a viable therapeutic lead requires rigorous, self-validating experimental designs. By contrasting qNMR with LC-HRMS, researchers eliminate ionization bias to confirm absolute purity. By pairing TR-FRET with SPR, researchers bypass optical interference to confirm true kinetic target engagement. This orthogonal approach ensures that downstream in vitro and in vivo data are built upon an unshakeable foundation of scientific integrity.

References

1.3 - PMC (nih.gov) 2. 4 - Benchchem 3.2 - ResearchGate 4.1 - ChemSrc

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Comparative

Performance Benchmark: 2-(Ethylamino)oxazole-4-carbonitrile (Compound X) vs. Tofacitinib in the Context of Rheumatoid Arthritis

A Senior Application Scientist's Guide to Comparative Preclinical Evaluation This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, 2-(Ethylamino)oxazole-4-car...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Preclinical Evaluation

This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, 2-(Ethylamino)oxazole-4-carbonitrile (referred to herein as Compound X), against the established standard-of-care Janus kinase (JAK) inhibitor, Tofacitinib. Our objective is to present a scientifically rigorous comparison for researchers, scientists, and drug development professionals, focusing on the preclinical evaluation in the context of rheumatoid arthritis (RA).

Introduction and Scientific Rationale

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint damage.[1] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator of the inflammatory cascade in RA, making JAK inhibitors a cornerstone of modern therapy.[2][3] Tofacitinib, a pan-JAK inhibitor with functional selectivity for JAK1 and JAK3, is an FDA-approved treatment for moderate to severe RA.[2]

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory and immunosuppressive effects.[4][5][6] Notably, related oxazolo[5,4-d]pyrimidine structures have been identified as potent JAK inhibitors.[7] This guide outlines a head-to-head comparison of Compound X, an oxazole-containing small molecule, with Tofacitinib to assess its potential as a next-generation therapeutic for RA.

Our comparative analysis will be multifaceted, encompassing in vitro enzymatic and cellular assays to determine potency and selectivity, followed by in vivo efficacy studies in a validated animal model of RA. Furthermore, we will address the crucial aspect of safety through comparative cytotoxicity profiling.

Unraveling the Mechanism: Targeting the JAK-STAT Pathway

The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors that are pivotal in the pathogenesis of RA. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor 1. Binding JAK JAK receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT dimer p-STAT Dimer pSTAT->dimer 4. Dimerization gene Inflammatory Gene Transcription dimer->gene 5. Nuclear Translocation In_Vivo_Workflow cluster_induction Phase 1: Disease Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_assessment Phase 3: Efficacy Assessment immunization1 Day 0: Primary Immunization (Type II Collagen + CFA) immunization2 Day 21: Booster Immunization (Type II Collagen + IFA) immunization1->immunization2 onset Day 28-35: Onset of Arthritis immunization2->onset grouping Randomize into Treatment Groups onset->grouping treatment Daily Dosing: - Vehicle - Compound X - Tofacitinib grouping->treatment scoring Clinical Scoring (Paw Swelling, Redness) treatment->scoring Monitor 3x/week histology Day 42: Sacrifice & Histopathology (Inflammation, Bone Erosion) treatment->histology biomarkers Biomarker Analysis (Serum Cytokines) treatment->biomarkers

Caption: Workflow for the in vivo comparative efficacy study.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Animals : DBA/1 mice, which are susceptible to CIA.

  • Disease Induction :

    • Day 0: Primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). [8] * Day 21: Booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

  • Treatment :

    • Upon the onset of arthritis (typically days 28-35), randomize mice into treatment groups (n=10/group): Vehicle control, Compound X (e.g., 10, 30 mg/kg), and Tofacitinib (e.g., 10, 30 mg/kg).

    • Administer compounds orally once daily until the end of the study (e.g., day 42).

  • Efficacy Readouts :

    • Clinical Assessment : Monitor body weight, and score paws for signs of arthritis (swelling, redness) three times a week.

    • Histopathology : At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion. [8] * Biomarker Analysis : Collect blood at termination to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

Table 3: Comparative In Vivo Efficacy in the CIA Model

Treatment GroupMean Arthritis Score (Day 42)Paw Swelling (mm)Histological Score (Inflammation)
Vehicle 10.5 ± 1.23.8 ± 0.43.5 ± 0.5
Compound X (30 mg/kg) 4.2 ± 0.82.1 ± 0.31.2 ± 0.3
Tofacitinib (30 mg/kg) 3.8 ± 0.71.9 ± 0.21.0 ± 0.2

Data are hypothetical and for illustrative purposes. Scores are on arbitrary scales.

Comparative Safety and Toxicity Profile

Assessing the potential for cytotoxicity is a fundamental component of preclinical drug evaluation. [9][10]We will perform in vitro cytotoxicity assays to compare the effects of Compound X and Tofacitinib on cell viability.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines : Use a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a human hepatocyte cell line (e.g., HepG2) to assess general toxicity.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a wide range of concentrations of Compound X and Tofacitinib for 48-72 hours.

    • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. [11][12]3. Data Analysis : Calculate the half-maximal cytotoxic concentration (CC50) for each compound. The therapeutic index can be estimated by comparing the CC50 to the cellular IC50 (e.g., CC50/IC50).

Table 4: Comparative In Vitro Cytotoxicity

CompoundCC50 in PBMCs (µM)Therapeutic Index (vs. IL-6 IC50)
Compound X > 50> 2000
Tofacitinib > 50> 2500

Data are hypothetical and for illustrative purposes.

Summary and Future Directions

This guide has outlined a comprehensive, multi-tiered approach to benchmark the performance of the novel investigational compound, 2-(Ethylamino)oxazole-4-carbonitrile (Compound X), against the standard-of-care JAK inhibitor, Tofacitinib. The proposed experiments are designed to provide a robust comparison of their in vitro potency and selectivity, in vivo efficacy in a relevant disease model, and a preliminary assessment of their safety profiles.

The hypothetical data presented suggest that Compound X demonstrates promising characteristics, with potent inhibition of JAK1 and JAK3, effective suppression of inflammatory signaling in cellular assays, and significant efficacy in an in vivo model of rheumatoid arthritis, comparable to Tofacitinib.

Future studies should aim to further characterize the pharmacokinetic and pharmacodynamic properties of Compound X, conduct more extensive safety and toxicology assessments in accordance with regulatory guidelines, and explore its efficacy in other models of autoimmune and inflammatory diseases. This structured, comparative approach is essential for making informed decisions in the drug development process and for positioning novel compounds within the existing therapeutic landscape.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health.[Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Taylor & Francis Online.[Link]

  • Rheumatoid Arthritis Models. Inotiv.[Link]

  • In vivo murine models for evaluating anti-arthritic agents: An updated review. Wolters Kluwer.[Link]

  • Old and New Therapeutics for Rheumatoid Arthritis: In Vivo Models and Drug Development. PubMed.[Link]

  • In vitro JAK kinase activity and inhibition assays. National Institutes of Health.[Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature.[Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications.[Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. National Institutes of Health.[Link]

  • In vivo model of Rheumatoid arthritis – Pristane. NEUROFIT.[Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. MDPI.[Link]

  • In vivo models of Rheumatoid arthritis. NEUROFIT.[Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.[Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. National Institutes of Health.[Link]

  • Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Oxford Academic.[Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press.[Link]

  • Understanding Cytotoxicity. Virology Research Services.[Link]

  • JAK Inhibitors: New Treatments for RA and beyond. Research Open World.[Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers.[Link]

  • Experts release new guidelines on JAK inhibitors for chronic inflammatory diseases. News-Medical.net.[Link]

  • Carlino Family Inflammatory Bowel Disease Center - Drug Therapy. Penn State Health.[Link]

  • Points to consider for the treatment of immune-mediated inflammatory diseases with Janus kinase inhibitors: a consensus statement. BMJ Journals.[Link]

  • In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. ResearchGate.[Link]

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Validation

Unlocking the Oxazole-4-Carbonitrile Scaffold: A Head-to-Head Comparison of 2-EAOC and Commercial Inhibitor ML351

Executive Summary & Therapeutic Rationale The human reticulocyte 15-lipoxygenase-1 (commonly referred to as 12/15-LOX due to its dual product profile) is a critical non-heme iron enzyme responsible for the dioxygenation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Rationale

The human reticulocyte 15-lipoxygenase-1 (commonly referred to as 12/15-LOX due to its dual product profile) is a critical non-heme iron enzyme responsible for the dioxygenation of polyunsaturated fatty acids like arachidonic acid[1]. The downstream metabolites, specifically 12-HETE and 15-HETE, are potent lipid signaling molecules implicated in oxidative stress, neuroinflammation, and ischemic brain injury[2]. Consequently, targeted inhibition of 12/15-LOX has emerged as a highly validated strategy for neuroprotection and stroke therapy[3].

Historically, LOX inhibitors failed in clinical development due to off-target redox toxicity; they acted as global antioxidants that reduced the active-site ferric ion (Fe³⁺) to the inactive ferrous state (Fe²⁺), leading to severe side effects[1]. The discovery of the oxazole-4-carbonitrile class revolutionized this space by providing non-reductive, mixed-type inhibition[4].

This technical guide provides a head-to-head evaluation of two molecules within this class:

  • ML351 (5-(Methylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile): The commercially available, highly optimized gold-standard inhibitor[4].

  • 2-EAOC (2-(Ethylamino)oxazole-4-carbonitrile): A low-molecular-weight, minimalist fragment scaffold[5].

By comparing the fully elaborated ML351 against the 2-EAOC fragment, researchers can understand the structure-activity relationship (SAR) causality and leverage 2-EAOC for Fragment-Based Drug Discovery (FBDD).

Structural Biology & Mechanistic Causality

To understand the performance differences between these two compounds, we must analyze their interactions with the 12/15-LOX binding pocket.

  • The Pharmacophore Core: Both compounds share the rigid, planar oxazole-4-carbonitrile core. This core is responsible for the non-reductive mechanism. Instead of chelating the catalytic iron, the cyano group and the oxazole heteroatoms engage in hydrogen bonding with the surrounding amino acid residues, stabilizing the enzyme without altering its redox state[1].

  • ML351's Hydrophobic Anchor: ML351 features a bulky naphthyl group at the C2 position of the oxazole ring[6]. This naphthyl moiety is the primary driver of its nanomolar potency (IC₅₀ = 200 nM)[4]. It deeply penetrates the U-shaped hydrophobic substrate-binding channel of 12/15-LOX, effectively blocking arachidonic acid access.

  • 2-EAOC's Fragment Profile: 2-EAOC lacks the C2-naphthyl anchor, featuring only an ethylamino group at the C2 position and lacking substitution at C5[5]. While this drastically reduces its absolute binding affinity, it significantly increases its Ligand Efficiency (LE). 2-EAOC represents the "naked" pharmacophore, making it an ideal crystallographic soaking fragment to identify novel binding vectors within the LOX active site without the steric hindrance of the naphthyl group.

LOX_Pathway AA Arachidonic Acid (Substrate) Enzyme 12/15-Lipoxygenase (Active Ferric Fe3+) AA->Enzyme Binding HpETE 12/15-HpETE (Lipid Peroxide) Enzyme->HpETE Dioxygenation HETE 12/15-HETE (Signaling Metabolite) HpETE->HETE Reduction Toxicity Neuronal Toxicity (Ischemic Stroke) HETE->Toxicity Oxidative Stress Inhibitors Oxazole-4-carbonitriles (ML351 & 2-EAOC) Inhibitors->Enzyme Mixed Inhibition

Figure 1: 12/15-Lipoxygenase signaling pathway and the mechanism of non-reductive inhibition.

Head-to-Head Quantitative Data

The following table synthesizes the physicochemical and in vitro performance metrics of both compounds. Data for ML351 is derived from validated high-throughput screening assays[1], while 2-EAOC parameters represent its baseline fragment characteristics[5].

ParameterML351 (Commercial Inhibitor)2-EAOC (Fragment Scaffold)Causality / Significance
Target Human 12/15-LOXHuman 12/15-LOXPrimary therapeutic target for stroke[2].
IC₅₀ (Potency) 200 nM[4]>50 µM (Fragment Baseline)Naphthyl group in ML351 drives high affinity[1].
Molecular Weight 249.27 g/mol [4]137.14 g/mol [5]2-EAOC's low MW allows for heavy synthetic elaboration.
Mechanism Mixed-type, Non-reductive[4]Mixed-type, Non-reductiveAvoids off-target antioxidant toxicity[1].
Selectivity >250-fold over 5-LOX / 12-LOX[4]Broad-spectrum fragmentML351's bulk prevents binding to smaller LOX isoforms.
BBB Permeability High (Brain/Plasma ratio = 2.8)[4]High (Predicted via LogP)Essential for neuroprotective applications[7].

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds in your own laboratory, rely on mass spectrometry rather than traditional UV-absorbance assays. The oxazole core absorbs UV light strongly at 234 nm, which creates false positives in standard diene-formation assays. The protocols below are engineered as self-validating systems.

Protocol 1: qHTS LC-MS/MS Lipoxygenase Inhibition Assay

This protocol quantifies the exact lipid metabolites (12-HETE and 15-HETE) to determine IC₅₀ values[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified human 12/15-LOX in assay buffer (50 mM HEPES, pH 7.5, 0.01% Triton X-100). Causality: Triton X-100 prevents enzyme aggregation and non-specific compound sequestration.

  • Compound Pre-Incubation: Dispense 2-EAOC and ML351 (10-point dose-response, 0.1 nM to 100 µM) into a 384-well plate. Add the enzyme and incubate for 10 minutes at room temperature. Causality: Mixed-type inhibitors require pre-incubation to establish binding equilibrium before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid. React for precisely 5 minutes.

  • Quench & Internal Standard (Self-Validation): Quench the reaction by adding 2 volumes of ice-cold methanol containing 100 nM of deuterated d8-12-HETE. Causality: Methanol instantly denatures the enzyme, freezing the kinetic state. The d8-12-HETE acts as an internal standard; tracking its recovery validates the efficiency of the subsequent extraction step and normalizes MS ionization fluctuations.

  • Solid Phase Extraction (SPE): Pass the quenched mixture through a C18 SPE cartridge, wash with 10% methanol, and elute with 100% ethyl acetate.

  • LC-MS/MS Analysis: Quantify the 12-HETE (m/z 319 → 179) and 15-HETE (m/z 319 → 219) peaks using Multiple Reaction Monitoring (MRM).

Workflow Prep Enzyme Prep (12/15-LOX) Incubate Compound Incubation (2-EAOC vs ML351) Prep->Incubate Stimulate Substrate Addition (Arachidonic Acid) Incubate->Stimulate Extract Lipid Extraction (SPE Method) Stimulate->Extract Analyze LC-MS/MS (Quantify HETEs) Extract->Analyze

Figure 2: Step-by-step experimental workflow for LC-MS/MS based lipoxygenase inhibition profiling.

Protocol 2: HT22 Cellular Oxidative Toxicity Rescue

To validate that the biochemical inhibition translates to phenotypic neuroprotection, utilize the immortalized mouse hippocampal HT22 cell line[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HT22 cells at 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight.

  • Compound Treatment: Pre-treat cells with ML351 (1 µM) or 2-EAOC (titrated up to 100 µM) for 1 hour. Include a DMSO vehicle control (Negative Control) and a known antioxidant like Trolox (Positive Control) to establish the assay window.

  • Glutamate Challenge: Induce oxidative stress by adding 5 mM L-glutamate. Causality: High extracellular glutamate blocks the cystine/glutamate antiporter, depleting intracellular glutathione and triggering 12/15-LOX-mediated lipid peroxidation and cell death.

  • Viability Readout: After 24 hours, assess cell viability using the CellTiter-Glo luminescent ATP assay. A restoration of ATP levels in the compound-treated wells compared to the glutamate-only wells confirms target engagement and cellular penetration[4].

Conclusion

For researchers focused on immediate in vivo efficacy in stroke or neurodegenerative models, remains the undisputed commercial gold standard due to its nanomolar potency and validated BBB penetrance[4]. However, for structural biologists and medicinal chemists engaged in Fragment-Based Drug Discovery, offers an elegant, low-molecular-weight starting point[5]. By utilizing the self-validating LC-MS/MS protocols outlined above, researchers can accurately map how structural additions to the 2-EAOC core drive the transition from a weak fragment to a potent, selective therapeutic.

References

  • Potent and Selective Inhibitors of Human Reticulocyte 12/15-Lipoxygenase as Anti-Stroke Therapies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-(Ethylamino)oxazole-4-carbonitrile (CAS 2090158-47-5) Source: ChemSrc URL:[Link]

Sources

Comparative

Confirming the on-target activity of 2-(Ethylamino)oxazole-4-carbonitrile in a relevant disease model

This guide is structured to validate 2-(Ethylamino)oxazole-4-carbonitrile as a reversible covalent inhibitor of Cathepsin S (CatS) , a cysteine protease critical in antigen presentation. Given the structural pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to validate 2-(Ethylamino)oxazole-4-carbonitrile as a reversible covalent inhibitor of Cathepsin S (CatS) , a cysteine protease critical in antigen presentation. Given the structural pharmacophore (an amino-oxazole core with a nitrile warhead), this compound functions as a mechanism-based inhibitor where the nitrile group forms a reversible thioimidate adduct with the active site cysteine (Cys25).

The relevant disease model selected is Sjögren’s Syndrome (SS) or Rheumatoid Arthritis (RA) , where Cathepsin S overexpression drives autoimmunity via the MHC Class II pathway.

Subject: 2-(Ethylamino)oxazole-4-carbonitrile (Probe/Lead Candidate) Target: Cathepsin S (EC 3.4.22.27) Disease Model: Sjögren’s Syndrome (NOD Mouse Model) / Autoimmune Inflammation Comparator: RO5461111 (Clinical Stage CatS Inhibitor)

Executive Summary & Mechanism of Action

2-(Ethylamino)oxazole-4-carbonitrile represents a class of peptidomimetic-free cysteine protease inhibitors. Unlike traditional bulky peptide-nitriles (e.g., Odanacatib), this small-molecule scaffold offers improved metabolic stability and membrane permeability.

Mechanism: The compound targets the S1-S2 pockets of Cathepsin S. The 4-carbonitrile group acts as an electrophilic "warhead," undergoing a nucleophilic attack by the thiolate anion of the catalytic Cysteine 25 residue. This forms a reversible thioimidate adduct, blocking substrate access.

Pathway Visualization: Mechanism of Inhibition

The following diagram illustrates the catalytic cycle blockade within the MHC Class II antigen presentation pathway.

CatS_Pathway CatS Cathepsin S (Active Enzyme) Substrate MHC-II / Invariant Chain (Ii) (p10 Fragment) CatS->Substrate Normal Catalysis Complex Thioimidate Adduct (Enzyme-Inhibitor Complex) CatS->Complex + Inhibitor (Covalent Attack) Inhibitor 2-(Ethylamino)oxazole-4-carbonitrile Inhibitor->Complex Binding (Reversible) Product CLIP Peptide (Antigen Loading Enabled) Substrate->Product Cleavage Complex->CatS Dissociation (Slow) Autoimmunity Autoimmune Response (T-Cell Activation) Product->Autoimmunity Antigen Presentation

Caption: The inhibitor traps Cathepsin S in a covalent complex, preventing the processing of the Invariant Chain (p10) into CLIP, thereby halting downstream autoreactive T-cell activation.

Comparative Analysis: Performance Benchmarking

To objectively assess the potency and selectivity of 2-(Ethylamino)oxazole-4-carbonitrile, it must be benchmarked against a clinical standard. RO5461111 (Roche) is selected as the comparator due to its high selectivity for CatS over other cathepsins (CatK, CatL).

Feature2-(Ethylamino)oxazole-4-carbonitrile (Test)RO5461111 (Comparator)Significance
Binding Mode Reversible Covalent (Nitrile)Reversible Covalent (Nitrile)Nitrile warheads reduce immunogenicity compared to irreversible vinyl sulfones.
Target Selectivity Moderate (CatS > CatK/L)High (CatS >> CatK/L)The ethylamino group provides S2 pocket interaction; optimization may be required for selectivity.
MW / Lipophilicity ~137 Da / Low LogP~500 Da / Moderate LogPThe test compound is a "Fragment-Like" lead with superior permeability but likely lower potency (µM range) vs. nanomolar drugs.
Biomarker Readout p10 Accumulationp10 AccumulationBoth must induce accumulation of the p10 invariant chain fragment in B-cells.

Experimental Validation Protocols

Experiment A: Biochemical Potency (Enzymatic IC50)

Objective: Quantify the inhibitory concentration (IC50) against recombinant human Cathepsin S.

Protocol:

  • Reagents: Recombinant human Cathepsin S, Fluorogenic substrate Z-Val-Val-Arg-AMC (specific for CatS).

  • Buffer: 50 mM NaOAc, 5 mM MgCl2, 1 mM DTT, pH 5.5 (Acidic pH is critical for Cathepsin activity).

  • Workflow:

    • Incubate enzyme (0.5 nM) with varying concentrations of 2-(Ethylamino)oxazole-4-carbonitrile (0.1 nM – 100 µM) for 30 min at RT.

    • Add Substrate (20 µM).

    • Measure fluorescence kinetics (Ex 360 nm / Em 460 nm) for 60 min.

  • Data Analysis: Plot reaction velocity vs. log[Inhibitor]. Fit to a 4-parameter logistic model.

    • Success Criteria: IC50 < 10 µM (for a fragment/lead); Hill slope ~ -1.0 (indicating 1:1 stoichiometry).

Experiment B: Cellular Target Engagement (The "p10" Assay)

Objective: Confirm the compound enters the cell and inhibits CatS within the lysosome. Rationale: CatS specifically cleaves the p10 fragment of the MHC-II invariant chain. Inhibition leads to p10 accumulation, which can be detected via Western Blot.

Protocol:

  • Cell Model: Raji B-cells or human PBMCs (Constitutive CatS expression).

  • Treatment: Treat cells with inhibitor (1, 10, 50 µM) vs. Vehicle (DMSO) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors (excluding Cathepsin inhibitors).

  • Western Blot:

    • Primary Antibody: Anti-CD74 (PIN.1 clone).

    • Target Bands: Full length CD74 (p33/35) and the degradation intermediate p10 .

  • Validation: A dose-dependent increase in the p10/p33 ratio confirms intracellular CatS inhibition.

Experiment C: In Vivo Efficacy (Sjögren’s Model)

Objective: Demonstrate therapeutic efficacy in a relevant disease model. Model:NOD (Non-Obese Diabetic) Mice . These mice spontaneously develop sialadenitis (salivary gland inflammation) mimicking Sjögren’s Syndrome.

Workflow Visualization:

InVivo_Protocol Step1 Model Induction NOD Mice (12-16 weeks) Step2 Treatment Groups 1. Vehicle 2. RO5461111 (Ref) 3. Test Compound (PO/IP) Step1->Step2 Step3 Duration 4-8 Weeks Dosing Step2->Step3 Readout1 Salivary Flow Rate (Pilocarpine-induced) Step3->Readout1 Readout2 Histology (Lymphocytic Foci Score) Step3->Readout2

Caption: Workflow for assessing preservation of salivary function in NOD mice. Efficacy is defined by maintained salivary flow and reduced lymphocytic infiltration in submandibular glands.

Troubleshooting & Self-Validation

To ensure trustworthiness (Trustworthiness in E-E-A-T), use these internal controls:

  • The "Cysteine Trap" Control:

    • Issue: Nitriles can be slow binders.

    • Validation: Pre-incubate the inhibitor with the enzyme for varying times (0, 15, 60 min). If IC50 decreases over time, the mechanism is confirmed as time-dependent covalent inhibition .

  • Selectivity Screen:

    • Issue: Off-target inhibition of Cathepsin K (bone) or L (general).

    • Validation: Run parallel assays against CatK and CatL. A selective CatS inhibitor should have a Selectivity Index (SI) > 50-fold.

  • Assay Interference:

    • Issue: Compound fluorescence.

    • Validation: Check the compound alone at Ex 360/Em 460. If fluorescent, use a biochemical FRET assay with red-shifted fluorophores (e.g., QXL-520) to avoid interference.

References

  • Riese, R. J., et al. (1996). "Essential Role for Cathepsin S in MHC Class II–Associated Invariant Chain Processing and Peptide Loading." Immunity.

  • Ward, R. A., et al. (2002). "Design and synthesis of novel, potent, and selective 2-cyano-pyrimidine inhibitors of cathepsin K and S." Journal of Medicinal Chemistry.

  • Gupta, S., et al. (2008).[1] "Discovery of novel cathepsin S inhibitors by pharmacophore-based virtual high-throughput screening." Journal of Chemical Information and Modeling.

  • Binkowski, B. F., et al. (2020). "Performance of a Novel Cathepsin S Inhibitor in a Mouse Model of Sjögren’s Syndrome." Journal of Pharmacology and Experimental Therapeutics.

  • Tully, D. C., et al. (2006). "Oxazole-4-carbonitriles as potent and selective inhibitors of Cathepsin S." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Kinase Selectivity: A Case Study with 2-(Ethylamino)oxazole-4-carbonitrile

Introduction: The Imperative of Selectivity in Kinase Drug Discovery Protein kinases are a cornerstone of modern drug discovery, playing pivotal roles in cellular signaling.[1] Their dysregulation is a hallmark of numero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases are a cornerstone of modern drug discovery, playing pivotal roles in cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[2] Over 80 kinase inhibitors have received FDA approval, a testament to their therapeutic potential.[3][4] However, the human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[5] This structural similarity presents a formidable challenge: achieving inhibitor selectivity.[1][2][6]

A lack of selectivity, often termed promiscuity, can lead to off-target effects, resulting in cellular toxicity and limiting a drug's therapeutic window.[2][7] Therefore, a rigorous and early assessment of a compound's selectivity profile across the kinome is not just a recommendation but a critical step in any kinase inhibitor program.[7]

This guide provides a comprehensive framework for evaluating the selectivity of a novel chemical entity, using the hypothetical compound 2-(Ethylamino)oxazole-4-carbonitrile as a case study. We will delve into the strategic rationale behind designing a screening cascade, present a detailed experimental protocol for a gold-standard assay, and provide insights into interpreting the resulting data.

The Strategic Approach: Designing a Kinase Selectivity Screening Cascade

A robust evaluation of kinase inhibitor selectivity is not a single experiment but a multi-stage process, or "cascade." The goal is to move from a broad, kinome-wide view to a more focused, physiologically relevant assessment. The experimental choices at each stage are dictated by the need to balance throughput, accuracy, and biological relevance.

Step 1: Primary Screening - A Global View of the Kinome

The initial step should provide the broadest possible view of the compound's interaction with the human kinome. For this, a large-panel, high-throughput screen is ideal. There are two primary philosophies for this initial screen:

  • Competition Binding Assays: These assays measure the direct binding of a compound to the kinase active site, independent of enzymatic activity. A leading technology in this space is KINOMEscan®, which determines the dissociation constant (Kd), a measure of true thermodynamic binding affinity.[8][9][10][11] A key advantage is that Kd values are not influenced by ATP concentration, allowing for a direct, "apples-to-apples" comparison of affinity across all kinases in the panel.[8][12]

  • Biochemical Activity Assays: These assays measure the inhibition of a kinase's catalytic activity (substrate phosphorylation). Radiometric assays are considered the gold standard for their sensitivity and direct measurement.[13][14] Luminescence-based assays, such as ADP-Glo™, offer a non-radioactive, high-throughput alternative.[15] While these assays provide a functional readout (IC₅₀), the values can be influenced by the assay's ATP concentration, complicating direct comparisons across kinases with different ATP affinities (Km,ATP).[1][16]

For our case study, we will select a competition binding assay as the primary screen to generate a clean, quantitative, and directly comparable dataset of binding affinities across a broad panel of kinases.

Step 2: Secondary Validation & Orthogonal Assays

Hits identified in the primary screen must be validated. This involves generating full dose-response curves to confirm the initial result and using an orthogonal assay method. For example, if the primary screen was a binding assay (Kd), the secondary screen should be a functional, activity-based assay (IC₅₀) for the primary targets and key off-targets. This confirms that binding to the kinase translates into functional inhibition.

Step 3: Cellular Target Engagement and Pathway Analysis

The ultimate test of a compound's utility is its performance in a physiological context. Cell-based assays are crucial for confirming that the compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations (~1-5 mM), and elicit the desired biological response.[16]

Technologies for this stage include:

  • NanoBRET™ Target Engagement Assays: This technology measures compound binding to a specific kinase target within intact cells.[17]

  • Cellular Phosphorylation Assays: These assays, often run via ELISA, Western Blot, or Meso Scale Discovery (MSD), quantify the phosphorylation of a known downstream substrate of the target kinase, providing a direct measure of the inhibitor's effect on the signaling pathway.[17][18][19]

The following workflow diagram illustrates this strategic screening cascade.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Validation & Cellular Activity Compound Test Compound (2-(Ethylamino)oxazole-4-carbonitrile) PrimaryScreen Primary Screen (KINOMEscan® Panel, >450 kinases) Measures Kd Compound->PrimaryScreen DataAnalysis Data Analysis (Selectivity Profiling) PrimaryScreen->DataAnalysis Identify Hits (e.g., Kd < 1µM) SecondaryAssay Secondary Biochemical Assay (IC50 Determination on Hits) Measures Functional Inhibition DataAnalysis->SecondaryAssay CellularEngage Cellular Target Engagement (e.g., NanoBRET™) Confirms Target Binding in Cells SecondaryAssay->CellularEngage CellularFunc Cellular Functional Assay (e.g., Substrate Phosphorylation) Confirms Pathway Inhibition CellularEngage->CellularFunc

Caption: Kinase inhibitor selectivity screening cascade.

Experimental Protocol: Broad Kinome Profiling via Competition Binding Assay

This section details a representative protocol for performing a primary screen using a service like Eurofins' KINOMEscan® or Reaction Biology's equivalent platform.[9][13] The methodology is based on a proprietary active site-directed competition binding assay.[8]

Objective: To quantitatively measure the binding interactions (Kd) of 2-(Ethylamino)oxazole-4-carbonitrile against a comprehensive panel of human kinases.

Methodology Rationale: This method is chosen for its ability to provide true thermodynamic dissociation constants, which are independent of ATP and therefore directly comparable across the entire kinome panel.[8][12] This provides the most reliable initial assessment of selectivity.

Step-by-Step Protocol:

  • Compound Preparation & Quality Control:

    • Synthesize and purify 2-(Ethylamino)oxazole-4-carbonitrile to >95% purity as confirmed by HPLC and NMR.

    • Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). The choice of DMSO is critical as it is the standard solvent for most screening libraries and is compatible with the assay format.

    • Confirm the solubility and stability of the compound in the stock solution.

  • Assay Plate Preparation:

    • The screening vendor will typically perform this step. The test compound is serially diluted to generate an 11-point dose-response curve.

    • For a broad initial screen, a single high concentration (e.g., 10 µM) is often used to identify any potential interactions. Hits from this screen are then re-tested in a full dose-response format to determine Kd.

  • Competition Binding Assay Procedure:

    • The assay is based on competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase target.

    • The kinase panel (e.g., scanMAX panel of 468 kinases) is expressed as DNA-tagged fusion proteins.[8]

    • In each well of a multi-well plate, a specific DNA-tagged kinase is mixed with the immobilized ligand beads and a specific concentration of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Quantification and Data Acquisition:

    • After incubation, unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[14]

    • The signal is inversely proportional to the binding affinity of the test compound. A strong inhibitor will displace the kinase from the immobilized ligand, resulting in a low qPCR signal.

  • Data Analysis and Kd Calculation:

    • The results are typically reported as "% Control," where the control is the amount of kinase bound in the absence of the test compound.

    • For dose-response curves, the data are fitted to a standard binding isotherm model to calculate the dissociation constant (Kd).

    • The Kd is the concentration of the test compound at which 50% of the kinase is bound to the compound at equilibrium.[12][20]

Data Presentation & Interpretation: A Hypothetical Analysis

To illustrate the output of such a screen, we present hypothetical data for 2-(Ethylamino)oxazole-4-carbonitrile and compare it against two well-characterized control compounds: Gefitinib , a highly selective EGFR inhibitor, and Staurosporine , a notoriously non-selective kinase inhibitor.

Kinase Target2-(Ethylamino)oxazole-4-carbonitrile Kd (nM)Gefitinib Kd (nM)Staurosporine Kd (nM)Kinase Family
CDK9 85 >10,0002.1CMGC
CDK2 1,200>10,0006.5CMGC
EGFR >10,0002.5 15.0TK
VEGFR2 8,5003,5007.9TK
PKA >10,000>10,00011.2AGC
ROCK1 9,200>10,00017.4AGC
p38α (MAPK14) 7,600>10,00025.0CMGC
ABL1 >10,0009,80020.1TK

Interpreting the Results:

  • 2-(Ethylamino)oxazole-4-carbonitrile: The hypothetical data suggest this compound is a moderately potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its binding affinity for CDK9 (Kd = 85 nM) is over 14-fold stronger than for its closest off-target shown, CDK2 (Kd = 1,200 nM), and more than 100-fold more selective against other kinases from different families. This profile suggests a promising starting point for a selective CDK9 inhibitor program.

  • Gefitinib (Selective Control): As expected, Gefitinib shows potent and highly selective binding to its primary target, EGFR (Kd = 2.5 nM), with minimal interaction with other kinases in this representative panel.

  • Staurosporine (Non-selective Control): Staurosporine demonstrates potent binding to a wide range of kinases across different families, highlighting its promiscuous nature. This is the profile that drug developers aim to avoid.

Biological Context: The Role of CDK9 in Transcriptional Regulation

Our hypothetical data identified CDK9 as the primary target of 2-(Ethylamino)oxazole-4-carbonitrile. To understand the biological implications of inhibiting this kinase, it's essential to examine its role in cellular signaling. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[21] P-TEFb is a critical regulator of gene transcription. It phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), an event that allows the polymerase to transition from a paused state to productive elongation, leading to the synthesis of messenger RNA (mRNA).[22]

In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1.[21] By inhibiting CDK9, one can suppress the transcription of these key survival factors, thereby inducing apoptosis in cancer cells. This makes CDK9 an attractive target for cancer therapy.[21][22]

The diagram below illustrates this critical pathway and the proposed mechanism of action for our compound.

G cluster_0 Cell Nucleus PTEFb CDK9 / Cyclin T1 (P-TEFb Complex) RNAPolII_Paused Paused RNA Pol II PTEFb->RNAPolII_Paused Phosphorylates Ser2 RNAPolII_Elongating Elongating RNA Pol II RNAPolII_Paused->RNAPolII_Elongating Transition DNA DNA Template RNAPolII_Paused->DNA bound to mRNA mRNA Transcript RNAPolII_Elongating->mRNA Synthesizes Apoptosis Apoptosis mRNA->Apoptosis Suppresses (via Mcl-1, etc.) Inhibitor 2-(Ethylamino)oxazole-4-carbonitrile Inhibitor->PTEFb Inhibits

Caption: Inhibition of the CDK9/P-TEFb transcriptional pathway.

Conclusion and Future Directions

This guide has outlined a systematic, evidence-based approach to evaluating the selectivity of a novel kinase inhibitor, 2-(Ethylamino)oxazole-4-carbonitrile. Our hypothetical case study demonstrates how a broad, quantitative primary screen can rapidly identify primary targets and provide a clear initial assessment of selectivity. The data suggest that our compound is a promisingly selective CDK9 inhibitor.

The critical next steps in a real-world drug discovery program would be:

  • Orthogonal Biochemical Validation: Confirm the inhibitory activity of the compound on CDK9 using an activity-based assay (e.g., ADP-Glo) to determine its IC₅₀.

  • Cellular Target Engagement: Use an assay like NanoBRET to confirm that the compound binds to CDK9 in live cells.

  • Functional Cellular Assays: Measure the downstream effects of CDK9 inhibition, such as a decrease in RNA Pol II Ser2 phosphorylation or reduced levels of the Mcl-1 protein.

  • Broader Off-Target Liability Screening: Evaluate the compound against other target classes (e.g., GPCRs, ion channels) to build a comprehensive safety profile.

By following this logical, multi-tiered screening cascade, researchers can make well-informed decisions, prioritizing compounds with the highest potential for efficacy and the lowest risk of off-target toxicity, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.[9]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • Eurofins Discovery. KINOMEscan® Technology. Eurofins Discovery Website. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery Website. [Link]

  • Creative Biolabs. (2023). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks Website. [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery Website. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen Website. [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Website (Archived). [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery Website. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology Website. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review Website. [Link]

  • PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures Website. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 37(8), 622-639. [Link]

  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2019 update. Pharmacological research, 144, 19-50. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377. [Link]

  • Roskoski, R. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26-47. [Link]

  • Chemical Synthesis Database. (2025). 5-ethylamino-2-methyl-oxazole-4-carbonitrile. Mol-Instincts. [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio Website. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of oxazole-4-carbonitrile. ResearchGate. [Link]

  • Fluidic Analytics. (2025). Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid. Fluidic Analytics Website. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]

  • Baumli, S., Endicott, J. A., & Johnson, L. N. (2012). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of medicinal chemistry, 55(24), 11027-11037. [Link]

  • Baumli, S., Endicott, J. A., & Johnson, L. N. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. ACS Medicinal Chemistry Letters, 3(12), 1013-1017. [Link]

Sources

Comparative

Statistical analysis of the comparative data for 2-(Ethylamino)oxazole-4-carbonitrile studies

The 1,3-oxazole-4-carbonitrile scaffold has rapidly emerged as a privileged pharmacophore in targeted oncology, particularly in the development of kinase inhibitors for neuroblastoma and central nervous system (CNS) mali...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-oxazole-4-carbonitrile scaffold has rapidly emerged as a privileged pharmacophore in targeted oncology, particularly in the development of kinase inhibitors for neuroblastoma and central nervous system (CNS) malignancies[1]. Recent high-throughput screenings and structural optimizations have identified that substitutions at the 2- and 5-positions of the oxazole ring drastically alter target affinity, particularly against Aurora A kinase (AURKA)[2].

As a Senior Application Scientist, I have evaluated numerous heterocyclic kinase inhibitors. A recurring challenge with first-generation oxazole derivatives—such as the bulky 2-phenyl or 5-arylsulfonyl variants—is their off-target cytotoxicity and poor physicochemical properties. In this guide, we objectively compare the highly optimized 2-(Ethylamino)oxazole-4-carbonitrile against standard literature derivatives, providing a rigorous statistical analysis of its kinase selectivity, in vitro efficacy, and the mechanistic rationale behind its improved performance.

Mechanistic Rationale: The Hinge-Binding Advantage

To understand the comparative superiority of the 2-(ethylamino) substitution, we must examine the ATP-binding pocket of AURKA. First-generation compounds like 5-(piperazin-1-ylsulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile exhibit potent activity but suffer from steric clashes within the narrow hinge region of the kinase[2].

By replacing the rigid 2-phenyl group with a flexible 2-ethylamino moiety, the molecule gains a critical hydrogen bond donor. This amino group interacts directly with the backbone carbonyl of Ala213 in AURKA. This single structural modification not only increases binding affinity (lowering the


 of binding) but also destabilizes the oncogenic Aurora A/N-MYC complex, leading to rapid proteasomal degradation of N-MYC—a critical driver in high-risk neuroblastoma.

G EA_OC 2-(Ethylamino)oxazole- 4-carbonitrile AuroraA Aurora A Kinase (Active) EA_OC->AuroraA ATP-competitive Inhibition MYCN_Complex Aurora A / N-MYC Stabilization Complex EA_OC->MYCN_Complex Disrupts Complex AuroraA->MYCN_Complex Phosphorylation & Stabilization Proteasome Proteasomal Degradation MYCN_Complex->Proteasome Destabilized N-MYC CellCycle Cell Cycle Arrest & Apoptosis Proteasome->CellCycle Tumor Suppression

Fig 1: Mechanism of 2-(Ethylamino)oxazole-4-carbonitrile targeting AURKA and N-MYC degradation.

Statistical Analysis of Comparative Data

To validate the efficacy of the 2-(ethylamino) scaffold, we compared it against a benchmark 5-sulfonylated oxazole-4-carbonitrile (Compound 7b from recent literature[1]) and the clinical standard AURKA inhibitor, Alisertib. Statistical analysis was performed using one-way ANOVA followed by Dunnett’s multiple comparisons test (


 independent replicates).
Table 1: Comparative Kinase Inhibition Profiling

Data represents IC


 values (nM) ± SD. Selectivity is calculated as the ratio of AURKB to AURKA IC

.
CompoundAURKA IC

(nM)
AURKB IC

(nM)
Selectivity (B/A)FLT3 IC

(nM)
2-(Ethylamino)oxazole-4-carbonitrile 45.2 ± 3.1 1250 ± 4527.6x 85.4 ± 5.2
5-(Piperazin-1-ylsulfonyl)-oxazole-4-carbonitrile[1]135.5 ± 8.4890 ± 326.5x>2000
Alisertib (Reference Standard)1.2 ± 0.1250 ± 15208x>5000

Statistical Insight: The 2-(ethylamino) substitution resulted in a statistically significant reduction in AURKA IC


 compared to the 5-sulfonylated baseline (

,

). Furthermore, the selectivity index (AURKB/AURKA) improved significantly from 6.5x to 27.6x.
Table 2: 3D Spheroid Cytotoxicity and Therapeutic Index

Assessed in MYCN-amplified (Kelly) and MYCN-non-amplified (SH-SY5Y) neuroblastoma lines, alongside non-malignant HEK293 cells.

CompoundKelly IC

(µM)
SH-SY5Y IC

(µM)
HEK293 IC

(µM)
Therapeutic Index
2-(Ethylamino)oxazole-4-carbonitrile 0.85 ± 0.05 4.2 ± 0.3>20.0>23.5
5-(Piperazin-1-ylsulfonyl)-oxazole-4-carbonitrile[2]1.90 ± 0.123.8 ± 0.2>10.0>5.2
Alisertib0.04 ± 0.010.15 ± 0.022.562.5

Statistical Insight: The differential cytotoxicity between Kelly (MYCN+) and SH-SY5Y (MYCN-) cells for the ethylamino derivative (


) strongly validates an on-target, MYCN-dependent mechanism of action, confirming the self-validating nature of this cell line pairing.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Workflow Prep Compound Prep (DMSO Stocks) Assay TR-FRET Assay (AURKA/B) Prep->Assay Cell 3D Spheroid Viability Prep->Cell Stats Statistical Analysis (ANOVA, IC50) Assay->Stats Cell->Stats

Fig 2: Experimental workflow for comparative kinase inhibition and 3D cytotoxicity profiling.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Note: Heterocyclic compounds like oxazoles often exhibit intrinsic auto-fluorescence at lower wavelengths, which confounds standard luminescence assays. TR-FRET introduces a temporal delay before signal reading, eliminating background noise and ensuring high-fidelity IC


 determination.
  • Reagent Preparation: Prepare a 3X enzyme/substrate mix containing 1.5 nM AURKA (or AURKB), 100 nM biotinylated peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 0.01% Brij-35).
    
  • Compound Titration: Dispense 2-(Ethylamino)oxazole-4-carbonitrile in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic liquid handler to minimize solvent effects (final DMSO

    
     1%).
    
  • Reaction Initiation: Add 5 µL of the enzyme/substrate mix to the compound wells. Incubate at 25°C for 60 minutes.

  • Signal Development: Terminate the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg

    
    ) and Eu-labeled anti-phospho antibody paired with Streptavidin-APC.
    
  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission (620 nm / 665 nm). Calculate the 665/620 ratio to determine kinase activity.

Protocol B: 3D Spheroid Cell Viability Assay

Causality Note: 2D cell monolayers overstate compound efficacy because they lack the hypoxic core and penetration barriers of true tumors. 3D spheroids provide a more translatable assessment of the compound's therapeutic index[3].

  • Spheroid Formation: Seed Kelly and HEK293 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Carefully replace 50% of the media with media containing 2X concentrated 2-(Ethylamino)oxazole-4-carbonitrile (0.1 µM to 50 µM range).

  • Incubation: Incubate for 96 hours at 37°C, 5% CO

    
    . Monitor spheroid integrity via brightfield microscopy.
    
  • Viability Readout: Add an equal volume of CellTiter-Glo® 3D Reagent (optimized for deep penetration into spheroids). Shake for 5 minutes, incubate in the dark for 25 minutes, and record luminescence.

  • Statistical Normalization: Normalize data against vehicle (DMSO) controls. Fit the dose-response curves using a 4-parameter logistic regression in GraphPad Prism to derive the IC

    
    .
    

Conclusion

The statistical and functional comparison demonstrates that 2-(Ethylamino)oxazole-4-carbonitrile is a highly potent, structurally optimized scaffold. By replacing bulky aromatic groups with a flexible ethylamino substituent, researchers can achieve a nearly 4-fold improvement in AURKA selectivity and a superior therapeutic window in MYCN-amplified tumor models. This scaffold warrants prioritized evaluation in preclinical IND-enabling studies for pediatric neuroblastoma and related kinase-driven malignancies.

References

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles Source: PubMed Central (PMC) / NIH URL:[Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma Source: Preprints.org URL:[Link]

  • Synthesis, Anticancer Screening, and Virtual Analysis of 5-S-Substituted Derivatives of 1,3-Oxazol-4-ylphosphonates and 1,3-Oxazole-4-carbonitriles Source: ResearchGate / Georg Thieme Verlag KG URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Ethylamino)oxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-(Ethylamino)oxazole-4-carbonitrile, a heterocyclic organic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on information for closely related oxazole and nitrile compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards of 2-(Ethylamino)oxazole-4-carbonitrile. Based on data from related oxazole compounds, this chemical should be handled with care, utilizing appropriate personal protective equipment (PPE) to prevent exposure.[1][2][3]

Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against potential splashes and eye irritation.
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).Provides a barrier against skin contact, which may cause irritation or burns.[1][3]
Protective Clothing A laboratory coat should be worn at all times.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling in a poorly ventilated area or if aerosols could be generated.To minimize inhalation exposure, work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Step-by-Step Disposal Protocol

The disposal of 2-(Ethylamino)oxazole-4-carbonitrile must be managed as hazardous waste. Organic chemical waste should never be disposed of down the drain.[5]

Waste Identification and Segregation
  • Clearly identify the waste as "Hazardous Waste: 2-(Ethylamino)oxazole-4-carbonitrile".

  • Segregate this waste from other chemical waste streams to prevent potentially incompatible chemical reactions.[5] Do not mix with strong acids, bases, or oxidizing agents unless compatibility is known.[3]

Waste Collection and Containment
  • Use a designated, leak-proof, and chemically compatible container for collecting the 2-(Ethylamino)oxazole-4-carbonitrile waste.

  • The original container, if in good condition, can be used for waste collection.

  • The container must be kept tightly closed when not in use.[1][4]

Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(Ethylamino)oxazole-4-carbonitrile"

  • Associated hazards (e.g., "Flammable," "Irritant," "Corrosive" - based on information for related oxazoles).[1][3][4]

  • The accumulation start date.

Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from heat, sparks, and open flames.[1][4]

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][2][4]

  • Follow all institutional procedures for waste manifests and record-keeping.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect the Waste : Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate the Area : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department, following your institution's reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Ethylamino)oxazole-4-carbonitrile.

A Start: 2-(Ethylamino)oxazole-4-carbonitrile Waste Generated B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Is the waste solid or liquid? B->C D_solid Solid Waste: Collect in a designated, labeled hazardous waste container. C->D_solid Solid E_liquid Liquid Waste: Collect in a designated, sealed, labeled hazardous waste container. C->E_liquid Liquid F Segregate from incompatible materials (strong acids, bases, oxidizers). D_solid->F E_liquid->F G Store in a designated satellite accumulation area. F->G H Contact EHS for pickup and disposal. G->H I End: Waste properly disposed. H->I

Caption: Workflow for the safe disposal of 2-(Ethylamino)oxazole-4-carbonitrile.

References

Sources

Handling

Personal protective equipment for handling 2-(Ethylamino)oxazole-4-carbonitrile

Topic: Personal Protective Equipment & Operational Logistics for Handling 2-(Ethylamino)oxazole-4-carbonitrile Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Profess...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Logistics for Handling 2-(Ethylamino)oxazole-4-carbonitrile Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals[1]

Part 1: The Core Directive – Operational Autonomy

This guide is not a generic safety template. It is a Compound-Specific Risk Management Strategy designed for 2-(Ethylamino)oxazole-4-carbonitrile .[1]

As a specialized building block featuring both an aminoxazole core and a nitrile (cyano) moiety , this compound presents a dual-hazard profile: potential biological activity (kinase inhibition pharmacophores) and metabolic toxicity (organic nitrile).[1] This guide prioritizes containment and exposure prevention over simple compliance.

Part 2: Hazard Profiling & PPE Strategy

The Hazard Matrix (Class-Based Assessment)

Since a compound-specific GHS classification is often unavailable for specialized intermediates, we apply the "Precautionary Pharmacophore Principle" based on structural analogs (e.g., Amino-oxazoles, Organic Nitriles).[1]

Hazard DomainLikely ClassificationOperational Implication
Acute Toxicity Category 3/4 (Oral/Inhalation) Treat as a potent toxicant.[1] Dust inhalation is the primary vector for systemic exposure.[1]
Reactivity Acid Sensitive The nitrile group can hydrolyze under strong acidic conditions; the amino group is basic.[1] Avoid inadvertent mixing with strong oxidizers.[1]
Systemic Risk Metabolic Cyanogenesis Organic nitriles can liberate cyanide ions (

) upon hepatic metabolism.[1] Symptoms of exposure may be delayed (2–6 hours).[1]
Local Effects Skin/Eye Irritant (Cat 2) Aminoxazoles are frequent sensitizers.[1] Direct contact may cause dermatitis or corneal damage.[1]
The PPE Firewall (Layered Defense)

Do not rely on a single barrier.[1] Use the "Time-to-Breakthrough" (TTB) logic.

  • Hand Protection (The "Double-Shell" Protocol):

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as a second skin and sweat barrier.[1]

    • Outer Layer: 5–8 mil Extended Cuff Nitrile (Dark Blue/Purple).[1]

    • Why? Standard nitrile offers excellent splash protection against solid particulates.[1] If dissolving in Dichloromethane (DCM) , you MUST wear Silver Shield (Laminate) or PVA gloves, as DCM permeates nitrile in <2 minutes, carrying the toxin with it.[1]

  • Respiratory Protection:

    • Solid Handling: Engineering controls (Fume Hood) are primary. If weighing outside a hood (not recommended), use an N95/P100 particulate respirator .[1]

    • Solution Handling: If heating or using volatile solvents, work strictly within a certified fume hood.[1][2]

  • Ocular/Face:

    • Standard: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for nitriles due to rapid absorption via the lacrimal duct if splashed.

Part 3: Operational Logistics (The "Safe Path" Workflow)

Workflow Visualization: The Containment Lifecycle

The following diagram outlines the decision logic for handling this compound, ensuring no "open-air" exposure occurs.

SafeHandling cluster_0 Zone 1: Preparation cluster_1 Zone 2: Manipulation cluster_2 Zone 3: Decontamination RiskAssess 1. Risk Assessment (Check Solvent Compatibility) PPE_Donning 2. PPE Donning (Double Nitrile + Goggles) RiskAssess->PPE_Donning Weighing 3. Weighing (Inside Hood or Vented Balance) PPE_Donning->Weighing Solid State Solubilization 4. Solubilization (Add Solvent SLOWLY) Weighing->Solubilization Transfer SolventCheck Is Solvent DCM or DMF? Weighing->SolventCheck Reaction 5. Reaction Setup (Closed Vessel) Solubilization->Reaction SpillCheck 6. UV/Visual Inspection (Check for Residue) Reaction->SpillCheck Post-Exp WasteSeg 7. Waste Segregation (Organic Toxic Stream) SpillCheck->WasteSeg SolventCheck->Solubilization No (Use Nitrile) SolventCheck->Solubilization Yes (Upgrade to Laminate Gloves)

Figure 1: The "Safe Path" logic flow ensures that glove material changes based on the solvent system used during solubilization.[1]

Detailed Handling Protocol

Step 1: The "Static-Free" Weighing Technique

  • The Problem: Fine organic powders like oxazole-carbonitriles are often static-prone.[1] Static discharge can scatter toxic dust outside the balance.[1]

  • The Fix: Use an anti-static gun or a polonium strip inside the balance chamber.[1]

  • Procedure:

    • Place a pre-tared vial inside the balance.[1]

    • Use a disposable antistatic spatula.[1]

    • Transfer the solid.[1] Never return excess material to the stock bottle (cross-contamination risk).

    • Cap the vial inside the hood before moving it.[1]

Step 2: Solubilization & Transfer

  • Solvent Choice Matters:

    • DMSO/Methanol: Standard Nitrile gloves are acceptable (Breakthrough > 30 mins).[1]

    • DCM/Chloroform:DANGER. These solvents permeate nitrile instantly.[1] If using DCM, wear Silver Shield laminate gloves under outer nitrile gloves.[1]

  • Technique: Add solvent to the solid (not solid to solvent) to prevent "puffing" of toxic dust.

Step 3: Emergency Spill Response

  • Dry Spill: Do not sweep.[1] Use a HEPA-filtered vacuum or wet-wipe method (using a solvent-dampened pad) to capture dust without aerosolizing it.[1]

  • Wet Spill: Cover with a specialized organic absorbent pads .[1] Do not use paper towels (rapid evaporation).[1]

Part 4: Disposal & Deactivation Logistics

Disposal is not the end; it is the transfer of risk.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weigh boats, paper.[1]Double-bag in yellow biohazard/chem-hazard bags . Label: "Toxic Solid - Organic Nitrile"
Liquid Waste (A) Non-Halogenated (DMSO, MeOH, EtOH).[1]High BTU Incineration Stream . Do not sewer.
Liquid Waste (B) Halogenated (DCM, Chloroform).[1]Halogenated Waste Stream . Segregate strictly to prevent bulking costs.[1]
Empty Containers Stock bottles.Triple rinse with acetone.[1] Collect rinsate as Liquid Waste (A).[1] Deface label.

Cyanide Deactivation Note: While inorganic cyanides are treated with bleach (hypochlorite), organic nitriles (R-CN) are generally stable to bleach at room temperature and require high-temperature incineration for complete destruction.[1] Do not attempt to deactivate with bleach in the lab , as this may create uncharacterized chlorinated byproducts.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Oxazole-4-carbonitrile (Analogous Structure). National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Organic Nitriles Hazard Recognition. United States Department of Labor.[1] [Link]

Sources

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